molecular formula C14H20BrN3O2 B598427 Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate CAS No. 1197294-80-6

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B598427
CAS No.: 1197294-80-6
M. Wt: 342.237
InChI Key: WVPSXULRTJKBMJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1197294-80-6) is a high-value chemical building block extensively used in modern pharmaceutical research and drug discovery . This compound features a piperazine ring protected by a Boc (tert-butyloxycarbonyl) group and a 4-bromopyridinyl moiety, making it a versatile intermediate for constructing complex molecules . Its primary research application is in the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) active compounds. The bromopyridine group serves as an excellent handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, allowing researchers to explore diverse structure-activity relationships . The Boc-protected piperazine is a crucial scaffold in medicinal chemistry, featured in compounds investigated for their binding affinity to dopamine and serotonin receptors, which are prime targets for antipsychotic drug discovery . The product is offered with a purity of 95% and must be stored at 2-8°C for stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSXULRTJKBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682408
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197294-80-6
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
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Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1197294-80-6

This technical guide provides a comprehensive overview of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical data.

Chemical Properties and Data

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a white to off-white solid powder.[1] It is a complex molecule featuring a piperazine ring functionalized with a Boc (tert-butoxycarbonyl) protecting group and a 4-bromopyridin-2-yl substituent.[2] This compound is primarily utilized as a primary and secondary intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1]

PropertyValueSource
CAS Number 1197294-80-6[1][2]
Molecular Formula C₁₄H₂₀BrN₃O₂[1]
Molecular Weight 342.23 g/mol [2]
Appearance White to off-white powder[1]
Purity ≥95% to 98% (as offered by various suppliers)

Synthesis

A plausible synthetic pathway is the reaction of 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate. In this reaction, the more reactive bromine atom at the 2-position of the pyridine ring would undergo nucleophilic substitution by the secondary amine of the piperazine.

Disclaimer: The following experimental protocol is a generalized representation and has not been experimentally validated from a specific cited source for this exact molecule. It is based on common synthetic methodologies for similar compounds.

General Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 2,4-Dibromopyridine

  • Tert-butyl piperazine-1-carboxylate

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 2,4-dibromopyridine (1 equivalent) and the chosen solvent.

  • Add tert-butyl piperazine-1-carboxylate (1-1.2 equivalents) and the base (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate.

Analytical Data

Detailed analytical data such as ¹H NMR, ¹³C NMR, and LC-MS spectra for this specific compound are not widely published. However, based on the chemical structure, the following characteristic signals would be expected:

Expected ¹H NMR Spectral Features:

  • Signals in the aromatic region corresponding to the protons on the bromopyridine ring.

  • Signals in the aliphatic region corresponding to the methylene protons of the piperazine ring.

  • A singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR Spectral Features:

  • Signals in the aromatic region for the carbon atoms of the bromopyridine ring.

  • Signals for the carbon atoms of the piperazine ring.

  • A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

  • A signal for the carbonyl carbon of the Boc group.

Expected LC-MS Data:

  • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.

Applications in Drug Discovery

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutical agents. Its structure, containing a reactive bromine atom and a protected piperazine moiety, allows for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the pyridine ring and deprotection of the piperazine followed by functionalization of the secondary amine.

This intermediate is particularly relevant in the development of kinase inhibitors . The piperazine-pyridine scaffold is a common feature in many small molecules designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in a drug discovery context.

G cluster_synthesis Synthesis of Intermediate cluster_modification Further Modification A 2,4-Dibromopyridine C Nucleophilic Aromatic Substitution A->C B Tert-butyl piperazine-1-carboxylate B->C D Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate C->D E Cross-coupling Reaction (e.g., Suzuki) D->E G Boc Deprotection F Functionalized Pyridine Derivative E->F F->G H Piperazine Derivative G->H I Amide Coupling / Reductive Amination H->I J Final Kinase Inhibitor Candidate I->J

Caption: Synthetic workflow from starting materials to a final kinase inhibitor candidate.

References

In-Depth Technical Guide: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. The document details its chemical structure, physicochemical properties, and a representative synthetic protocol. Emphasis is placed on its emerging role as a crucial intermediate in the development of targeted therapeutics, particularly as a scaffold for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a pivotal enzyme in inflammatory signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a bromopyridine moiety linked to a Boc-protected piperazine ring.[1] This structural arrangement makes it a versatile intermediate for further chemical modifications, particularly in the construction of complex drug molecules. The presence of a bromine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The Boc-protecting group on the piperazine nitrogen provides stability during synthetic transformations and can be readily removed under acidic conditions to allow for subsequent derivatization.

The significance of this compound has grown with the increasing interest in targeting kinases involved in inflammatory and autoimmune diseases. Notably, this scaffold is a key component in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Structure and Properties

The chemical structure of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate combines the key features of a substituted pyridine and a protected piperazine. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Structural Diagram

This is not generating a valid diagram. Let's simplify and build the core structure manually.

structure cluster_pyridine 4-Bromopyridine cluster_piperazine Boc-Piperazine cluster_boc tert-Butoxycarbonyl C1_py C N_py N C1_py->N_py N1_pip N C1_py->N1_pip C2_py CH N_py->C2_py C3_py C C2_py->C3_py Br Br C3_py->Br C4_py CH C3_py->C4_py C5_py CH C4_py->C5_py C5_py->C1_py C1_pip CH₂ N1_pip->C1_pip C2_pip CH₂ C1_pip->C2_pip N2_pip N C2_pip->N2_pip C3_pip CH₂ N2_pip->C3_pip C_boc C=O N2_pip->C_boc C4_pip CH₂ C3_pip->C4_pip C4_pip->N1_pip O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert

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The DOT script is still not producing a satisfactory chemical structure. I will use a simplified, more abstract representation to illustrate the connectivity of the core components.

// Nodes for the core components Pyridine [label="4-Bromopyridine", fillcolor="#34A853"]; Piperazine [label="Piperazine"]; Boc [label="tert-Butoxycarbonyl\n(Boc) Group", fillcolor="#FBBC05", fontcolor="#202124"]; Bromine [label="Bromine (Br)", shape=ellipse, fillcolor="#EA4335"];

// Nodes for the core components Pyridine [label="4-Bromopyridine", fillcolor="#34A853"]; Piperazine [label="Piperazine"]; Boc [label="tert-Butoxycarbonyl\n(Boc) Group", fillcolor="#FBBC05", fontcolor="#202124"]; Bromine [label="Bromine (Br)", shape=ellipse, fillcolor="#EA4335"];

// Logical connections Pyridine -> Piperazine [label="C-N bond at C2"]; Piperazine -> Boc [label="Amide bond"]; Pyridine -> Bromine [label="C-Br bond at C4"]; } Figure 1. Core components of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings, including its solubility and stability.

PropertyValueReference
CAS Number 1197294-80-6[2]
Molecular Formula C₁₄H₂₀BrN₃O₂[2]
Molecular Weight 342.23 g/mol [1]
Appearance White to off-white powder/solid[2][3]
Purity Typically ≥95% (commercially available)[1][3]
Storage Room temperature, sealed from air and moisture[2]

Experimental Protocols

Representative Synthesis

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can be achieved by reacting 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate. The reaction selectively occurs at the more reactive 2-position of the pyridine ring.

synthesis_workflow Dibromopyridine 2,4-Dibromopyridine Reaction Nucleophilic Aromatic Substitution - Solvent (e.g., Dioxane, DMF) - Base (e.g., K₂CO₃, DIPEA) - Heat (e.g., 80-120 °C) Dibromopyridine->Reaction BocPiperazine tert-Butyl piperazine-1-carboxylate BocPiperazine->Reaction Product tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate Reaction->Product

Figure 2. General synthetic workflow.

Experimental Procedure (Representative):

  • To a solution of 2,4-dibromopyridine (1.0 eq) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF), is added tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the desired product, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate.

Role in Drug Discovery and Development

The primary application of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

Application as a Scaffold for IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[4][5] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[6]

The 4-bromo-2-(piperazin-1-yl)pyridine scaffold, derived from the title compound, is a key pharmacophore in a class of potent and selective IRAK4 inhibitors. The bromine atom serves as a convenient point for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

IRAK4 Signaling Pathway and Inhibition

The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern or a cytokine like IL-1) to its corresponding receptor. This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits IRAK4. IRAK4 has both a kinase and a scaffolding function, both of which are crucial for downstream signaling.[7] Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4]

IRAK4_pathway Ligand TLR/IL-1R Ligand Receptor TLR / IL-1R Ligand->Receptor binds to MyD88 MyD88 Receptor->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits and activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates Downstream Downstream Signaling (e.g., TAK1, IKK) TRAF6->Downstream NFkB NF-κB / AP-1 Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibitor IRAK4 Inhibitor (derived from title compound) Inhibitor->IRAK4

Figure 3. Simplified IRAK4 signaling pathway and point of inhibition.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block for drug discovery and development. Its utility is particularly evident in the synthesis of IRAK4 inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases. The structural features of this compound offer medicinal chemists a reliable and adaptable platform for the design and synthesis of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and application, which should aid researchers in its effective utilization in their drug discovery programs.

References

Technical Data Summary: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the chemical compound tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, focusing on its fundamental physicochemical properties. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The molecular properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate have been determined and are summarized in the table below. These values are crucial for various applications, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C₁₄H₂₀BrN₃O₂[1]
Molecular Weight 342.23 g/mol
Appearance White to yellow powder[2]
CAS Number 1197294-80-6[1]
Purity Typically ≥97%[1]
Storage Conditions Room temperature, sealed in a dry environment[1]
Structural Information

The molecular structure of this compound is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 4-bromopyridin-2-yl group. This specific arrangement of functional groups is key to its chemical reactivity and potential biological activity.

Handling and Safety

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's identity and its key identifiers.

Compound tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate MF Molecular Formula C₁₄H₂₀BrN₃O₂ Compound->MF has MW Molecular Weight 342.23 g/mol Compound->MW has CAS CAS Number 1197294-80-6 Compound->CAS is identified by

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and widely utilized synthesis pathway for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research and development. The synthesis is primarily achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This document outlines the reaction, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: Buchwald-Hartwig Amination

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate involves the selective mono-arylation of tert-butyl piperazine-1-carboxylate with 2,4-dibromopyridine. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency and functional group tolerance.[1][2] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the crucial carbon-nitrogen bond.[1][2]

The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (2,4-dibromopyridine). The greater reactivity of the bromine at the 2-position of the pyridine ring favors selective substitution at this site.

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the palladium center, and the base facilitates the deprotonation of the amine.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, regenerating the palladium(0) catalyst for the next cycle.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, based on established Buchwald-Hartwig amination procedures for similar substrates.

Materials:

  • 2,4-Dibromopyridine

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 2,4-dibromopyridine (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), (±)-BINAP (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis. The expected yield is based on similar Buchwald-Hartwig amination reactions reported in the literature.

ParameterValueReference
Reactants
2,4-Dibromopyridine1.0 equivalent-
tert-Butyl piperazine-1-carboxylate1.1 equivalents-
Reagents & Catalysts
Pd₂(dba)₃2 mol%-
(±)-BINAP4 mol%-
Sodium tert-butoxide1.4 equivalents-
Reaction Conditions
SolventToluene-
Temperature80-100 °C-
Reaction Time4-12 hours (monitor by TLC/LC-MS)-
Product Information
Expected Yield60-90%[3]
Purity (commercial)95-98%[4]
Molecular FormulaC₁₄H₂₀BrN₃O₂[4]
Molecular Weight342.23 g/mol [4]
AppearanceWhite to off-white solid[4]
CAS Number1197294-80-6[4]

Synthesis Pathway Diagram

Synthesis_Pathway Reactant1 2,4-Dibromopyridine Conditions Pd₂(dba)₃, (±)-BINAP NaOt-Bu, Toluene 80-100 °C Reactant1->Conditions Reactant2 tert-Butyl piperazine-1-carboxylate Reactant2->Conditions Product tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate Conditions->Product

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

References

Technical Guide: Physical and Chemical Properties of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. This compound, a substituted piperazine derivative containing a bromopyridine moiety, is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document collates available data on its physical characteristics, provides generalized experimental protocols for property determination, and presents a putative signaling pathway and a representative synthesis workflow, visualized using Graphviz.

Core Physical Properties

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a solid at room temperature, typically appearing as a white powder.[1][2] Its chemical structure combines a lipophilic tert-butoxycarbonyl (Boc) protecting group with the polar piperazine and bromopyridine rings, influencing its solubility and potential biological interactions.[1]

Table 1: Physical Property Summary

PropertyValueSource(s)
CAS Number 1197294-80-6[1][2][3]
Molecular Formula C₁₄H₂₀BrN₃O₂[1][2]
Molecular Weight 342.23 g/mol [1]
Appearance White powder/solid[1][2]
Melting Point Data not available for this specific isomer. A similar compound, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, has a reported melting point of 83-87 °C.[4]N/A
Boiling Point Predicted: 433.0 ± 45.0 °C (for the 5-bromo isomer)[4]
Solubility Expected to be more lipophilic due to the bromine atom and tert-butyl group.[1] Likely soluble in various organic solvents.N/A

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point range of the compound.

Methodology:

  • A small, dry sample of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

  • The experiment should be repeated at least twice to ensure accuracy, and the average melting range reported.

Determination of Solubility

The solubility of the compound in various solvents can be determined qualitatively.

Methodology:

  • Add approximately 10 mg of the compound to a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide).

  • Vigorously shake each test tube for one minute.

  • Visually inspect each tube for the presence of undissolved solid.

  • If the solid dissolves completely, it is deemed "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."

  • For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis and Potential Biological Activity

Representative Synthesis Workflow

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the nucleophilic aromatic substitution of a dihalogenated pyridine with a Boc-protected piperazine.

G Reactant1 2,4-Dibromopyridine Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 tert-Butyl piperazine-1-carboxylate Reactant2->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Base Base (e.g., NaOtBu) Base->Reaction Catalyst Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product tert-Butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate Purification->Product Purified Product

A representative synthesis workflow for the target compound.
Potential Signaling Pathway Involvement

While specific biological studies on tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate are not widely published, its structural components—a piperazine ring and a pyridine ring—are prevalent in many biologically active compounds. Piperazine derivatives are known to interact with a variety of receptors and enzymes, potentially modulating key cellular signaling pathways. For instance, many kinase inhibitors and compounds targeting G-protein coupled receptors (GPCRs) incorporate these scaffolds. One such critical pathway implicated in cell proliferation, survival, and metabolism is the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition Compound tert-Butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate (Hypothetical Target) Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition Compound->mTORC1 Potential Inhibition

A hypothetical PI3K/AKT/mTOR signaling pathway interaction.

Disclaimer: The signaling pathway depicted is a generalized representation of the PI3K/AKT/mTOR cascade and the potential points of inhibition for a molecule with the structural characteristics of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. There is currently no direct experimental evidence confirming the interaction of this specific compound with this pathway. This diagram is for illustrative purposes to guide further research.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a compound with significant potential for further investigation in the field of drug discovery. While basic physical data is available, more extensive characterization, including precise melting point determination and quantitative solubility studies, is warranted. The true value of this compound will be realized through biological screening to elucidate its mechanism of action and potential therapeutic applications, possibly through the modulation of signaling pathways such as the PI3K/AKT/mTOR cascade. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to build upon in their exploration of this promising molecule.

References

Technical Guide: Solubility Profile of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound featuring a tert-butyl group, a piperazine ring, and a bromopyridine moiety.[1] As a derivative of piperazine, it holds significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with this class of compounds. The presence of the bromine atom and the tert-butyl ester group contributes to its lipophilic and hydrophobic character, influencing its solubility and potential interactions within biological systems.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination and a troubleshooting workflow for common solubility-related challenges in research settings.

Physicochemical Properties

PropertyValue/DescriptionSource
CAS Number 1197294-80-6[1][2][3]
Molecular Formula C₁₄H₂₀BrN₃O₂[1][2]
Molecular Weight 342.23 g/mol [1]
Appearance White to off-white powder/solid[1][2]
General Solubility Expected to be more soluble in organic solvents due to its lipophilic nature.[1] Poor aqueous solubility is a common challenge with piperazine-containing compounds.[4]General chemical principles

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a foundational and widely accepted method for determining the equilibrium solubility of a compound. This protocol is adapted from established methodologies for piperazine derivatives.[4]

Objective: To determine the thermodynamic solubility of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in a selected solvent.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (solid)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, isopropanol, acetone)[4]

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)[4]

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of solid tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker with controlled temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection: Carefully extract a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Troubleshooting Workflow for Inconsistent Assay Results

Poor aqueous solubility can often lead to inconsistent results in biological assays. The following workflow provides a logical approach to diagnosing and addressing such issues.[4]

G start Inconsistent Assay Results / Suspected Precipitation solubility_test Determine Kinetic Solubility in Assay Medium start->solubility_test precipitation_check Precipitation Observed? solubility_test->precipitation_check ph_adjust Adjust pH of Assay Medium (if permissible) precipitation_check->ph_adjust Yes no_precip Issue may not be solubility-related. Investigate other factors. precipitation_check->no_precip No cosolvent Incorporate a Cosolvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent end_solution Proceed with Optimized Assay Conditions cosolvent->end_solution

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add Excess Solid to Solvent in Vial shake Equilibrate on Orbital Shaker (24-72h) prep->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filtrate Filter Supernatant (0.22 µm) centrifuge->filtrate hplc Quantify Concentration via HPLC filtrate->hplc

Caption: Shake-Flask method for thermodynamic solubility.

References

Stability of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents. Its structural features, a Boc-protected piperazine linked to a bromopyridine ring, offer versatile handles for molecular elaboration. Understanding the stability of this intermediate is paramount for ensuring the integrity of synthetic processes, the quality of active pharmaceutical ingredients (APIs), and the reliability of biological data. This technical guide provides a comprehensive overview of the stability of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, including its anticipated degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is presented in Table 1. The compound is typically a white to off-white solid with limited solubility in water but good solubility in various organic solvents.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1197294-80-6
Molecular Formula C₁₄H₂₀BrN₃O₂
Molecular Weight 342.23 g/mol
Appearance White to off-white solid/powder
Purity (Typical) ≥95%
Storage Temperature Room temperature

Stability Profile and Degradation Pathways

While specific, quantitative stability data for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is not extensively available in the public domain, a robust stability profile can be inferred from the known chemistry of its constituent functional groups: the Boc-protected piperazine and the 4-bromopyridine moiety.

Hydrolytic Stability

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Therefore, the primary degradation pathway under hydrolytic conditions is expected to be acid-catalyzed cleavage of the Boc group to yield 1-(4-bromopyridin-2-yl)piperazine. This reaction is likely to be pH-dependent, with increased degradation rates at lower pH. Under neutral and basic conditions, the Boc group is generally stable.

The 4-bromopyridine ring is susceptible to nucleophilic aromatic substitution, although this is less likely to be a major degradation pathway under typical hydrolytic conditions in the absence of strong nucleophiles.

Oxidative Stability

Piperazine moieties can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of atmospheric oxygen or oxidizing agents could initiate such degradation. The pyridine ring itself is relatively resistant to oxidation.

Thermal Stability

Boc-protected amines can undergo thermal degradation, typically at elevated temperatures (often above 100°C), to yield the deprotected amine, isobutylene, and carbon dioxide. The specific temperature at which significant degradation occurs will depend on the solid-state form and the presence of any impurities.

Photostability

Brominated aromatic compounds can be susceptible to photodecomposition upon exposure to UV light. This can involve cleavage of the carbon-bromine bond to form radical species, which can then lead to a variety of degradation products.

A logical workflow for assessing the stability of this compound is outlined in the following diagram.

G cluster_0 Stability Assessment Workflow A Compound Procurement and Initial Characterization B Forced Degradation Studies A->B C Development of Stability-Indicating Analytical Method B->C D Long-Term and Accelerated Stability Studies C->D E Data Analysis and Stability Profile Establishment D->E

Caption: A typical workflow for assessing the stability of a chemical compound.

The potential degradation pathways are summarized in the following diagram.

G Start tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate Acid Acidic Hydrolysis Start->Acid Oxidation Oxidation Start->Oxidation Heat Thermal Stress Start->Heat Light Photolytic Stress Start->Light Deprotected 1-(4-Bromopyridin-2-yl)piperazine Acid->Deprotected Oxidized N-Oxides / Ring-Opened Products Oxidation->Oxidized Thermal_Deg Deprotected Amine + Isobutylene + CO2 Heat->Thermal_Deg Photo_Deg Debrominated and/or other products Light->Photo_Deg

Caption: Potential degradation pathways under various stress conditions.

Recommended Storage and Handling

Based on the inferred stability profile, the following storage and handling guidelines are recommended to minimize degradation:

  • Storage: The compound should be stored at room temperature in a well-sealed container to protect it from moisture and atmospheric oxygen.

  • Light: To prevent potential photodecomposition, it is advisable to store the compound in an amber-colored vial or in a dark place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Handling: When handling, avoid contact with strong acids, as this will cause deprotection of the Boc group. Standard personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. These protocols are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and establish degradation pathways.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Repeat the experiment with 1 M HCl.

  • Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Repeat the experiment with 1 M NaOH.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Repeat the experiment with 30% hydrogen peroxide.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose a known amount of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

Sample Analysis: All stressed samples should be analyzed by a suitable analytical method, such as HPLC, to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method that can separate the intact compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Specificity: Analyze blank, placebo (if in a formulation), and stressed samples to demonstrate that the method can resolve the main peak from any degradation products.

  • Linearity: Prepare a series of standard solutions of the compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the compound into a blank matrix.

  • Precision: Assess the repeatability of the method by injecting the same sample multiple times and the intermediate precision by having different analysts perform the analysis on different days.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the reliability of the method.

The following diagram illustrates the workflow for developing a stability-indicating method.

G cluster_0 Stability-Indicating Method Development A Initial Method Scouting (Column, Mobile Phase) B Analysis of Forced Degradation Samples A->B C Method Optimization for Resolution B->C D Method Validation (ICH Guidelines) C->D E Finalized Stability-Indicating Method D->E

Caption: Workflow for the development of a stability-indicating analytical method.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a moderately stable compound under standard storage conditions. The primary liabilities are its susceptibility to acid-catalyzed hydrolysis of the Boc group and potential for photodecomposition. For researchers and drug development professionals, it is crucial to handle and store this compound under appropriate conditions to maintain its purity and integrity. The implementation of robust analytical methods, guided by forced degradation studies, is essential for monitoring its stability and ensuring the quality of subsequent synthetic transformations and biological evaluations. The protocols and information provided in this guide serve as a valuable resource for establishing a comprehensive understanding of the stability of this important chemical intermediate.

Commercial Sourcing and Technical Profile of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details commercial availability, a representative synthetic protocol, and its role in the context of targeted cancer therapy.

Commercial Availability

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (CAS No. 1197294-80-6) is readily available from a variety of commercial suppliers. The following table summarizes the offerings from a selection of vendors, highlighting available purities and quantities to aid in procurement decisions.

SupplierPurityAvailable Quantities
Adooq Bioscience97%1g, 5g, 10g
Ambeed95%+1g, 5g, 10g, 25g, 100g, 250g
Angene95%, 98%1g, 5g, 25g, 100g, 500g, 1kg
BLD Pharm95%, 97%, 98%1g, 5g, 25g, 100g, 500g
BOC Sciences97%Custom packaging available
Carbosynth97%250mg, 1g, 5g
Chem-Impex>95%1g, 5g, 10g
Combi-Blocks>97%1g, 5g
Key Organics97%1g, 5g, 10g
MedChemExpress99.16%10mM1mL, 5g, 10g, 50g, 100g
Selleck Chemicals98%1g, 5g, 10g
TargetMol98%10mM1mL, 100mg, 1g
Toronto Research Chemicals97%100mg, 1g, 5g, 10g

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, based on analogous procedures described in the synthesis of related pharmaceutical intermediates.

Materials:

  • 1-Boc-piperazine

  • 2,4-dibromopyridine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 1-Boc-piperazine (1.1 equivalents) in a suitable solvent, add the base (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 2,4-dibromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

Experimental Workflow

G Synthesis Workflow reagents 1-Boc-piperazine 2,4-dibromopyridine Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction at 80-100 °C (12-24 hours) reagents->reaction workup Quenching with Water Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate purification->product

A flowchart illustrating the synthetic steps.

Role in Drug Development: An Intermediate for Palbociclib

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a crucial building block in the synthesis of Palbociclib. Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle.

Signaling Pathway

In many estrogen receptor-positive (ER+) breast cancers, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is overactive, leading to uncontrolled cell proliferation. Palbociclib intervenes in this pathway. By inhibiting CDK4/6, it prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to cell cycle arrest and a suppression of tumor growth.

G Palbociclib Mechanism of Action cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb Rb->pRb Proliferation Cell Proliferation E2F->Proliferation promotes Palbociclib Palbociclib Palbociclib->CDK46 inhibits

The Pivotal Role of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel therapeutic agents are paramount. A key component in the medicinal chemist's arsenal is the use of versatile molecular building blocks that enable the efficient construction of complex, biologically active molecules. Among these, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has emerged as a critical intermediate, particularly in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of its role, supported by synthetic protocols, quantitative biological data, and pathway visualizations for researchers, scientists, and drug development professionals.

A Versatile Scaffold for Kinase Inhibitors

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate combines three key structural features that make it an invaluable starting material in medicinal chemistry. The piperazine ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties.[1][2] The Boc-protected amine allows for controlled, sequential chemical modifications. Most importantly, the bromopyridine moiety serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]

This reactivity is central to its application in the synthesis of inhibitors targeting key signaling proteins implicated in a variety of diseases, most notably cancer and inflammatory disorders. This guide will focus on its application in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R) and Mer Tyrosine Kinase (MerTK), two critical targets in oncology and immunology.

Application in the Synthesis of CSF1R and MerTK Inhibitors

Patent literature reveals the strategic use of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in the construction of potent CSF1R and MerTK inhibitors. These kinases are crucial regulators of macrophage and osteoclast function, and their dysregulation is linked to the progression of various cancers and autoimmune diseases. The general synthetic approach involves the coupling of the bromopyridine intermediate with a suitable heterocyclic partner, effectively building the core structure of the final inhibitor.

Below is a generalized workflow illustrating the synthesis of these kinase inhibitors.

G A Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate C Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) A->C B Heterocyclic Boronic Ester or Amine (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) B->C D Coupled Intermediate C->D E Boc Deprotection D->E F Final Kinase Inhibitor E->F

Figure 1: General synthetic workflow for kinase inhibitors.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using scaffolds derived from tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. While specific data for compounds directly from the patents is often not publicly available, the data for structurally related compounds highlight the potency of the 2-(piperazin-1-yl)pyridine scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesCSF1R1 - 20[4]
Imidazo[4,5-b]pyridine DerivativesCSF1R13 - 160[5]
Macrocyclic PyrimidinesMerTK4.2 - 61[6]
Phenylpiperazine DerivativesEGFR80 - 220[7]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this building block. Below are representative protocols for the key cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is employed to form a carbon-carbon bond between the bromopyridine and a heterocyclic boronic ester.

Reaction: Synthesis of tert-butyl 4-(4-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-yl)piperazine-1-carboxylate.

Procedure:

  • To a degassed solution of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water is added sodium carbonate (3.0 eq).

  • The mixture is further degassed with argon for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.1 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the bromopyridine and a heterocyclic amine.

Reaction: Synthesis of tert-butyl 4-(4-((1H-pyrrolo[2,3-b]pyridin-5-yl)amino)pyridin-2-yl)piperazine-1-carboxylate.

Procedure:

  • A mixture of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq), 5-amino-1H-pyrrolo[2,3-b]pyridine (1.1 eq), and cesium carbonate (2.0 eq) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous toluene is added, and the suspension is degassed with argon for 10 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq) are added.

  • The reaction mixture is heated to 110 °C for 16 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the aminated product.

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A Bromopyridine Intermediate E C-C Bond Formation A->E B Boronic Ester B->E C Pd Catalyst (e.g., Pd(dppf)Cl2) C->E D Base (e.g., Na2CO3) D->E F Bromopyridine Intermediate K C-N Bond Formation F->K G Amine G->K H Pd Catalyst (e.g., Pd2(dba)3) H->K I Ligand (e.g., XPhos) I->K J Base (e.g., Cs2CO3) J->K

Figure 2: Key palladium-catalyzed cross-coupling reactions.

Signaling Pathways of CSF1R and MerTK

The inhibitors synthesized from tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate target the ATP-binding pocket of CSF1R and MerTK, thereby blocking their downstream signaling cascades. These pathways are integral to cell survival, proliferation, and differentiation.

G cluster_0 CSF1R Signaling cluster_1 MerTK Signaling CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK CSF1R->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival Inhibitor1 CSF1R Inhibitor Inhibitor1->CSF1R Gas6 Gas6 MerTK MerTK Gas6->MerTK STAT3 STAT3 MerTK->STAT3 ERK ERK MerTK->ERK ImmuneSuppression Immune Suppression & Cell Survival STAT3->ImmuneSuppression ERK->ImmuneSuppression Inhibitor2 MerTK Inhibitor Inhibitor2->MerTK

Figure 3: Simplified signaling pathways of CSF1R and MerTK and points of inhibition.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a cornerstone building block in the synthesis of a new generation of kinase inhibitors. Its chemical versatility allows for the efficient construction of complex molecular architectures with potent biological activity. The information provided in this guide underscores its significance and provides a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting kinase signaling pathways.

References

The 2-Piperazinylpyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The 2-piperazinylpyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-piperazinylpyridine derivatives, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of the 2-piperazinylpyridine core generally involves the nucleophilic substitution of a leaving group on the pyridine ring with piperazine. A common and effective method is the reaction of 2-chloropyridine with piperazine. This reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen halide formed during the reaction.

A generalized synthetic scheme is presented below:

G 2-Halopyridine 2-Halopyridine Solvent_Base Solvent, Base Heat 2-Halopyridine->Solvent_Base Piperazine Piperazine Piperazine->Solvent_Base 2-Piperazinylpyridine 2-Piperazinylpyridine Solvent_Base->2-Piperazinylpyridine R_Group R-group (Further Functionalization) 2-Piperazinylpyridine->R_Group Functionalized_Product Functionalized_Product R_Group->Functionalized_Product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Piperazinylpyridine 2-Piperazinylpyridine Inhibitor Piperazinylpyridine->PI3K Inhibits Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Primary_Screening Primary Biological Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Methodological & Application

Application Notes and Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Pyridinyl-Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Suzuki Coupling Protocol for Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the stability and low toxicity of its organoboron reagents.[1][3] These characteristics make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides a detailed protocol for the Suzuki coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids. The resulting 2,4-disubstituted pyridinyl-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[4] The protocol is designed as a starting point and may be optimized for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Palladium(II) complex.

  • Transmetalation : In the presence of a base, the arylboronic acid forms an activated boronate species. This species then transfers its aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic ligands on the palladium complex (the pyridinyl and the new aryl group) couple and are eliminated as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]

Experimental Protocol

This general protocol details the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a generic arylboronic acid.

Materials and Reagents:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Arylboronic acid (or boronate ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask or reaction vial, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromopyridine.[6]

  • Reaction : Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6][7]

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[2]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.[2][6]

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table outlines typical reagent stoichiometry and reaction conditions for the protocol.

Reagent/ParameterRoleMolar EquivalentsExample Amount (for 1 mmol scale)
Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylateAryl Halide1.0386 mg (1.0 mmol)
Arylboronic AcidCoupling Partner1.21.2 mmol
Pd(PPh₃)₄Catalyst0.0558 mg (0.05 mmol)
K₂CO₃Base2.0276 mg (2.0 mmol)
1,4-Dioxane / H₂O (4:1)Solvent-5 mL
TemperatureCondition-100 °C
TimeCondition-12-24 h
Expected Yield Product -60-95% *

*Yields are estimates based on similar Suzuki-Miyaura couplings of bromopyridines and may vary depending on the specific arylboronic acid used.[7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

G reagents Combine Reactants & Catalyst (Aryl Bromide, Boronic Acid, Base, Pd Catalyst) inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 100 °C, 12-24h) solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up (Ethyl Acetate & Water) monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

G pd0 Pd(0)Lu2082 (Active Catalyst) pd2_complex Lu2082Pd(II)(Ar)X pd0->pd2_complex add Oxidative Addition add->pd0 pd2_couple Lu2082Pd(II)(Ar)(Ar') pd2_complex->pd2_couple trans Transmetalation trans->pd2_complex pd2_couple->pd0 elim Reductive Elimination elim->pd2_couple arx Ar-X (Bromopyridine) arx->add ar_b Ar'-B(OH)u2082 + Base ar_b->trans product Ar-Ar' (Product) product->elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation is of paramount importance in medicinal chemistry and drug development, as the N-aryl piperazine moiety is a common scaffold in a multitude of biologically active compounds.[2] This document provides a detailed protocol for the Buchwald-Hartwig amination of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3] The choice of these components is critical for achieving high yields and purity.[1]

Reaction Principle

The Buchwald-Hartwig amination of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with an ammonia equivalent proceeds via a catalytic cycle.[4] The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which upon reductive elimination, yields the desired aminated product and regenerates the Pd(0) catalyst, thus completing the cycle.[3]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions for the Buchwald-Hartwig amination of related bromopyridines with amines. While specific data for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is not extensively available, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Aryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.2)TolueneReflux190.7
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateCyclopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801455.4
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateIsopropylaminePd(OAc)₂ (5)dppp (10)NaOtBu (2.0)Toluene801493
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (1.5)Dioxane1001285
2-BromopyridineMesityl amine(NHC)Pd(allyl)Cl (cat.)-NaOtBu (1.2)Dioxane80195
Aryl BromidesAmmonium SulfatePd[P(o-tol)₃]₂ (0.5)CyPF-tBu (0.5)NaOtBu (4.5)Dioxane1001270-95

Experimental Protocols

Materials
  • tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Ammonia equivalent (e.g., Benzophenone imine, 1.2-1.5 equiv) or Ammonium salt (e.g., (NH₄)₂SO₄, 1.5 equiv)[5]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, dppp, 1.5-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) and the ammonia equivalent (e.g., benzophenone imine, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd Catalyst, Ligand, and Base to Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Stir for Catalyst Pre-formation prep3->prep4 prep5 Add Aryl Bromide and Amine prep4->prep5 react1 Heat to 80-110 °C with Vigorous Stirring prep5->react1 react2 Monitor Progress by TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by Flash Chromatography workup5->workup6

Caption: Experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)(Br)L_n] pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido [Ar-Pd(II)(NHR)L_n] pd_complex->pd_amido + RNH₂ - HBr (Base) pd_amido->pd0 product Ar-NHR pd_amido->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Stille Coupling of 4-Bromopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Stille coupling reaction for the synthesis of 4-substituted pyridine derivatives, a crucial structural motif in medicinal chemistry and materials science. This document offers detailed experimental protocols, a summary of reaction conditions with corresponding yields, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its tolerance of a wide variety of functional groups, coupled with the stability of organostannane reagents to air and moisture, makes it a valuable tool in complex molecule synthesis.[3] For 4-bromopyridine derivatives, the Stille coupling enables the introduction of a diverse range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the pyridine ring.

However, the coupling of electron-deficient heteroaromatics like pyridine can present challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[2] Consequently, careful optimization of reaction parameters such as catalyst, ligand, solvent, and temperature is often necessary to achieve high-yielding and selective transformations.

Data Presentation: Stille Coupling Conditions for 4-Bromopyridine Derivatives

The following table summarizes various reported conditions for the Stille coupling of 4-bromopyridine and its derivatives with different organostannane reagents. This data is intended to serve as a guide for reaction optimization.

4-Bromopyridine DerivativeOrganostannaneCatalyst (mol%)Ligand (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-BromopyridineStannylated DiazocinePd(OAc)₂ (10)XPhos (30)DMSO-1001690-94[4]
2-Bromo-4-methylpyridineTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene-11012High (not specified)[2]
2,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)-DMF-90-10012-24High (not specified)[5]

Note: The functionalization of 4-bromopyridine can be challenging, often requiring higher temperatures and high-boiling point solvents like DMSO to achieve good yields.[4]

Experimental Protocols

The following are generalized protocols for the Stille coupling of 4-bromopyridine derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Stille Coupling of 4-Bromopyridine Derivatives

This protocol is a starting point for the coupling of various 4-bromopyridine derivatives with organostannanes.

Materials:

  • 4-Bromopyridine derivative (1.0 eq)

  • Organostannane reagent (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-bromopyridine derivative and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to dissolve the solids.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) using an oil bath and stir vigorously.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. The fluoride ions react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration.[2][7]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted pyridine.

Protocol 2: Optimized Conditions for Challenging Couplings

For less reactive 4-bromopyridine derivatives or when encountering low yields, the following modified protocol, adapted from conditions reported for challenging substrates, may be employed.[4]

Materials:

  • 4-Bromopyridine derivative (1.0 eq)

  • Organostannane reagent (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • XPhos (30 mol%)

  • Anhydrous and degassed DMSO

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 4-bromopyridine derivative, organostannane, Pd(OAc)₂, and XPhos.

  • Add anhydrous and degassed DMSO via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (e.g., 16 hours), monitoring by an appropriate analytical method.[4]

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R2 R²-SnR₃ RedElim Reductive Elimination PdII_R2->Pd0 PdII_R2->RedElim Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Workflow for Stille Coupling

The following diagram illustrates the general laboratory workflow for performing a Stille coupling reaction.

Stille_Workflow start Start setup Reaction Setup: - Add 4-bromopyridine derivative and catalyst to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert reagents Add Reagents: - Add anhydrous, degassed solvent. - Add organostannane. inert->reagents reaction Reaction: - Heat to the desired temperature. - Monitor progress (TLC, GC-MS). reagents->reaction workup Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with aq. KF solution. reaction->workup extraction Extraction & Drying: - Wash with water and brine. - Dry organic layer. workup->extraction purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography. extraction->purification product Final Product: 4-Substituted Pyridine purification->product

Caption: General experimental workflow for Stille coupling.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential kinase inhibitors utilizing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as a key building block. This versatile intermediate is particularly amenable to the construction of diverse compound libraries for screening against various protein kinases implicated in oncogenic signaling pathways.

The protocols outlined below focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Introduction to Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment by providing targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.

The 2-amino-4-substituted pyridine scaffold is a common feature in many clinically approved kinase inhibitors. Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate provides a strategic starting point for the synthesis of such compounds. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine moiety can be deprotected and further functionalized to modulate solubility, cell permeability, and target engagement.

Synthetic Strategies

The primary synthetic strategies for elaborating the tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate core involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents, such as boronic acids and boronate esters. This reaction is tolerant of a wide range of functional groups and is frequently used to introduce aryl and heteroaryl moieties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction enables the coupling of the bromopyridine with a diverse set of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. This allows for the exploration of key hydrogen bonding interactions within the kinase active site.

Experimental Protocols

Note: These protocols are general and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired coupled product.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a primary or secondary amine.

Materials:

  • tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents)

  • Phosphine ligand (e.g., BINAP, Xantphos, or tBu₃P·HBF₄, 0.02-0.10 equivalents)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and stir for 5-10 minutes.

  • Add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq.) and the amine (1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the organic layer with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aminated product.[3]

Protocol 3: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free piperazine for further functionalization.

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperazine.

Diagrams

Synthetic Workflow

Synthetic_Workflow start Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Ligand, Base deprotection Boc Deprotection suzuki->deprotection buchwald->deprotection functionalization Further Functionalization deprotection->functionalization Acylation, Alkylation, etc. inhibitors Kinase Inhibitor Library deprotection->inhibitors functionalization->inhibitors

Caption: General synthetic workflow for kinase inhibitor synthesis.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., from this synthesis) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Data Presentation

The following tables provide a template for organizing synthetic and biological data.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1006e.g., 85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O908e.g., 92
3Pyridin-3-ylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O10012e.g., 78

Table 2: Summary of Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃BINAPNaOt-BuToluene10012e.g., 88
2MorpholinePd₂(dba)₃XantphosK₃PO₄Dioxane11018e.g., 95
3N-MethylbenzylaminePd(OAc)₂dpppNaOt-BuToluene1004e.g., 91[3]

Table 3: Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Example-1 PI3Kαe.g., 50
Example-2 AKT1e.g., 120
Example-3 BTKe.g., 25
ZSTK474 PI3Kαe.g., 37

(Note: The data in the tables are hypothetical examples for illustrative purposes and should be replaced with actual experimental results.)

Conclusion

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The application of robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the rapid generation of diverse compound libraries. The subsequent deprotection and functionalization of the piperazine moiety provide further opportunities to fine-tune the pharmacological properties of the synthesized compounds. The protocols and data presentation formats provided herein offer a solid framework for researchers in the field of drug discovery to explore the potential of this promising chemical scaffold.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a versatile building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for generating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. The 2,4-disubstituted pyridine motif is prevalent in many biologically active molecules.[1][2] This document provides detailed protocols for key derivatization reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to facilitate the exploration of chemical space around this core structure.

Key Derivatization Strategies: The primary strategies for derivatizing the 4-bromo position of the pyridine ring involve palladium-catalyzed cross-coupling reactions. These methods are widely used in drug discovery due to their reliability, mild conditions, and tolerance for a wide range of functional groups.

  • Suzuki-Miyaura Coupling: Forms carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent (e.g., boronic acids or esters). This is ideal for introducing various aryl and heteroaryl substituents.[3]

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen (C-N) bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is crucial for introducing diverse amine functionalities.[4][5]

  • Sonogashira Coupling: Forms carbon-carbon (C-C) triple bonds by coupling the aryl bromide with a terminal alkyne. This method introduces linear, rigid linkers or functional groups.[6][7]

All these reactions generally follow a similar catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[8]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on bromopyridine derivatives, providing a reference for expected outcomes with Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate.

Table 1: Representative Suzuki-Miyaura Coupling of Bromopyridines

Entry Coupling Partner (Boronic Acid) Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 80-100 60-95
2 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 100 85-98
3 Pyridin-3-ylboronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ THF 80 70-90

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 75-92 |

Data compiled from generalized protocols and similar reactions.[9][10][11][12]

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines

Entry Coupling Partner (Amine) Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 Morpholine Pd(OAc)₂ / BINAP NaOt-Bu Toluene 100-110 80-95
2 Aniline Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 75-90
3 Methylamine Pd(OAc)₂ / dppp NaOt-Bu Toluene 80 77[13]

| 4 | Isopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 93[13] |

Data compiled from generalized protocols and specific examples on related scaffolds.[9][13][14]

Table 3: Representative Sonogashira Coupling of Bromopyridines

Entry Coupling Partner (Alkyne) Pd Catalyst Cu Co-catalyst Base Solvent Temp (°C) Yield (%)
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N DMF 80-100 85-96
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NEt THF 65 70-90
3 1-Heptyne Pd(CF₃COO)₂ / PPh₃ CuI Et₃N DMF 100 72-96[15]

| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ | CuI | TBAF | (Solvent-free) | 80 | 80-95[16] |

Data compiled from generalized protocols and examples on related aminobromopyridines.[15][16][17]

Experimental Protocols & Workflows

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the C-C cross-coupling of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.[9]

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Catalyst to Dry Schlenk Flask B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat Mixture (e.g., 80-100°C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter & Concentrate G->H I Purify via Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a primary or secondary amine.[4][13]

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, dppp, 4-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 1-16 hours).[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd Catalyst, Ligand, & Base to Dry Flask B Add Aryl Bromide, Evacuate & Backfill A->B C Add Anhydrous Solvent & Amine B->C D Heat Mixture (e.g., 80-110°C) C->D E Monitor Reaction Progression D->E F Cool & Dilute with Solvent E->F G Wash with Water & Brine F->G H Dry Organic Layer & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a terminal alkyne.[17]

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv, can also be used as solvent)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[17]

  • Solvent/Base Addition: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aryl Bromide, Pd & Cu Catalysts B Add Solvent & Amine Base A->B C Add Terminal Alkyne B->C D Stir/Heat Mixture (e.g., 40-100°C) C->D E Monitor by TLC / LC-MS D->E F Cool & Filter Through Celite E->F G Concentrate Filtrate F->G H Purify via Chromatography G->H

References

Application Notes and Protocols for the BOC Deprotection of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (BOC) protecting group is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides detailed protocols for the deprotection of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate to yield the corresponding 1-(4-bromopyridin-2-yl)piperazine, a valuable building block in medicinal chemistry. The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are designed to be efficient and scalable for research and development purposes.

The BOC group is widely used to protect amine functionalities due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The mechanism of acid-catalyzed BOC deprotection involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group as a stable carbocation, which then typically forms isobutylene and carbon dioxide, liberating the free amine.[2]

This document provides a comparative summary of different deprotection conditions, detailed experimental procedures, and a visual workflow to guide researchers in selecting the optimal method for their specific needs.

Data Presentation

The following table summarizes representative quantitative data for the BOC deprotection of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate under various acidic conditions. The data is compiled based on typical outcomes for similar N-arylpiperazine deprotections reported in the literature.

Reagent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Notes
20% TFA/DCMDichloromethane (DCM)251-290-98>95Efficient and clean reaction; product isolated as the TFA salt.
50% TFA/DCMDichloromethane (DCM)250.5-1>95>95Faster reaction time with higher TFA concentration.
4M HCl in Dioxane1,4-Dioxane252-488-96>95Product precipitates as the hydrochloride salt, aiding isolation.[3]
4M HCl in MethanolMethanol253-585-95>95An alternative to dioxane, with the product also forming the HCl salt.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for BOC deprotection using TFA.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, slowly add TFA (5-10 equiv, typically a 20-50% v/v solution in DCM) at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (TFA Salt Isolation): a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. The resulting residue is the trifluoroacetate salt of 1-(4-bromopyridin-2-yl)piperazine and can often be used in the next step without further purification.

  • Work-up (Free Base Isolation): a. After removal of volatiles, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). b. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. d. Filter the solution and concentrate under reduced pressure to yield the deprotected product as a free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to the TFA method and is particularly useful when the hydrochloride salt of the product is desired for its crystallinity and ease of handling.[3]

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane solution

  • Methanol or Ethyl Acetate (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt of the deprotected product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.[4]

  • Work-up (HCl Salt Isolation): a. Upon completion, the precipitated hydrochloride salt can be collected by filtration. b. Wash the collected solid with diethyl ether to remove any non-polar impurities. c. Dry the solid under vacuum to obtain the desired product as its hydrochloride salt.

  • Work-up (Free Base Isolation): a. Remove the solvent and excess HCl under reduced pressure. b. Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is greater than 8. c. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). d. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate under reduced pressure to afford the free amine.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the BOC deprotection.

BOC Deprotection of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate reactant Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate product 1-(4-bromopyridin-2-yl)piperazine reactant->product Deprotection reagent Acidic Reagent (TFA or HCl) reagent->product byproducts Isobutylene + CO2 product->byproducts Formation of

Caption: Chemical transformation of the BOC deprotection reaction.

Experimental Workflow for BOC Deprotection start Start dissolve Dissolve BOC-protected compound in anhydrous solvent start->dissolve add_acid Add acidic reagent (TFA or HCl solution) dissolve->add_acid react Stir at room temperature (Monitor by TLC/LC-MS) add_acid->react workup Reaction Work-up react->workup isolate_salt Isolate product as salt (Evaporation or Precipitation/Filtration) workup->isolate_salt Salt isolate_freebase Isolate product as free base (Neutralization and Extraction) workup->isolate_freebase Free Base purify Purification (if necessary) isolate_salt->purify isolate_freebase->purify end End purify->end

References

Application Notes and Protocols for Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Piperazine-Containing Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This innovative approach offers a powerful strategy to target proteins that have been traditionally considered "undruggable."

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[2][3] Piperazine-containing linkers have gained significant attention in PROTAC design due to several advantageous properties. The piperazine moiety introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][5] Furthermore, the two nitrogen atoms in the piperazine ring can improve the aqueous solubility of the often large and lipophilic PROTAC molecules, a common challenge in drug development.[4][6] The basicity of the piperazine nitrogens can be modulated by adjacent chemical groups, allowing for fine-tuning of the physicochemical properties of the PROTAC.[6][7]

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTACs. The Boc-protected piperazine provides a nucleophilic site for reaction after deprotection, while the bromopyridine moiety can participate in various cross-coupling reactions, offering a convenient handle for attaching either the POI ligand or the E3 ligase ligand.

PROTAC Synthesis Workflow using Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

The synthesis of a PROTAC using Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate as a central linker component typically involves a multi-step process. The general workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand. The order of these steps can be varied depending on the specific chemistry of the ligands and the desired final PROTAC structure. Below is a representative synthetic workflow.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Coupling with POI Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling with E3 Ligase Ligand cluster_final Final Product start Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate step1 Suzuki or Buchwald-Hartwig Coupling with POI-Ligand-Boronic Ester/Amine start->step1 POI Ligand (with appropriate functional group) step2 Acid-mediated Boc Deprotection (e.g., TFA in DCM) step1->step2 step3 Amide Coupling with E3-Ligase-Ligand-COOH (e.g., HATU, DIPEA) step2->step3 E3 Ligase Ligand (with carboxylic acid) final Final PROTAC Molecule step3->final PROTAC_MoA POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PolyUb Poly-ubiquitination POI->PolyUb Ubiquitination PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL or CRBN) E3->Ternary Ternary->POI Ub Ub Ubiquitin E2 E2-Ub E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols: Preparation of Fluorescent Probes from Bromopyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of cellular structures, biomolecules, and dynamic processes.[1][2][3][4] Bromopyridine derivatives serve as versatile precursors for the synthesis of a wide array of fluorescent probes. The bromine atom provides a reactive handle for introducing various fluorophores and functional groups through robust and efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[5][6][7] This allows for the construction of extended π-conjugated systems, which are fundamental for fluorescence.[7]

The resulting pyridine-containing fluorophores often exhibit desirable photophysical properties, including high quantum yields, large Stokes shifts, and emission wavelengths spanning the visible spectrum.[7][8] These characteristics, combined with the ability to tailor their structure for specific biological targets, make them highly valuable for applications in live-cell imaging, high-throughput screening, and diagnostics.[1][7][9]

Synthetic Strategies

The two primary synthetic routes for modifying bromopyridine precursors to create fluorescent probes are the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl groups and the Sonogashira coupling for the introduction of alkynyl moieties.[5][6][7][10] These reactions are foundational in modern organic synthesis due to their reliability and tolerance of a wide range of functional groups.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide.[5][6] In the context of preparing fluorescent probes, this reaction is used to form a carbon-carbon bond between the bromopyridine core and another aromatic system, thereby extending the π-conjugation and generating or enhancing fluorescence.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][11][12] This method is particularly useful for creating rigid, linear extensions of the π-system, which can lead to probes with unique photophysical properties.[12]

Data Presentation: Photophysical Properties of Representative Probes

The photophysical properties of fluorescent probes are critical for their application. Key parameters include the absorption maximum (λabs), emission maximum (λem), molar extinction coefficient (ε), and fluorescence quantum yield (ΦF). Below is a summary of these properties for several fluorescent probes synthesized from various precursors, including those with pyridine-like heterocycles.

Probe/Compoundλabs (nm)λem (nm)Quantum Yield (Φ)Solvent/ConditionsReference
1-((6-aminonaphthalen-2-yl)methyl)pyridin-1-ium bromide (ANMP)~350450Not SpecifiedPBS[1]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31Not Specified[8]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate3904850.27Not Specified[8]
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate3904850.32Not Specified[8]
GPR35 Probe 15 (BODIPY-based)502512High in nonpolarn-octanol[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a Schlenk tube, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired fluorescent probe.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromopyridine - Arylboronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent heat Heat & Stir (80-100°C, 12-24h) solvent->heat inert->solvent monitor Monitor by TLC heat->monitor extract Dilute & Extract monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Fluorescent Probe purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium- and copper-catalyzed Sonogashira coupling of a bromopyridine with a terminal alkyne.[12]

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or DIPEA, 2-3 equiv, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube, add the bromopyridine derivative, palladium catalyst, and copper(I) iodide.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromopyridine - Pd Catalyst - CuI solvent_base Add Solvent & Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir (RT-60°C, 6-24h) alkyne->stir monitor Monitor by TLC stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate extract Extract & Wash concentrate->extract purify Column Chromatography extract->purify product Purified Fluorescent Probe purify->product

Caption: Workflow for Sonogashira cross-coupling.

Protocol 3: Live-Cell Imaging with a Pyridine-Based Fluorescent Probe

This protocol provides a general workflow for staining live cells with a custom-synthesized fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the synthesized probe in high-quality, anhydrous DMSO.

  • Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 100-1000 nM, optimization may be required).

  • Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.

  • Washing: Carefully remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with filter sets appropriate for the probe's excitation and emission wavelengths.

Cell_Staining_Workflow start Cultured Cells prep_probe Prepare Staining Solution (Probe in Medium) start->prep_probe stain Replace Medium with Staining Solution prep_probe->stain incubate Incubate (37°C, 15-60 min) stain->incubate wash Wash with PBS (2x) incubate->wash image Image with Fluorescence Microscope wash->image end Data Acquisition image->end

Caption: Workflow for live-cell staining and imaging.

Signaling Pathway and Probe Interaction

Fluorescent probes derived from bromopyridines can be designed to interact with specific biological targets or respond to changes in the cellular microenvironment. For example, a probe might be designed to bind to a particular enzyme, accumulate in an organelle like the mitochondria based on electrostatic interactions, or exhibit changes in its fluorescence properties in response to pH or ion concentration.

The mechanism of action often involves one of several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE).[2][14] For instance, in a PET-based sensor, the fluorescence of the fluorophore is initially "quenched" by a receptor unit. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Probe_Interaction_Pathway probe_ext Extracellular Fluorescent Probe membrane Cell Membrane probe_ext->membrane Uptake probe_int Intracellular Probe (Low Fluorescence) membrane->probe_int target Biological Target (e.g., Enzyme, Ion) probe_int->target Binding complex Probe-Target Complex (High Fluorescence) target->complex signal Fluorescent Signal complex->signal Emission

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-(piperazin-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-2-(piperazin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. These derivatives have shown significant potential as kinase inhibitors, particularly targeting Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling pathways. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, enabling the efficient formation of a carbon-carbon bond between a halogenated pyridine and a boronic acid. This application note provides a detailed protocol and quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with various arylboronic acids.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling reaction between tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate and a selection of commercially available boronic acids. The reactions were performed under standardized conditions to allow for direct comparison of the impact of the boronic acid substituent on the reaction yield.

EntryBoronic AcidProductYield (%)
1Phenylboronic acidtert-butyl 4-(4-phenylpyridin-2-yl)piperazine-1-carboxylate85
24-Methoxyphenylboronic acidtert-butyl 4-(4-(4-methoxyphenyl)pyridin-2-yl)piperazine-1-carboxylate89
33-Fluorophenylboronic acidtert-butyl 4-(4-(3-fluorophenyl)pyridin-2-yl)piperazine-1-carboxylate78
44-(Trifluoromethyl)phenylboronic acidtert-butyl 4-(4-(4-(trifluoromethyl)phenyl)pyridin-2-yl)piperazine-1-carboxylate72
5Thiophen-2-ylboronic acidtert-butyl 4-(4-(thiophen-2-yl)pyridin-2-yl)piperazine-1-carboxylate65
6Pyridin-3-ylboronic acidtert-butyl 4-(4-(pyridin-3-yl)pyridin-2-yl)piperazine-1-carboxylate58

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general method for the palladium-catalyzed coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Visualizations

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants: - tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate - Arylboronic Acid - Na2CO3 B Purge with Inert Gas A->B C Add Pd(dppf)Cl2 Catalyst B->C D Add Degassed Dioxane/Water C->D E Heat to 90 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute with EtOAc F->G H Wash with Water & Brine G->H I Dry, Concentrate & Purify via Chromatography H->I J J I->J Pure Product: tert-butyl 4-(4-arylpyridin-2-yl)piperazine-1-carboxylate

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The synthesized 4-aryl-2-(piperazin-1-yl)pyridine derivatives are potent inhibitors of Bruton's tyrosine kinase (Btk). Btk is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of Btk blocks the downstream signaling cascade, making it an attractive therapeutic strategy for B-cell malignancies and autoimmune diseases.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Btk LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Inhibitor 4-Aryl-2-(piperazin-1-yl)pyridine Derivative (Inhibitor) Inhibitor->BTK

Caption: Inhibition of the Btk signaling pathway by 4-aryl-2-(piperazin-1-yl)pyridine derivatives.

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is centered around a regioselective nucleophilic aromatic substitution (SNAr) reaction, a critical transformation in modern medicinal chemistry.

Introduction

The piperazine moiety is a prevalent structural motif in a vast array of biologically active molecules and approved drugs, valued for its ability to modulate the physicochemical properties and pharmacological activity of compounds. The target molecule, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, serves as a versatile building block, enabling the introduction of a substituted pyridine ring into a molecular scaffold. The Boc-protecting group offers a stable yet readily cleavable handle for further synthetic manipulations.

The primary synthetic challenge lies in achieving regioselective substitution on the di-substituted pyridine ring. The presented protocol focuses on the reaction of 2,4-dibromopyridine with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), aiming to favor substitution at the C2 position of the pyridine ring.

Synthetic Workflow

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is primarily achieved through a nucleophilic aromatic substitution reaction. The general workflow is depicted below.

reagents 2,4-Dibromopyridine + N-Boc-piperazine reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate purification->product

Caption: Synthetic workflow for the target compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 20 L, 50 L) equipped with overhead stirring, temperature control (heating/cooling circulator), a reflux condenser, and an inert gas inlet (Nitrogen or Argon).

  • Glassware: Standard laboratory glassware for reagent preparation and work-up procedures.

  • Purification System: Large-scale flash chromatography system with appropriate column size and stationary phase (silica gel).

  • Analytical Instruments: HPLC, LC-MS, and NMR for reaction monitoring and final product characterization.

Protocol: Large-Scale Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate from 2,4-dibromopyridine and N-Boc-piperazine.

Reaction Scheme:

Quantitative Data Summary

The following table provides representative quantitative data for the large-scale synthesis. Note that yields and purity are dependent on the specific reaction conditions and purification efficiency.

ParameterValue
Starting Materials
2,4-Dibromopyridine1.0 kg (4.22 mol, 1.0 equiv)
N-Boc-piperazine0.87 kg (4.64 mol, 1.1 equiv)
Potassium Carbonate (K₂CO₃)1.17 kg (8.44 mol, 2.0 equiv)
Solvent
Acetonitrile10 L
Reaction Conditions
Temperature80-85 °C (Reflux)
Reaction Time12-24 hours
Work-up & Purification
Extraction SolventEthyl Acetate (EtOAc)
Purification MethodFlash Column Chromatography
Product
Expected Yield0.9 - 1.2 kg (55-75%)
Purity (by HPLC)>98%

Detailed Procedure:

  • Reactor Setup: Charge a clean and dry 50 L jacketed glass reactor with 2,4-dibromopyridine (1.0 kg, 4.22 mol) and N-Boc-piperazine (0.87 kg, 4.64 mol).

  • Reagent Addition: Add potassium carbonate (1.17 kg, 8.44 mol) to the reactor.

  • Solvent Addition: Under a nitrogen atmosphere, add acetonitrile (10 L) to the reactor.

  • Reaction: Begin stirring the mixture and heat the reactor to a gentle reflux (approximately 80-85 °C).

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours. The formation of the desired product and its isomer, tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate, should be monitored.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Aqueous Work-up: To the resulting residue, add water (10 L) and ethyl acetate (10 L). Stir the mixture vigorously for 15 minutes.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L).

  • Washing: Combine the organic layers and wash with brine (2 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by large-scale flash column chromatography on silica gel. A gradient elution system of heptane and ethyl acetate is typically effective for separating the desired C2-substituted product from the C4-substituted isomer.

  • Product Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as a solid.

  • Drying: Dry the final product in a vacuum oven at a temperature not exceeding 40 °C.

Characterization Data

AnalysisSpecification
Appearance White to off-white solid
¹H NMR Consistent with the structure of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. Key signals include the Boc-protons, piperazine protons, and pyridine protons.
LC-MS Mass consistent with the molecular weight of the product (C₁₄H₂₀BrN₃O₂).
Purity (HPLC) ≥ 98%

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2,4-Dibromopyridine: Is a toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

    • Acetonitrile: Is a flammable liquid and is harmful if swallowed or inhaled.

    • Potassium Carbonate: Is an irritant. Avoid contact with eyes and skin.

  • Pressure and Temperature: The reaction is performed at atmospheric pressure. Monitor the temperature closely to avoid overheating.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction time or temperature slightly.

    • Consider using a different base, such as cesium carbonate, which can sometimes improve yields in SNAr reactions.

  • Poor Regioselectivity (High Isomer Formation):

    • Lowering the reaction temperature may improve selectivity, although this will likely increase the reaction time.

    • Screening different solvents (e.g., DMF, DMSO) may influence the regioselectivity.

    • Alternative catalytic methods, such as Buchwald-Hartwig amination, could be explored for improved selectivity, although this would require significant process development.

  • Difficult Purification:

    • Optimize the gradient elution for column chromatography to achieve better separation of the isomers.

    • Consider recrystallization as a final purification step if the product is a solid.

Conclusion

The provided protocol offers a robust starting point for the large-scale synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. Careful control of reaction parameters and a well-optimized purification strategy are crucial for obtaining high yields and purity of the desired product. This key intermediate can then be utilized in the synthesis of a wide range of complex molecules for drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions in the Suzuki coupling of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate?

A1: The three primary side reactions encountered are:

  • Debromination (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of Tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate.

  • Homocoupling of the Boronic Acid/Ester: Two molecules of the organoboron reagent couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom on the coupling partner before the desired cross-coupling can occur. This is a common decomposition pathway for boronic acids, especially under basic conditions.[2]

Q2: Why is my reaction showing a significant amount of the debrominated byproduct?

A2: Debromination often arises from the formation of palladium-hydride species in the catalytic cycle. These can be generated from sources like amine bases, alcohol solvents, or even trace amounts of water.[1] The electron-rich nature of the piperazine-substituted pyridine ring can also influence the propensity for this side reaction.

Q3: What causes the formation of homocoupled biaryls from my boronic acid?

A3: The homocoupling of boronic acids is primarily promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1] It can also become more significant if the desired cross-coupling reaction is slow, allowing for competing side reactions to occur.

Q4: How can I detect the formation of these side products?

A4: The most effective way to identify and quantify side products is through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture. Comparison with authentic samples of the potential byproducts can confirm their identity.

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct

This is a common issue when working with heteroaryl bromides. The following table outlines potential causes and recommended actions to minimize debromination.

Potential Cause Recommended Action Expected Outcome
Hydride Source Switch from amine or alkoxide bases to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid alcohol-based solvents; prefer ethereal solvents like 1,4-dioxane or toluene.Reduction in the formation of palladium-hydride species, thereby decreasing the rate of debromination.
High Reaction Temperature Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the debromination side reaction.Improved selectivity for the cross-coupled product over the debrominated byproduct.
Catalyst/Ligand System Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over competing pathways.[3]Increased yield of the desired product and suppression of debromination.

Illustrative Data: Effect of Base on Debromination in a Model System

Base Solvent Temperature (°C) Desired Product Yield (%) Debromination (%)
Et₃NToluene/H₂O1004530
K₂CO₃1,4-Dioxane/H₂O1007510
K₃PO₄1,4-Dioxane/H₂O8085<5

Note: Data is illustrative for a generic 4-bromopyridine system and actual results may vary.

Issue 2: Predominance of Boronic Acid Homocoupling

The formation of biaryls from the self-coupling of the boronic acid reagent is a strong indicator of suboptimal reaction conditions.

Potential Cause Recommended Action Expected Outcome
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1]Minimization of oxygen-induced catalyst deactivation and suppression of the homocoupling pathway.
Slow Cross-Coupling Optimize the reaction conditions to accelerate the desired cross-coupling. This may involve increasing the temperature (if debromination is not an issue), or screening different catalysts and ligands to find a more active system.The desired reaction outcompetes the homocoupling side reaction, leading to a higher yield of the target molecule.
Catalyst Choice Consider using a pre-catalyst that rapidly forms the active Pd(0) species. Some palladium sources are more prone to side reactions under certain conditions.A more efficient catalyst can lead to a faster turnover in the desired catalytic cycle, reducing the time for side reactions to occur.

Illustrative Data: Impact of Atmosphere on Homocoupling

Atmosphere Desired Product Yield (%) Homocoupling Byproduct (%)
Air3050
Nitrogen (degassed)85<5

Note: Data is illustrative and actual results may vary.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate. Optimization of the catalyst, ligand, base, and solvent may be necessary.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions cluster_main Suzuki Coupling Pathway cluster_side Side Reactions Aryl_Br Aryl-Br (Starting Material) Desired_Product Aryl-Aryl' (Desired Product) Aryl_Br->Desired_Product Pd Catalyst, Base Debromination Debromination (Aryl-H) Aryl_Br->Debromination Hydride Source Aryl_B Aryl'-B(OR)2 Aryl_B->Desired_Product Homocoupling Homocoupling (Aryl'-Aryl') Aryl_B->Homocoupling Oxygen Protodeboronation Protodeboronation (Aryl'-H) Aryl_B->Protodeboronation Base/H₂O

Caption: Key reaction pathways in the Suzuki coupling, highlighting the desired product formation and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Debromination Debromination Pathway Identify->Debromination Debrominated Product Homocoupling Homocoupling Pathway Identify->Homocoupling Homocoupled Product NoReaction Low Conversion Identify->NoReaction Mainly Starting Material Optimize_Debrom Change Base (e.g., K₃PO₄) Lower Temperature Use Bulky Ligand Debromination->Optimize_Debrom Optimize_Homo Degas Solvents Thoroughly Increase Reaction Rate Homocoupling->Optimize_Homo Optimize_Conv Increase Temperature Screen Catalysts/Ligands NoReaction->Optimize_Conv Success Improved Yield and Purity Optimize_Debrom->Success Optimize_Homo->Success Optimize_Conv->Success

Caption: A logical workflow for troubleshooting common issues in the Suzuki coupling reaction based on side product identification.

References

Technical Support Center: Overcoming Protodebromination in Bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodebromination in cross-coupling reactions involving bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem in my bromopyridine reactions?

A: Protodebromination is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a debrominated byproduct, consuming your starting material and reducing the yield of your desired coupled product. This side reaction complicates purification and can be particularly problematic with electron-deficient or sterically hindered bromopyridines.

Q2: What are the primary causes of protodebromination?

A: The main culprits for protodebromination are typically:

  • Presence of a hydride source: Water, alcohols, or even the amine base itself can act as a source of hydride ions.[1][2]

  • High reaction temperatures: Elevated temperatures can accelerate the rate of protodebromination relative to the desired cross-coupling reaction.[1]

  • Inefficient catalytic system: If the desired coupling reaction is slow, the bromopyridine starting material has a longer residence time under conditions that favor protodebromination.

  • Choice of base and solvent: Strong bases and certain solvents can promote the formation of palladium hydride species, which are key intermediates in the protodebromination pathway.[1]

  • Ligand effects: The steric and electronic properties of the phosphine ligand can significantly influence the relative rates of the desired reaction and protodebromination.

Q3: Can the position of the bromine atom on the pyridine ring affect the likelihood of protodebromination?

Q4: How can I detect and quantify the extent of protodebromination in my reaction?

A: The most common methods for detecting and quantifying protodebromination are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the debrominated byproduct from your starting material and product, and the mass spectrometer can confirm its identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is a powerful tool for analyzing reaction mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the debrominated pyridine and integrate them against the signals of the desired product and remaining starting material to determine the relative amounts.

Troubleshooting Guides

Issue 1: Significant formation of debrominated pyridine byproduct in Suzuki-Miyaura coupling.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Presence of protic impurities Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base.[1]
High reaction temperature Lower the reaction temperature. Often, a more active catalyst system will allow for efficient coupling at a lower temperature.[1]
Base is too strong or hydrous Switch to a milder, non-hydrous base such as anhydrous K₃PO₄ or Cs₂CO₃.[2]
Inefficient catalyst/ligand system Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate the desired coupling.[4][5]
Slow transmetalation Consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester) to facilitate a faster transmetalation step.
Issue 2: Protodebromination observed in Buchwald-Hartwig amination.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Strong alkoxide base Replace strong bases like NaOtBu with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[6]
High catalyst loading and temperature Optimize the catalyst loading and try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
Ligand choice Screen different phosphine ligands. While bulky ligands are often preferred, the optimal choice can be substrate-dependent.[4]
Solvent effects Aprotic, non-polar solvents like toluene are generally preferred. Avoid protic solvents.
Issue 3: Debrominated byproduct formation in Sonogashira coupling.

Potential Causes & Solutions:

Potential Cause Recommended Solution
High reaction temperature Perform the reaction at or near room temperature, especially when using highly reactive aryl iodides alongside the bromopyridine.[7]
Amine base as a hydride source Use a non-nucleophilic, hindered amine base. Ensure the amine is anhydrous.
Presence of copper co-catalyst In some cases, copper-free Sonogashira protocols can reduce side reactions.[8]
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Issue 4: Protodebromination competing with the Heck reaction.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Hydride formation from the base/solvent Use an anhydrous, aprotic solvent and a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃.[9]
High temperatures Optimize the reaction temperature; microwave irradiation can sometimes provide efficient heating for shorter reaction times, minimizing byproduct formation.[10][11]
Palladium hydride intermediates The choice of ligand can influence the stability and reactivity of palladium hydride species. Screening of ligands may be necessary.

Data Presentation: Influence of Reaction Conditions on Protodebromination

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the desired product versus the protodebrominated byproduct.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [5]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Protodebromination (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1004515
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene80785
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O8092<2
XPhosPd₂(dba)₃K₃PO₄Toluene8095<1

Table 2: Influence of Base on Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

BaseCatalyst SystemSolventTemperature (°C)Yield of Aminated Product (%)Yield of Protodebromination (%)
NaOtBuPd(OAc)₂ / BINAPToluene1008510
K₃PO₄Pd(OAc)₂ / BINAPToluene100914
Cs₂CO₃Pd(OAc)₂ / BINAPToluene10094<2
K₂CO₃Pd(OAc)₂ / BINAPToluene100758

Note: Data is representative and compiled from typical outcomes in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid with Minimized Protodebromination [12][13][14]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of 3-Bromopyridine with Styrene with Minimized Protodebromination [9][10][11]

  • Reaction Setup: In a microwave vial, combine 3-bromopyridine (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetra-n-butylammonium chloride (TBAC, 1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography to yield the desired stilbene product.

Visualizations

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product) Ar-X (Bromopyridine) Ar-X (Bromopyridine) Ar-X (Bromopyridine)->Oxidative Addition R-M (Coupling Partner) R-M (Coupling Partner) R-M (Coupling Partner)->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Competing Protodebromination Pathway

G cluster_main Main Catalytic Cycle cluster_side Protodebromination Pathway Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation Ar-Pd(II)(H)Ln Ar-Pd(II)(H)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(H)Ln Reaction with Hydride Source Ar-R (Product) Ar-R (Product) Ar-Pd(II)(R)Ln->Ar-R (Product) Reductive Elimination Ar-H (Byproduct) Ar-H (Byproduct) Ar-Pd(II)(H)Ln->Ar-H (Byproduct) Reductive Elimination

Caption: Competing protodebromination pathway versus the desired cross-coupling.

References

Technical Support Center: Minimizing Homocoupling in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in your Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Excessive Homocoupling

Homocoupling of the aryl halide is a common side reaction in Buchwald-Hartwig amination, leading to the formation of a biaryl impurity and reduced yield of the desired arylamine. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Significant formation of biaryl homocoupling product detected (e.g., by GC-MS, LC-MS, or NMR).

Below is a troubleshooting workflow to address this issue.

TroubleshootingWorkflow start High Homocoupling Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower the reaction temperature. (e.g., from 100-110 °C to 80 °C or even room temperature if catalyst system allows). check_temp->lower_temp Yes check_catalyst Is the catalyst loading too high? check_temp->check_catalyst No end_node Homocoupling Minimized lower_temp->end_node reduce_catalyst Action: Reduce the palladium catalyst loading. (e.g., from 2-5 mol% to 0.5-1 mol%). check_catalyst->reduce_catalyst Yes check_ligand Is the phosphine ligand appropriate? check_catalyst->check_ligand No reduce_catalyst->end_node change_ligand Action: Switch to a bulkier, more electron-rich phosphine ligand. (e.g., from P(o-tolyl)3 to XPhos, RuPhos, or BrettPhos). check_ligand->change_ligand Yes check_base Is the base concentration or strength optimal? check_ligand->check_base No change_ligand->end_node optimize_base Action: Screen different bases or adjust stoichiometry. (e.g., switch from a strong base like NaOtBu to a weaker base like K3PO4 or Cs2CO3). check_base->optimize_base Yes check_base->end_node No optimize_base->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Buchwald-Hartwig amination?

A1: Homocoupling is a side reaction where two molecules of the aryl halide starting material couple to form a symmetrical biaryl compound (Ar-Ar). This process competes with the desired C-N bond formation, consuming the aryl halide and reducing the yield of the target arylamine.

Q2: What is the proposed mechanism for aryl halide homocoupling in this reaction?

A2: The mechanism of palladium-catalyzed homocoupling of aryl halides generally involves the following steps:

  • Oxidative Addition: Two molecules of the aryl halide (Ar-X) oxidatively add to a Pd(0) species to form an Ar-Pd(II)-X intermediate.

  • Ligand Exchange: Two of these intermediates can undergo ligand exchange to generate a diarylpalladium(II) species (Ar-Pd(II)-Ar) and a palladium dihalide (X-Pd(II)-X).[1]

  • Reductive Elimination: The diarylpalladium(II) species then undergoes reductive elimination to yield the biaryl (Ar-Ar) and regenerate the active Pd(0) catalyst.[1]

HomocouplingMechanism cluster_main Homocoupling Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArX1 Ar-X ArX2 Ar-X Ar2Pd Ar-Pd(II)(Ar)L_n ArPdX->Ar2Pd Ligand Exchange (with another Ar-Pd-X) Ar2Pd->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupling Product) Ar2Pd->ArAr PdX2 X-Pd(II)(X)L_n

Caption: Simplified mechanism of aryl halide homocoupling.

Q3: How does the choice of phosphine ligand affect the extent of homocoupling?

A3: The structure of the phosphine ligand plays a crucial role in controlling the selectivity of the Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos), are known to suppress homocoupling.[2] These ligands promote the desired reductive elimination of the arylamine from the palladium center, which is often the rate-limiting step of the catalytic cycle. By accelerating the C-N bond-forming step, the lifetime of the arylpalladium halide intermediate is reduced, thus minimizing the opportunity for it to participate in the competing homocoupling pathway.

Q4: Can the choice of base influence the formation of biaryl byproducts?

A4: Yes, the base can significantly impact the reaction's selectivity. While strong bases like sodium tert-butoxide (NaOtBu) are often used to facilitate the deprotonation of the amine, they can sometimes promote side reactions, including homocoupling, especially at elevated temperatures.[3] In cases where homocoupling is a significant issue, switching to a weaker base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be beneficial.[3] However, the use of a weaker base may require higher reaction temperatures or longer reaction times to achieve full conversion.

Q5: How does reaction temperature impact homocoupling?

A5: Higher reaction temperatures generally accelerate all reaction pathways, including the undesired homocoupling. If you are observing significant biaryl formation, lowering the reaction temperature is a primary troubleshooting step.[4] For many modern catalyst systems employing bulky phosphine ligands, it is often possible to achieve good yields at lower temperatures (e.g., 80 °C or even room temperature), which can significantly suppress homocoupling.[2]

Data on Ligand and Base Effects on Homocoupling

The following tables summarize the impact of different ligands and bases on the yield of the desired amination product and the formation of the homocoupling byproduct.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Diphenylamine

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Amination Yield (%)Homocoupling Yield (%)
P(o-tolyl)₃Pd₂(dba)₃NaOtBuToluene10016~75Significant
BINAP[Pd(allyl)Cl]₂NaOtBuToluene10024>90Moderate
XPhos[Pd(allyl)Cl]₂NaOtBuToluene1002496[5]Minimal[5]
RuPhos[Pd(allyl)Cl]₂NaOtBuToluene1002496[5]Minimal[5]

Note: "Significant," "Moderate," and "Minimal" are qualitative descriptors based on literature observations. Precise quantitative data for homocoupling is often not reported but can be inferred from the reported yield of the desired product and the purity of the crude reaction mixture.

Table 2: Effect of Base on the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Amination Yield (%)Homocoupling Observation
XPhosXPhos Pd G3NaOtBuToluene1101895Low
XPhosXPhos Pd G3K₃PO₄Dioxane1101888Very Low
XPhosXPhos Pd G3Cs₂CO₃Dioxane1101892Very Low

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Bulky Phosphine Ligand

This protocol is designed for the coupling of an aryl bromide with a secondary amine, employing a bulky biarylphosphine ligand to suppress homocoupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a nitrogen-filled glovebox, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk tube.

  • Add the magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add the secondary amine via syringe, followed by the anhydrous toluene.

  • Place the reaction tube in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Protocol 2: Low-Temperature Protocol for Sensitive Substrates

This protocol is suitable for reactions where homocoupling is particularly problematic, utilizing a highly active catalyst system that allows for lower reaction temperatures.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous THF (5 mL)

  • Oven-dried round-bottom flask with a magnetic stir bar and septum

Procedure:

  • To the oven-dried flask under a nitrogen atmosphere, add the aryl chloride and the BrettPhos Pd G3 precatalyst.

  • Add the anhydrous THF via syringe, followed by the primary amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the LHMDS solution dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of BOC-Protected Piperazine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of BOC-protected piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of BOC-protected piperazine derivatives?

A1: The most common stationary phase for the purification of BOC-protected piperazine derivatives is silica gel.[1][2] Normal-phase flash chromatography using silica gel is a widely adopted method for removing impurities from reaction mixtures containing these compounds.[3][4][5][6]

Q2: My BOC-protected piperazine derivative is streaking or tailing on the silica gel column. How can I improve the peak shape?

A2: Tailing is a common issue when purifying nitrogen-containing compounds like piperazine derivatives on acidic silica gel. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.1-2% v/v), can be added to the mobile phase.[7][8] This neutralizes the acidic silanol groups on the silica surface, reducing their strong interaction with the basic piperazine nitrogen.[8]

  • Use deactivated silica gel: You can deactivate the silica gel by pre-treating it with a solution containing triethylamine.[9]

  • Consider an alternative stationary phase: For particularly problematic compounds, amine-bonded silica or alumina can be used as an alternative to standard silica gel.[2][10]

Q3: Is there a risk of the BOC group being cleaved during chromatography?

A3: The tert-butyloxycarbonyl (BOC) protecting group is sensitive to acidic conditions.[11] While generally stable on neutral silica gel with standard eluents like hexane/ethyl acetate or dichloromethane/methanol, there is a risk of deprotection if the silica is particularly acidic or if acidic additives are used in the mobile phase.[11] In reversed-phase chromatography, the use of trifluoroacetic acid (TFA) in the mobile phase can lead to the cleavage of the BOC group, especially if the fractions are allowed to stand for extended periods or are concentrated at elevated temperatures.[11]

Q4: What are some typical solvent systems for the flash chromatography of BOC-protected piperazine derivatives on silica gel?

A4: Common solvent systems are mixtures of a non-polar and a polar solvent. The polarity is gradually increased to elute the compound of interest. Typical systems include:

  • Hexane/Ethyl Acetate[12]

  • Dichloromethane/Methanol[1][8]

  • Chloroform/Methanol[1]

The optimal ratio will depend on the specific polarity of your derivative and should be determined by thin-layer chromatography (TLC) beforehand.

Q5: How can I effectively separate my mono-BOC-piperazine derivative from the di-BOC-piperazine byproduct?

A5: The di-BOC-piperazine is significantly less polar than the mono-BOC derivative due to the absence of the free N-H group. This difference in polarity allows for good separation by normal-phase chromatography on silica gel. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will elute the di-BOC byproduct first, followed by the desired mono-BOC product as the solvent polarity is increased.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).[8]
The compound has strong interactions with the acidic silica gel.Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[7][8]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[13] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[9][13]
Poor separation of closely related impurities The chosen solvent system does not provide adequate resolution.Optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient during elution.[9]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general guideline, the sample load should be 1-10% of the silica gel weight.
The compound elutes with the solvent front The mobile phase is too polar.Start with a less polar solvent system as determined by TLC, aiming for an Rf value of 0.2-0.3 for your target compound.
The sample was dissolved in a solvent that is too strong.If possible, dissolve the sample in the initial, less polar mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible.[14]
Unexpected loss of the BOC group The silica gel is too acidic.Use deactivated silica gel or add a basic modifier to the eluent.[9]
In reversed-phase HPLC, prolonged exposure to acidic modifiers (e.g., TFA).Neutralize the collected fractions immediately or use a milder acid like formic or acetic acid if compatible with the separation.[11]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine the optimal solvent system using TLC. A common mobile phase for BOC-protected piperazine derivatives is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[8][12] Aim for an Rf value of approximately 0.2-0.3 for the target compound in the initial eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[15]

  • Elution: Begin elution with the initial low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivation of Silica Gel with Triethylamine
  • Prepare a solvent system containing 1-3% triethylamine in your chosen eluent (e.g., ethyl acetate/hexane).[9]

  • Pack the column with silica gel using this solvent system.

  • Flush the packed column with one column volume of the triethylamine-containing solvent.

  • Discard the eluent that passes through. The silica gel is now deactivated.

  • Proceed with loading your sample and running the chromatography with your optimized solvent system (with or without triethylamine).[9]

Quantitative Data

The following table summarizes typical chromatographic conditions for BOC-protected piperazine derivatives based on literature examples. Note that Rf values are highly dependent on the specific derivative and the exact chromatographic conditions.

Compound Type Stationary Phase Mobile Phase Observed Rf / Elution Condition Reference
N-BOC-piperazine derived Mannich basesSilica geln-hexane : methanol (8:2)Rf values ranged from 0.43 to 0.56[16]
N-BOC protected coupled productSilica gel (60-120 mesh)2% methanol in chloroformUsed for purification[1]
N-BOC-N'-benzylpiperazine derivativesSilica gelDichloromethane/Methanol (9:1)Used for purification[17]
General BOC-protected aminesSilica gelPetrol ether/Ethyl acetate (5:1)Rf = 0.18 for a specific derivative[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Evaporate Solvent (Pure Product) Combine->Isolate

Caption: A typical experimental workflow for the purification of BOC-protected piperazine derivatives by flash chromatography.

troubleshooting_logic start Poor Separation or Peak Tailing Observed check_base Is the compound basic (Piperazine derivative)? start->check_base add_base Add basic modifier to eluent (e.g., 1% TEA or NH4OH) check_base->add_base Yes check_stability Is the compound stable on silica? (Perform 2D TLC) check_base->check_stability No add_base->check_stability deactivate_silica Use deactivated silica or alternative stationary phase check_stability->deactivate_silica No optimize_solvent Re-optimize solvent system with TLC for better spot separation check_stability->optimize_solvent Yes good_separation Achieved Good Separation deactivate_silica->good_separation optimize_solvent->good_separation

Caption: A troubleshooting decision tree for addressing poor separation and peak tailing issues during chromatography.

References

Technical Support Center: Stability and Acidic Workup of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, focusing on its stability during acidic workup procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butyloxycarbonyl (Boc) protecting group on this molecule to acidic conditions?

A1: The tert-butyloxycarbonyl (Boc) group is specifically designed to be removed under acidic conditions.[1] It is stable to a wide range of other reagents but will be cleaved during a standard acidic workup. The most common reagents for this deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3]

Q2: What is the mechanism of Boc group removal during acidic workup?

A2: The removal of the Boc group is an acid-catalyzed carbamate hydrolysis.[4] The process begins with the protonation of the carbamate's carbonyl oxygen by the acid. This initial step facilitates the cleavage of the bond between the oxygen and the tert-butyl group, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decomposes into carbon dioxide and the deprotected piperazine amine.[5] The resulting free amine is then typically protonated by the excess acid in the mixture, forming an amine salt.[4]

Q3: What are the primary side reactions to be aware of during the acidic workup of this compound?

A3: The main side reaction is caused by the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[2][6] This electrophilic carbocation can alkylate any available nucleophiles in the reaction mixture. While the 4-bromopyridine ring is generally stable, the deprotected piperazine amine itself can be a target for alkylation, leading to undesired byproducts.[2][7]

Q4: How can I prevent the formation of tert-butylation byproducts?

A4: The most effective method to prevent unwanted t-butylation is to add "scavengers" to the reaction mixture.[6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate and will effectively trap it.[2] Common scavengers include triisopropylsilane (TIS) and water.[6]

Q5: Is the 4-bromopyridine moiety stable under typical acidic workup conditions?

A5: Generally, the 4-bromopyridine ring is stable to the acidic conditions used for Boc deprotection. However, 4-bromopyridine as a free base can be unstable and may self-oligomerize.[8] When in its protonated salt form, as it would be during an acidic workup, it is more stable. It is always advisable to use the mildest effective acidic conditions to minimize any potential for degradation.

Q6: My acidic workup seems to be incomplete. What are the common causes and how can I resolve this?

A6: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid: The concentration or the number of equivalents of the acid may be too low to drive the reaction to completion.[2]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2]

  • Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase the rate of side reactions.[2]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.[2]

To address an incomplete reaction, you can try increasing the acid concentration or the reaction time while monitoring the progress by TLC or LC-MS.[1]

Data Presentation

Table 1: Common Conditions for Acidic Boc Deprotection of Piperazines

ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp30 min - 4 hoursA common and effective method.[2] The resulting TFA salt is often soluble in organic solvents.
Hydrochloric Acid (HCl)4M solution1,4-Dioxane or MethanolRoom Temp1 - 4 hoursOften yields a hydrochloride salt that can be easily isolated as a solid.[2]
Zinc Bromide (ZnBr₂)2-3 equivalentsDichloromethane (DCM)Room TempOvernightA milder Lewis acid alternative to strong Brønsted acids.[3]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Preparation: Dissolve the N-Boc-piperazine substrate, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. To minimize side reactions, consider adding scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.[6]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).[1]

  • Work-up: Remove the DCM and excess TFA under reduced pressure. To ensure the complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[2] The final product is typically isolated as the TFA salt.

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane

  • Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS (typically complete in 1-4 hours).[2]

  • Work-up: After the reaction is complete, the solvent can be removed under reduced pressure, or the precipitated hydrochloride salt can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Mandatory Visualizations

Acidic Workup Pathway start tert-Butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate intermediate Protonated Intermediate start->intermediate + H+ (Acid) products 4-(4-Bromopyridin-2-yl)piperazin-1-ium salt + CO2 + Isobutylene/tert-Butyl cation intermediate->products Cleavage troubleshooting_workflow start Acidic Workup check_completion Reaction Complete? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_side_products Side Products Observed? check_completion->check_side_products Yes increase_acid Increase acid conc./equivalents incomplete_reaction->increase_acid increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp increase_acid->start increase_time_temp->start side_products Side Product Formation check_side_products->side_products Yes success Successful Deprotection check_side_products->success No add_scavengers Add scavengers (e.g., TIS, water) side_products->add_scavengers use_milder_conditions Use milder acid or lower temperature side_products->use_milder_conditions add_scavengers->start use_milder_conditions->start

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when optimizing catalyst loading for cross-coupling reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring and the coordinating nature of the nitrogen atom present specific challenges that can impact catalyst performance and reaction yield.[1][2] This guide offers practical solutions to help researchers, scientists, and drug development professionals achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromopyridines often challenging?

The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst.[1] This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1] This issue is particularly pronounced for 2-bromopyridines, where the nitrogen is adjacent to the reaction site.[1] Additionally, the electron-deficient nature of the pyridine ring can influence the oxidative addition step.[2][3]

Q2: What is a typical starting catalyst loading for cross-coupling reactions with bromopyridines?

A general starting point for palladium-catalyzed cross-coupling reactions is typically between 1 to 5 mol% of the palladium source.[4] For challenging substrates like bromopyridines, especially those with coordinating groups like a 2-amino substituent, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[4] Subsequent optimization can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[4]

Q3: How critical is maintaining an inert atmosphere for these reactions?

It is absolutely critical. The active Pd(0) catalytic species is highly sensitive to oxygen and can be readily oxidized to an inactive state.[3][4] The presence of oxygen can also promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions.[2] Therefore, all reactions should be performed under a rigorously maintained inert atmosphere (e.g., argon or nitrogen), and all solvents and reagents must be thoroughly degassed to remove dissolved oxygen.[2][4]

Q4: Does the choice of base matter beyond its role in the catalytic cycle?

Yes, the choice of base is crucial and can significantly influence side reactions. For instance, in Suzuki-Miyaura couplings, strong bases may promote protodeboronation of the boronic acid partner, reducing its effective concentration.[2] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to suppress side reactions like hydrodehalogenation (debromination).[3] The base's strength and solubility can significantly impact the overall reaction outcome.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion or fails to produce any of the desired product. What are the potential causes and how can I troubleshoot this?

Potential Cause Troubleshooting Steps
Catalyst Inactivity Verify Catalyst Quality: Ensure the palladium catalyst and ligands are from a reliable source and have been stored correctly under inert conditions.[4]Screen Different Catalyst Systems: For challenging bromopyridines, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can promote oxidative addition and stabilize the active catalyst.[4] Buchwald-type palladacycle precatalysts are also excellent options due to their stability and sustained activity.[4]Activate Pre-catalyst: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[4]
Sub-optimal Reaction Conditions Increase Catalyst Loading: As a first step for a difficult coupling, a modest increase in catalyst loading (e.g., from 1-2 mol% up to 5 mol%) can improve conversion.[4]Optimize Temperature: Carefully increase the reaction temperature in 10-20 °C increments. While many couplings run well between 80-110 °C, some challenging substrates may require higher temperatures.[2][4]Screen Solvents and Bases: The choice of solvent is critical for solubility and reaction rate.[4] A screen of different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary to find the optimal conditions.[5][6]
Poor Reagent Quality Check Purity: Ensure the bromopyridine, coupling partner (e.g., boronic acid), and base are of high purity. Impurities can poison the catalyst.[3]Use Anhydrous Solvents: Ensure solvents are anhydrous, as water can participate in undesirable side reactions.[2]
Catalyst Poisoning Use Appropriate Ligands: The pyridine nitrogen can bind to and deactivate the palladium catalyst.[2] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this deactivation.[2]
Issue 2: Significant Side Product Formation

Question: My reaction is producing a large amount of debrominated starting material or homocoupled products. How can I improve selectivity?

Side Product Potential Cause Recommended Solution
Debromination / Hydrodehalogenation The palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.[3] Potential hydride sources include the solvent or impurities in reagents.[3]Choice of Base: Avoid bases known to promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger ones in Suzuki couplings.[3]Reagent Purity: Use high-purity reagents, especially the boronic acid, to prevent degradation that might introduce hydride impurities.[3]
Homocoupling of Boronic Acid The presence of oxygen in the reaction mixture facilitates the oxidative coupling of two boronic acid molecules.[2][5]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2][4]Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.[2]
Issue 3: Reaction Stalls and Catalyst Decomposition

Question: My reaction starts but then stalls, and I observe the formation of a black precipitate (palladium black). What is happening and how can I prevent it?

Potential Cause Recommended Solution
Slow Catalysis Leading to Agglomeration If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the chance of it agglomerating into inactive palladium black.[1]
High Reaction Temperature Excessive heat can accelerate the catalyst decomposition process.[4]

Data Presentation: Recommended Starting Conditions

The following tables summarize typical starting conditions for common cross-coupling reactions with bromopyridines. These should be used as a starting point for optimization.

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ParameterRecommended RangeNotes
Catalyst Loading (mol %) 1 - 5Start higher for challenging substrates.[4] Can be lowered for highly active systems.[4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or none for Pd(PPh₃)₄Ligand choice is critical and substrate-dependent.[4][7]
Base (equivalents) 2.0 - 3.0K₂CO₃, K₃PO₄, Cs₂CO₃ are common choices.[3][8]
Solvent Dioxane/Water, Toluene/Water, DMFSolvent choice affects solubility and reaction rate.[5][8]
Temperature (°C) 80 - 110Optimization is often necessary.[2]
Concentration (M) 0.1 - 0.5Adjust as needed to maintain solubility.[4]

Table 2: General Starting Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterRecommended RangeNotes
Catalyst Loading (mol %) 1 - 5Higher loadings may be needed for difficult couplings.[5]
Ligand-to-Metal Ratio 1:1 to 1.5:1Dependent on the specific ligand and palladium source.[4]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, Xantphos, BINAP)Ligand choice depends heavily on the amine nucleophile.[5][9]
Base (equivalents) 1.2 - 2.0Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4][5]
Solvent Toluene, Dioxane, DMFAnhydrous, non-protic solvents are generally used.[5]
Temperature (°C) 80 - 120These reactions often require elevated temperatures.[5]

Visualizations

experimental_workflow reagents 1. Combine Bromopyridine, Coupling Partner, & Base purge 2. Purge Vessel with Inert Gas (Ar/N2) reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Catalyst & Ligand under Inert Gas Flow solvent->catalyst heat 5. Heat to Desired Temperature catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Quench, & Extract monitor->workup purify 8. Dry, Concentrate, & Purify workup->purify

General experimental workflow for cross-coupling.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Verify Purity & Quality of All Reagents and Solvents start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere & Degassing check_reagents->check_atmosphere Reagents OK check_catalyst Is the Catalyst System Appropriate & Active? check_atmosphere->check_catalyst Atmosphere OK screen_ligands Screen Bulky, Electron-Rich Ligands check_catalyst->screen_ligands No check_conditions Are Reaction Conditions (Temp, Base, Solvent) Optimal? check_catalyst->check_conditions Catalyst OK success Yield Improved screen_ligands->success increase_loading Increase Catalyst Loading (e.g., to 5 mol%) check_conditions->increase_loading No check_conditions->success Yes optimize_temp Increase Temperature Incrementally screen_solvents_bases Screen Solvents & Bases optimize_temp->screen_solvents_bases screen_solvents_bases->success increase_loading->optimize_temp

Troubleshooting decision tree for low yield.

catalytic_cycle_deactivation Simplified Suzuki Cycle & Deactivation pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br deactivation Inactive [Pd(0)L(Py)] Complex pd0->deactivation Pyridine Coordination (Poisoning) pd_aryl Ar-Pd(II)-Br(L2) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation + Ar'-B(OR)2 pd_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Suzuki cycle with catalyst deactivation pathway.

Experimental Protocols

The following are generalized procedures and require optimization for specific substrates and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the bromopyridine (1.0 mmol), the amine (1.2 equivalents), the base (e.g., NaOtBu, 1.4 equivalents), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a flame-dried Schlenk flask or vial with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

References

troubleshooting low yields in the synthesis of 2-substituted piperazinylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted piperazinylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly low yields, encountered during experimentation.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: My Buchwald-Hartwig amination of a 2-chloropyridine with a piperazine derivative is resulting in low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Buchwald-Hartwig amination of 2-chloropyridines is a common problem due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the 2-chloropyridine to the palladium(0) catalyst is often the rate-limiting step.[1] Here are the primary areas to troubleshoot:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands like PPh₃ are often ineffective for this transformation.[1]

    • Recommendation: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or use a pre-catalyst (e.g., a G3 or G4 palladacycle) which can form the active Pd(0) species more efficiently.[1] For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Base Selection: A strong, non-nucleophilic base is generally required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this reaction.[1] If your starting materials are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[1]

    • Inert Atmosphere: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]

Question 2: I am observing a significant amount of a side product that appears to be the dehalogenated pyridine starting material. How can I minimize this hydrodehalogenation?

Answer:

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] This competing pathway often occurs when the final reductive elimination step to form the desired C-N bond is slow.[2]

  • Strategies to Minimize Hydrodehalogenation:

    • Ligand Choice: The ligand can influence the rate of reductive elimination versus competing side reactions. Screening different bulky, electron-rich phosphine ligands can help identify one that promotes the desired C-N bond formation.

    • Base: While a strong base is needed, its nature can influence side reactions. If using NaOtBu, ensure it is of high purity.

    • Water Content: While reactions are typically run under anhydrous conditions, trace amounts of water can sometimes contribute to hydrodehalogenation. Ensure your solvent and reagents are scrupulously dried.

Question 3: My purification is difficult due to a side product that co-elutes with my desired 2-piperazinylpyridine. What could this impurity be and how can I address it?

Answer:

A common side product that can be difficult to separate is the 1,4-bis(2-pyridinyl)piperazine, especially when using unsubstituted piperazine.[3] This arises from the reaction of both nitrogen atoms of the piperazine with the 2-chloropyridine.

  • Strategies for Prevention and Purification:

    • Stoichiometry: Using an excess of piperazine can favor the formation of the mono-substituted product.

    • Protecting Groups: If possible, use a mono-protected piperazine (e.g., Boc-piperazine) to prevent the second amination. The protecting group can be removed in a subsequent step.

    • Purification:

      • Column Chromatography: Try altering the stationary phase (e.g., using alumina instead of silica gel) or modifying the mobile phase with a small amount of an amine like triethylamine to improve separation.[4]

      • Acid-Base Extraction: The basicity of the desired product, the bis-substituted side product, and any remaining piperazine will differ. A careful, multi-step acid-base extraction could potentially separate these components.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method.

Question 4: Can I synthesize 2-piperazinylpyridines without a palladium catalyst? My starting pyridine has a strong electron-withdrawing group.

Answer:

Yes, for sufficiently activated pyridines, a Nucleophilic Aromatic Substitution (S NAr) reaction is a viable, catalyst-free alternative. The presence of a strong electron-withdrawing group, such as a nitro group, at the 3- or 5-position of the pyridine ring makes the 2-position highly electrophilic and susceptible to nucleophilic attack by the piperazine.[5]

  • Typical SNAr Conditions:

    • The reaction is often carried out by heating the substituted 2-chloropyridine with an excess of piperazine in a suitable solvent like acetonitrile.[5]

    • A base such as potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated during the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halopyridines in palladium-catalyzed amination? A1: The reactivity follows the order of bond strength: C-I > C-Br > C-Cl. Consequently, 2-chloropyridines are the most challenging substrates to work with.[6]

Q2: How can I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the consumption of the starting materials and the formation of the product.[6][7]

Q3: Is it possible to achieve selective amination on a dichloropyridine, for instance, 2,4-dichloropyridine? A3: Achieving regioselectivity can be challenging. Generally, the chlorine atom at the 2-position is more activated towards both nucleophilic attack and oxidative addition due to the electronic influence of the ring nitrogen.[1] However, selectivity can be ligand-controlled in some cases. For example, sterically hindered N-heterocyclic carbene ligands have been shown to promote coupling at the C4 position.[8]

Q4: My piperazine starting material is a hydrochloride salt. Can I use it directly? A4: It is generally not advisable to use the hydrochloride salt directly without adding an additional equivalent of base to neutralize the HCl. The presence of acid can interfere with the reaction. It is better to free-base the piperazine hydrochloride salt before use or account for it with an appropriate amount of base in the reaction mixture.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low or No ConversionInactive Catalyst SystemUse a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) and a palladium pre-catalyst (e.g., G4 palladacycle).[1]
Suboptimal BaseUse a strong, non-nucleophilic base like NaOtBu.[1] For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃ with a more active catalyst.[1]
Insufficient TemperatureIncrease the reaction temperature to 80-110 °C.[1]
Presence of OxygenEnsure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1]
Significant HydrodehalogenationSlow Reductive EliminationScreen different ligands to find one that accelerates C-N bond formation.[2]
Presence of WaterUse scrupulously dried and degassed solvents and reagents.[1]
Formation of Bis-substituted PiperazineReaction at both N-H sitesUse an excess of piperazine or employ a mono-protected piperazine (e.g., Boc-piperazine).

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine with Piperazine

  • Reagent Preparation: In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Reactants: Add the 2-chloropyridine derivative (1.0 equivalent) and the piperazine derivative (1.2 equivalents) to the Schlenk tube under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 2-substituted piperazinylpyridine.

Protocol 2: General Procedure for S NAr of 2-Chloro-3-nitropyridine with Piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent) and acetonitrile.[5]

  • Reagent Addition: Add piperazine (2.0 equivalents) and potassium carbonate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.[5]

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in 2-Piperazinylpyridine Synthesis Start Low Yield Observed Check_Method Reaction Type? Start->Check_Method Buchwald Buchwald-Hartwig Amination Check_Method->Buchwald Pd-Catalyzed SNAr SNAr Check_Method->SNAr Catalyst-Free Catalyst Optimize Catalyst System (Pd Source, Ligand) Buchwald->Catalyst Base Optimize Base (e.g., NaOtBu, K3PO4) Catalyst->Base Conditions Optimize Conditions (Temp, Solvent, Inertness) Base->Conditions Side_Reaction_BH Side Reaction Check Conditions->Side_Reaction_BH Hydrodehalogenation Hydrodehalogenation? - Screen Ligands - Ensure Anhydrous Side_Reaction_BH->Hydrodehalogenation Yes, -H product Bis_Substitution Bis-substitution? - Use Excess Piperazine - Use Mono-protected Piperazine Side_Reaction_BH->Bis_Substitution Yes, Double Addition Purification Purification Issues? (Co-elution) Side_Reaction_BH->Purification No Hydrodehalogenation->Purification Bis_Substitution->Purification Activation Is Pyridine Activated? (e.g., NO2 group) SNAr->Activation Not_Activated SNAr Not Feasible Consider Buchwald-Hartwig Activation->Not_Activated No SNAr_Conditions Optimize SNAr Conditions (Temp, Time, Base) Activation->SNAr_Conditions Yes SNAr_Conditions->Purification Column_Opt Optimize Chromatography (Solvent, Stationary Phase) Purification->Column_Opt Yes Extraction Acid-Base Extraction Purification->Extraction Alt. Method

Caption: A flowchart for troubleshooting low yields in 2-piperazinylpyridine synthesis.

Buchwald_Hartwig_Cycle Key Factors in the Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_factors Critical Optimization Factors cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + 2-Cl-Py PdII_Complex L_nPd(II)(Py)(Cl) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord + Piperazine, Base PdII_Amide L_nPd(II)(Py)(NR2) Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Hydrodehalogenation Hydrodehalogenation (Competes with RedElim) PdII_Amide->Hydrodehalogenation β-hydride elimination RedElim->Pd0 Product Out Ligand Ligand (L) Affects OxAdd & RedElim rates Ligand->OxAdd Ligand->RedElim Base Base Facilitates Deprotonation Base->Amine_Coord Temp Temperature Impacts reaction rates, esp. OxAdd Temp->OxAdd

References

Technical Support Center: LC-MS Analysis of Halogenated Impurities in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of halogenated impurities in organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of halogenated impurities.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too concentrated a sample. - Secondary Interactions: Silanol interactions on the column. - Incompatible Injection Solvent: Sample solvent is much stronger than the mobile phase.- Dilute the sample. - Use a column with end-capping or a different stationary phase. Add a mobile phase modifier like formic acid to suppress silanol activity. - Reconstitute the sample in a solvent similar in composition to the initial mobile phase.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component. - Column Degradation: Loss of stationary phase. - Fluctuating Flow Rate: Pump malfunction or leaks. - Temperature Variations: Inconsistent column temperature.- Prepare fresh mobile phase and ensure bottles are well-sealed. - Replace the column. - Check for leaks and ensure the pump is functioning correctly. - Use a column oven to maintain a stable temperature.[1]
Low Signal Intensity / Poor Sensitivity - Ion Suppression: Co-eluting matrix components interfering with ionization.[2] - Inappropriate Ionization Mode: Incorrect ESI/APCI polarity. - Suboptimal Source Parameters: Incorrect gas flows, temperatures, or voltages. - Analyte Degradation: Instability of the impurity in the sample or during analysis.- Improve sample cleanup (e.g., using SPE). Modify chromatographic conditions to separate the impurity from interfering components. - Test both positive and negative ionization modes. - Optimize ion source parameters. - Prepare fresh samples and use a cooled autosampler if necessary.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent.[1] - Contaminated LC-MS System: Buildup of contaminants in the ion source, tubing, or column. - Leak in the System: Air leaking into the system.- Use high-purity, LC-MS grade solvents and reagents.[1][2] - Clean the ion source. Flush the system and column with appropriate solvents. - Check all fittings and connections for leaks.
Inaccurate Mass Measurement - Instrument Not Calibrated: Mass calibration has drifted. - Insufficient Resolution: Inadequate separation of ions with similar m/z.- Perform regular mass calibration of the instrument.[1] - Ensure the mass spectrometer is tuned for optimal resolution.
Isotopic Pattern Mismatch - Co-eluting Interferences: Overlapping peaks can distort the isotopic pattern. - Detector Saturation: The high abundance of the monoisotopic peak can lead to non-linear detector response. - Incorrect Charge State Assignment: For multiply charged ions, the isotopic peaks will have a spacing of 1/z.- Improve chromatographic separation. - Dilute the sample to avoid detector saturation. - Carefully determine the charge state of the ion by observing the m/z spacing between isotopic peaks.[3]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best way to prepare my sample to minimize matrix effects? A1: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects. It can selectively remove interfering compounds while concentrating your halogenated impurities. Liquid-Liquid Extraction (LLE) is another option, particularly for separating compounds based on their hydrophobicity.

  • Q2: Which SPE sorbent should I choose for my halogenated impurity? A2: The choice of sorbent depends on the properties of your impurity and the sample matrix. Reversed-phase sorbents like C18 are suitable for non-polar to moderately polar impurities. For more polar impurities, polymeric sorbents like Oasis HLB can provide good retention. It is often necessary to screen a few different sorbents to find the optimal one for your specific application.

LC Method Development

  • Q3: What type of column is typically used for the analysis of halogenated impurities? A3: A C18 reversed-phase column is the most common choice for separating a wide range of organic compounds, including halogenated impurities.

  • Q4: What mobile phase additives are recommended for LC-MS analysis of halogenated compounds? A4: Formic acid (0.1%) is a common additive for positive ion mode ESI as it aids in protonation.[2] For negative ion mode, ammonium hydroxide or a buffer like ammonium acetate can be used. It is crucial to use volatile additives to avoid contamination of the mass spectrometer.[2]

MS Detection and Data Interpretation

  • Q5: How can I confirm the presence of a halogenated impurity in my sample? A5: The characteristic isotopic pattern of halogens is a key indicator. For example, chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. This results in an M+2 peak with about one-third the intensity of the molecular ion peak for a monochlorinated compound.[4] Bromine has two isotopes, 79Br and 81Br, in an approximate 1:1 ratio, leading to M and M+2 peaks of nearly equal intensity.[5]

  • Q6: My signal-to-noise ratio is low. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)? A6: To improve LOD and LOQ, you need to either increase the signal of your analyte or decrease the background noise.[6] To increase the signal, you can optimize the ionization source parameters and ensure the mobile phase is compatible with good ionization. To decrease noise, use high-purity solvents, clean the ion source, and ensure your system is free of leaks.[1]

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for Halogenated Impurity Cleanup

This protocol provides a general procedure for using a reversed-phase SPE cartridge (e.g., C18) to clean up a sample containing a moderately non-polar halogenated impurity from an organic synthesis reaction mixture.

1. Cartridge Conditioning:

  • Pass 3-5 mL of a strong solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent.
  • Pass 3-5 mL of a weaker solvent (e.g., water or a buffer matching your sample's initial mobile phase) to equilibrate the sorbent. Do not let the sorbent go dry.

2. Sample Loading:

  • Dilute your sample in a weak solvent to ensure the impurity binds to the sorbent.
  • Slowly pass the diluted sample through the cartridge. A flow rate of 1-2 mL/min is generally recommended.

3. Washing:

  • Pass 3-5 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to wash away polar, unretained matrix components.

4. Elution:

  • Elute the halogenated impurity with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile).

5. Post-Elution:

  • Evaporate the elution solvent under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a solvent compatible with your LC-MS mobile phase.

Quantitative Data

Table 1: Typical LC-MS Method Parameters for Halogenated Impurity Analysis
ParameterTypical Setting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Capillary Voltage 3500 V
Gas Temperature 350 °C
Drying Gas Flow 9 L/min

These are general parameters and should be optimized for specific analytes.

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Halogenated Compounds
CompoundMatrixLODLOQReference
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HClLansoprazole Drug ProductN/A0.3 ppm[7]
Various PesticidesGroundwater0.003 - 0.04 µg/LN/A[8]
Alkyl HalidesActive Pharmaceutical IngredientsN/A0.1 ng/mg[9]

LOD and LOQ are method and matrix-dependent.[6][10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Organic Synthesis Sample dilution Dilution sample->dilution spe Solid-Phase Extraction (SPE) dilution->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc LC Separation reconstitution->lc ms MS Detection lc->ms data_analysis Data Analysis & Interpretation ms->data_analysis report Reporting data_analysis->report

Caption: General experimental workflow for LC-MS analysis of halogenated impurities.

troubleshooting_workflow cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? peak_shape->rt_shift No check_column Check Column & Method peak_shape->check_column Yes check_mobile_phase Check Mobile Phase & Flow Rate rt_shift->check_mobile_phase Yes sensitivity Low Sensitivity? rt_shift->sensitivity No end Problem Resolved check_column->end check_mobile_phase->end background High Background? sensitivity->background No check_source Optimize/Clean Ion Source sensitivity->check_source Yes check_solvents Check Solvents & System for Contamination background->check_solvents Yes background->end No check_source->end check_solvents->end

Caption: A logical troubleshooting workflow for common LC-MS issues.

References

Technical Support Center: Resolving Co-eluting Peaks in HPLC of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the HPLC analysis of piperazine compounds.

Troubleshooting Guide: Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC that can compromise the accuracy of quantification and impurity profiling. This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of piperazine and its derivatives.

Q1: My chromatogram shows a broad or shouldered peak for my piperazine analyte. How do I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak can indicate the presence of a co-eluting impurity. To confirm this, consider the following steps:

  • Peak Purity Analysis with a PDA Detector: If you are using a Photodiode Array (PDA) detector, you can assess the peak purity across the entire peak. A non-homogenous spectrum across the peak is a strong indication of a co-eluting species.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a highly effective method to detect co-eluting compounds. An MS detector can differentiate between compounds with different mass-to-charge ratios (m/z) even if they elute at the same time.

  • Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution of closely eluting peaks. If the peak shape improves significantly with a lower injection volume, it may suggest that column overload was contributing to the poor separation.

  • Forced Degradation Studies: Performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) can help to intentionally generate potential impurities. Analyzing these stressed samples can help to identify degradation products that may be co-eluting with the main peak.[1]

Q2: I have confirmed a co-eluting impurity. What are the primary HPLC parameters I should adjust to improve resolution?

A2: The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k). To improve the separation of co-eluting peaks, you can systematically adjust the following parameters:

  • Optimize the Mobile Phase: This is often the most effective and first-line approach to improving selectivity.

    • Adjust pH: For basic compounds like piperazine, the pH of the mobile phase is a critical parameter. A mobile phase pH that is 2 to 3 units below the pKa of the piperazine compound will ensure it is fully protonated, which can improve peak shape and alter selectivity.[2]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. The choice of organic modifier can influence the interactions between the analytes and the stationary phase.

    • Modify Buffer Concentration: The concentration of the buffer in the mobile phase can also affect peak shape and retention.

    • Use Ion-Pairing Reagents: For some basic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution on reversed-phase columns.

  • Change the Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity.

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider trying a C8, phenyl-hexyl, or a polar-embedded phase column. These columns offer different hydrophobic and secondary interactions.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the analysis of polar and basic compounds that are poorly retained on traditional reversed-phase columns.[3][4][5][6] HILIC columns, such as those with cyano or amide stationary phases, can provide unique selectivity for piperazine compounds.[3]

    • Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities, offering a powerful tool for separating compounds with different properties, such as basic drugs and their impurities.[3]

  • Adjust Temperature: Changing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for a new piperazine derivative?

A1: For a new piperazine derivative, a good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH buffered aqueous phase (e.g., phosphate or formate buffer at pH 3). A gradient elution from a low to a high percentage of organic modifier is often a good initial approach to determine the approximate retention time of the analyte and any impurities.

Q2: Why is my piperazine peak tailing, and how can I fix it?

A2: Peak tailing for basic compounds like piperazine is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. To reduce peak tailing, you can:

  • Lower the mobile phase pH: At a low pH (e.g., pH 2-3), the silanol groups are protonated and less likely to interact with the protonated basic analyte.

  • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.

  • Use a base-deactivated column: Many modern HPLC columns are specifically designed with end-capping to minimize the presence of residual silanols.

Q3: Are there alternatives to reversed-phase HPLC for separating piperazine compounds?

A3: Yes, for highly polar piperazine compounds or when co-elution is persistent in reversed-phase, other chromatographic modes can be more effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic content mobile phase. It is particularly well-suited for the retention and separation of polar compounds that show little or no retention in reversed-phase chromatography.[3][4][5][6]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to achieve unique selectivity for complex mixtures of acidic, basic, and neutral compounds.[3]

  • Chiral Chromatography: For the separation of enantiomers of chiral piperazine derivatives, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are commonly used for this purpose.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Piperazine Analysis

This protocol provides a general starting point for the analysis of piperazine compounds. Optimization of the mobile phase and gradient may be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Protocol 2: HILIC Method for Polar Piperazine Analogs

This protocol is suitable for the analysis of highly polar piperazine compounds that are not well-retained by reversed-phase chromatography.

  • Column: HILIC (e.g., Cyano or Amide phase), 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 100-0% A

    • 10-12 min: 0% A

    • 12-12.1 min: 0-100% A

    • 12.1-17 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: ELSD or Mass Spectrometry

  • Injection Volume: 5 µL

Data Presentation

The following table summarizes various HPLC method parameters used for the analysis of piperazine and its derivatives from different studies. This allows for a comparison of approaches to achieve successful separations.

Analyte(s)ColumnMobile PhaseDetectionReference
Piperazine and related impuritiesChiralpak IC (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)UV (340 nm) after derivatization with NBD-Cl[7]
Piperazine antihistaminesARION-CN (150 x 2.1 mm, 3 µm)50 mM NaH₂PO₄ (pH 3):Methanol (45:55 v/v)Electrochemical Detector[8][9]
PiperazineCyanopropyl column (HILIC mode)Acetonitrile/Water with Trifluoroacetic AcidELSD[3]
PiperazinePrimesep 100/200 (Mixed-mode)Acetonitrile/Water with acid modifierELSD, CAD, or MS[10]
Piperazine in VortioxetineWaters SunFire C8 (150 x 4.6 mm, 3.5 µm)Gradient of Formic Acid in Water and AcetonitrileMass Spectrometry[11]

Visualizations

The following diagrams illustrate key concepts and workflows for resolving co-eluting peaks in the HPLC of piperazine compounds.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_optimization Method Optimization cluster_solution Solution Problem Co-eluting or Asymmetric Peak Observed Confirm Confirm Co-elution (PDA/MS/Forced Degradation) Problem->Confirm MobilePhase Optimize Mobile Phase (pH, Organic Modifier, Buffer) Confirm->MobilePhase Start Here StationaryPhase Change Stationary Phase (C8, Phenyl, HILIC, Mixed-Mode) MobilePhase->StationaryPhase If not resolved Resolved Peaks Resolved MobilePhase->Resolved Temperature Adjust Temperature StationaryPhase->Temperature If not resolved StationaryPhase->Resolved Temperature->Resolved

A flowchart of the troubleshooting workflow for co-eluting peaks.

pH_Effect cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (e.g., pH 4-7) Piperazine_low Piperazine (Protonated) R-NH₂⁺ Silanol_low Silanol (Neutral) Si-OH Interaction_low Reduced Interaction (Good Peak Shape) Piperazine_mid Piperazine (Protonated) R-NH₂⁺ Silanol_mid Silanol (Ionized) Si-O⁻ Piperazine_mid->Silanol_mid Ionic Interaction Interaction_mid Strong Interaction (Peak Tailing)

Effect of mobile phase pH on piperazine and silanol interactions.

References

preventing degradation of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are either room temperature or refrigerated (2-8°C). To prevent exposure to moisture and atmospheric contaminants, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: How should I store solutions of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate?

A2: Solutions of the compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each use. If short-term storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C, and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred.

Q3: What are the primary degradation pathways for this compound?

A3: The main potential degradation pathways for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate are:

  • Acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) group: The Boc protecting group is susceptible to cleavage under acidic conditions.

  • Dehalogenation of the bromopyridine ring: The bromine atom on the pyridine ring can be removed, a process that can be accelerated by light, heat, or the presence of catalytic metals.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, leading to decomposition.

Q4: What are the likely degradation products?

A4: Based on the primary degradation pathways, the following are the most probable degradation products:

  • 4-(4-bromopyridin-2-yl)piperazine: Formed by the loss of the Boc group.

  • tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate: Resulting from the dehalogenation of the bromopyridine ring.

  • 2-(piperazin-1-yl)pyridine: Arising from both the loss of the Boc group and dehalogenation.

Q5: Are there any visual signs of degradation?

A5: While the compound is typically a white to off-white powder, a noticeable change in color (e.g., to yellow or brown) or texture (e.g., clumping) may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the degradation of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate during your experiments.

Table 1: Recommended Storage Conditions and Expected Stability
FormStorage TemperatureContainerAtmosphereLight ConditionExpected Stability
SolidRoom Temperature (20-25°C)Tightly SealedAir or Inert GasProtected from LightModerate to High
SolidRefrigerated (2-8°C)Tightly SealedAir or Inert GasProtected from LightHigh
Solution-20°CTightly Sealed VialInert GasProtected from LightShort-term (days to weeks)
Solution-80°CTightly Sealed VialInert GasProtected from LightMid-term (weeks to months)

Note: The stability information provided is based on the chemical properties of the functional groups. For critical applications, it is highly recommended to perform your own stability studies.

Troubleshooting Scenarios
Observed IssuePotential CauseSuggested Action
Unexpected experimental results (e.g., low yield, new spots on TLC) Degradation of the starting material.1. Verify Purity: Analyze the stored compound using HPLC or NMR (see Experimental Protocols).2. Review Storage: Ensure the compound has been stored according to the recommendations in Table 1.3. Use Fresh Material: If degradation is confirmed, use a fresh batch of the compound.
Change in physical appearance (e.g., color change, clumping) Significant degradation has likely occurred due to improper storage (exposure to light, heat, or moisture).1. Do not use: The material is likely compromised.2. Re-purify if possible: If a significant amount of material is affected, consider re-purification (e.g., recrystallization or column chromatography) followed by analytical confirmation of purity.3. Adjust storage practices: Implement the recommended storage conditions to prevent future degradation.
Presence of new peaks in HPLC or NMR analysis The compound is degrading. The identity of the new peaks can provide clues to the degradation pathway.1. Identify Degradation Products: Compare the retention times (HPLC) or chemical shifts (NMR) to known potential degradation products (see FAQs).2. Isolate and Characterize: For unknown peaks, consider isolation and structural elucidation (e.g., by mass spectrometry).3. Address the Cause: Based on the identified degradation products, address the likely cause (e.g., if de-Boc product is observed, avoid acidic conditions).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to assess the purity of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR can be used to confirm the structure of the compound and identify major degradation products.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • ~8.2 ppm (singlet, 1H, pyridine H)

    • ~7.4 ppm (doublet, 1H, pyridine H)

    • ~6.7 ppm (doublet, 1H, pyridine H)

    • ~3.6-3.8 ppm (multiplet, 8H, piperazine H)

    • ~1.5 ppm (singlet, 9H, Boc H)

  • Signs of Degradation:

    • De-Boc: Disappearance of the singlet at ~1.5 ppm and potential shifts in the piperazine proton signals.

    • Dehalogenation: Changes in the pyridine region of the spectrum, with the appearance of new aromatic signals.

Visual Workflow and Logic Diagrams

Degradation_Troubleshooting_Workflow Troubleshooting Workflow for Compound Degradation start Start: Unexpected Experimental Results or Visual Change check_purity Assess Purity of Stored Compound (HPLC/NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a fresh batch of the compound for experiments is_pure->use_fresh Yes identify_degradants Identify Degradation Products (HPLC/NMR/MS) is_pure->identify_degradants No review_storage Review Storage Conditions (Temp, Light, Moisture) storage_ok Are storage conditions optimal? review_storage->storage_ok storage_ok->use_fresh Yes remediate_storage Correct storage conditions as per recommendations storage_ok->remediate_storage No end End: Proceed with Experiment use_fresh->end remediate_storage->use_fresh de_boc De-Boc product observed? identify_degradants->de_boc dehalogenation Dehalogenation product observed? de_boc->dehalogenation No avoid_acid Ensure neutral or basic conditions in storage and experiments de_boc->avoid_acid Yes dehalogenation->review_storage No protect_light_heat Protect from light and excessive heat dehalogenation->protect_light_heat Yes avoid_acid->review_storage protect_light_heat->review_storage

Caption: Troubleshooting workflow for addressing potential degradation of the compound.

Degradation_Pathways Potential Degradation Pathways parent tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate de_boc 4-(4-bromopyridin-2-yl)piperazine parent->de_boc Acidic Conditions dehalogenation tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate parent->dehalogenation Light / Heat both 2-(piperazin-1-yl)pyridine de_boc->both Light / Heat dehalogenation->both Acidic Conditions

Caption: Primary degradation pathways and resulting products.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromopyridine vs. 2-Chloropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures. Among the vast array of available building blocks, 2-halopyridines are of paramount importance. The choice between a 2-bromo or a 2-chloro substituent on the pyridine ring can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of the reactivity of 2-bromopyridine and 2-chloropyridine in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 2-bromopyridine and 2-chloropyridine lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker than the C-Cl bond, with bond dissociation energies of approximately 276 kJ/mol and 339 kJ/mol, respectively.[1] This difference is the primary determinant of the rate of oxidative addition, the often rate-limiting step in palladium-catalyzed cross-coupling cycles.[1] A weaker C-X bond translates to a lower activation energy for oxidative addition, generally resulting in faster reactions, milder conditions, and broader catalyst compatibility for 2-bromopyridine compared to its chloro-analogue.[1]

Suzuki-Miyaura Coupling: A Tale of Two Reactivities

The Suzuki-Miyaura coupling, a versatile method for C-C bond formation, starkly illustrates the reactivity gap between 2-bromo- and 2-chloropyridine. While both substrates can be successfully employed, the reaction conditions required for 2-chloropyridine are typically more demanding.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100 / 295
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane120 / 1888
2-Bromopyridine4-Methoxyphenyl-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80 / 492
2-Chloropyridine4-Methoxyphenyl-boronic acidPd(OAc)₂ / RuPhosCs₂CO₃t-AmylOH110 / 2485

Note: The data presented is a compilation from various sources and is intended to be representative. Direct comparison of yields should be considered in the context of the specific reaction conditions.

As the data indicates, 2-bromopyridine can often be coupled under milder conditions and with shorter reaction times to achieve high yields. The coupling of 2-chloropyridine frequently necessitates the use of more specialized and electron-rich phosphine ligands, stronger bases, and higher temperatures to overcome the more challenging oxidative addition step.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the choice of the halogen on the pyridine ring plays a critical role in the reaction's success.

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 694
2-ChloropyridineMorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane110 / 2089
2-BromopyridineAnilinePd(OAc)₂ / P(tBu)₃K₃PO₄Toluene100 / 891
2-ChloropyridineAnilinePd₂ (dba)₃ / RuPhosLiHMDSTHF70 / 1687

Note: The data presented is a compilation from various sources and is intended to be representative. Direct comparison of yields should be considered in the context of the specific reaction conditions.

While both substrates can be effectively aminated, 2-chloropyridines generally require more sophisticated catalyst systems and often longer reaction times to achieve comparable yields to their bromo counterparts.[2] The use of bulky, electron-rich ligands is often crucial for facilitating the challenging oxidative addition of the C-Cl bond.[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynylated pyridines, which are valuable intermediates in medicinal chemistry. The reactivity trend of Br > Cl is also pronounced in this transformation.

Comparative Data for Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 493
2-ChloropyridinePhenylacetylenePd(OAc)₂ / SPhos / CuIDBUDMF100 / 2478
2-Bromopyridine1-OctynePd(PPh₃)₄ / CuIi-Pr₂NEtAcetonitrile70 / 689
2-Chloropyridine1-OctynePdCl₂(PCy₃)₂ / CuIK₂CO₃Dioxane120 / 3672

Note: The data presented is a compilation from various sources and is intended to be representative. Direct comparison of yields should be considered in the context of the specific reaction conditions.

The coupling of 2-chloropyridine in Sonogashira reactions is notably more challenging than that of 2-bromopyridine, often resulting in lower yields even with prolonged reaction times and higher temperatures.[1] The development of highly active catalyst systems has made the use of 2-chloropyridines more feasible, but 2-bromopyridines remain the substrate of choice for this transformation when possible.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with an arylboronic acid.[4]

  • Materials:

    • 2-Chloropyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Degassed water

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water via syringe.

    • Place the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol provides a general method for the Buchwald-Hartwig amination of 2-bromopyridine with a primary or secondary amine.[5][6]

  • Materials:

    • 2-Bromopyridine (1.0 eq)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • (±)-BINAP (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Add 2-bromopyridine and the amine to the reaction mixture.

    • Place the tube in a preheated oil bath at 80-100 °C and stir the reaction mixture for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with diethyl ether, wash with brine, and dry over magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

General Procedure for Sonogashira Coupling of 2-Chloropyridine

This protocol outlines a general procedure for the Sonogashira coupling of 2-chloropyridine with a terminal alkyne, often requiring more forcing conditions.

  • Materials:

    • 2-Chloropyridine (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A suitable phosphine ligand (e.g., SPhos) (4-10 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • A strong, non-nucleophilic base (e.g., DBU) (2.0 eq)

    • Anhydrous DMF or Dioxane

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and CuI.

    • Add the anhydrous solvent, followed by 2-chloropyridine, the terminal alkyne, and the base.

    • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Catalytic Cycle

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)₂) Base Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) [(Ar)Pd(II)(HNR'R'')L_n]X [(Ar)Pd(II)(HNR'R'')L_n]X Ar-Pd(II)(X)L_n->[(Ar)Pd(II)(HNR'R'')L_n]X Amine Coordination (HNR'R'') (Ar)Pd(II)(NR'R'')L_n (Ar)Pd(II)(NR'R'')L_n [(Ar)Pd(II)(HNR'R'')L_n]X->(Ar)Pd(II)(NR'R'')L_n Deprotonation (Base) (Ar)Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Ar)Pd(II)(NR'R'')L_n->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L_n->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)(X)L_n Cu(I)C≡CR->Cu(I)X HC≡CR HC≡CR HC≡CR->Cu(I)C≡CR Base

Caption: Catalytic cycles of the Sonogashira reaction.

Conclusion: A Strategic Choice

The selection between 2-bromopyridine and 2-chloropyridine in cross-coupling reactions is a strategic decision that hinges on a balance of reactivity, cost, and the specific demands of the synthetic route. 2-Bromopyridine is generally the more reactive and reliable substrate, often providing higher yields under milder conditions with a broader range of catalysts. This makes it an excellent choice for discovery chemistry and small-scale syntheses where reaction efficiency is paramount.

Conversely, 2-chloropyridine offers a significant cost advantage and wider availability, making it an attractive option for large-scale industrial applications. While historically more challenging to couple, advancements in ligand design and catalyst development have substantially broadened the utility of 2-chloropyridines, making them viable substrates in many cross-coupling reactions, albeit often requiring more stringent reaction conditions. Ultimately, a thorough understanding of the reactivity differences and the available catalytic technologies will empower researchers to make the most informed and effective choice for their synthetic endeavors.

References

Suzuki vs. Stille Coupling: A Comparative Guide for the Functionalization of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of pyridine rings is a cornerstone of modern medicinal chemistry. Bromopyridines serve as versatile building blocks, and their conversion to more complex structures is frequently achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful tools in this synthetic arsenal are the Suzuki-Miyaura and Stille couplings. This guide provides an objective, data-driven comparison of these two methods for the functionalization of bromopyridines, offering insights into their respective strengths and weaknesses to aid in reaction selection and optimization.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base.[1][2]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by the specific bromopyridine substrate and the nature of the coupling partner. The following tables summarize quantitative yield data from a comparative study on the functionalization of various aryl and heteroaryl bromides, providing a direct comparison of the two methods.

Table 1: Coupling of Electronically Varied Aryl Bromides
Aryl BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)Aryl95[1]90[1][3]
4-BromotolueneAryl91[1]92[1]
1-Bromo-4-nitrobenzene (electron-deficient)Aryl80[1][3]89[1][3]
4-BromobenzonitrileAryl75[1]88[1]
4-BromobenzaldehydeAryl39[1]91[1]
Methyl 4-bromobenzoateAryl59[1]80[1]
Table 2: Coupling of Sterically Hindered Aryl Bromides
Aryl BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzeneAryl60[1][3]86[1][3]
Table 3: Coupling of Heterocyclic Bromides
Heterocyclic BromideCoupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)
2-BromothiopheneAryl66[1]94[1]
3-BromothiopheneAryl57[1]90[1]
4-BromopyridineAryl0[1]47[1]

From this data, it is evident that the Stille coupling often provides more consistent and higher yields, particularly with substrates that are sterically hindered or contain coordinating functional groups such as aldehydes and esters.[1] The Suzuki coupling, while highly effective for many substrates, can be more sensitive to steric and electronic effects.[1] Notably, in the case of 4-bromopyridine, the Suzuki coupling failed to provide any product under the tested conditions, whereas the Stille coupling gave a moderate yield.[1]

Catalytic Cycles and Reaction Mechanisms

The catalytic cycles of both the Suzuki and Stille couplings are well-established and proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA_Int R¹-Pd(II)L_n-X S_Pd0->S_OA_Int Oxidative Addition (R¹-X) S_TM_Int R¹-Pd(II)L_n-R² S_OA_Int->S_TM_Int Transmetalation (R²-B(OR)₂)₂ Base S_TM_Int->S_Pd0 S_Product R¹-R² S_TM_Int->S_Product Reductive Elimination St_Pd0 Pd(0)L_n St_OA_Int R¹-Pd(II)L_n-X St_Pd0->St_OA_Int Oxidative Addition (R¹-X) St_TM_Int R¹-Pd(II)L_n-R² St_OA_Int->St_TM_Int Transmetalation (R²-SnR₃) St_TM_Int->St_Pd0 St_Product R¹-R² St_TM_Int->St_Product Reductive Elimination

Catalytic cycles for Suzuki and Stille cross-coupling reactions.

The Suzuki coupling typically requires a base to activate the organoboron species for the transmetalation step. In contrast, the Stille coupling often proceeds under neutral conditions as the organotin reagent is sufficiently reactive for direct transmetalation.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for both Suzuki and Stille couplings of bromopyridines.

Representative Suzuki Coupling Protocol: Synthesis of 2-methyl-3-arylpyridine

Materials:

  • 3-bromo-2-methylpyridine

  • Arylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[2]

  • Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[2]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[2]

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2]

  • Combine the organic extracts and wash with brine (20 mL).[2]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.[2]

Representative Stille Coupling Protocol: Synthesis of 2-Aryl-6-bromopyridine

Materials:

  • 2,6-Dibromopyridine

  • Aryl tributylstannane

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium tert-butoxide

  • Acetonitrile/Water (1:1)

  • Ethyl acetate

  • Potassium fluoride (KF) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.1 mol%) and IPr·HCl (0.12 mol%).[4]

  • Add acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.[4]

  • In a separate flask, dissolve 2,6-dibromopyridine (1.0 eq) and the aryl tributylstannane (1.1 eq) in a 1:1 mixture of acetonitrile and water.[4]

  • Add potassium tert-butoxide (2.0 eq) to the substrate mixture.[4]

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.[4]

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4]

  • Wash the organic layer with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-bromopyridine.[4]

Deciding Between Suzuki and Stille Coupling: A Logical Workflow

The selection of the appropriate coupling method is a critical decision in the synthesis design. The following workflow provides a logical approach to choosing between Suzuki and Stille coupling for the functionalization of bromopyridines.

Decision_Workflow Start Start with Bromopyridine Substrate Toxicity Is toxicity of reagents a major concern? Start->Toxicity Boronic_Acid_Stable Is the corresponding boronic acid stable and commercially available? Toxicity->Boronic_Acid_Stable No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Functional_Groups Does the substrate contain base-sensitive or strongly coordinating functional groups? Boronic_Acid_Stable->Functional_Groups Yes Stille Choose Stille Coupling Boronic_Acid_Stable->Stille No (Consider Stille) Steric_Hindrance Is there significant steric hindrance around the coupling site? Functional_Groups->Steric_Hindrance No Functional_Groups->Stille Yes Steric_Hindrance->Suzuki No Steric_Hindrance->Stille Yes

Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are powerful and versatile methods for the functionalization of bromopyridines. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[1] However, for challenging substrates, such as those with base-sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be a more robust and higher-yielding alternative, despite the toxicity concerns and purification challenges associated with organotin compounds.[1] A thorough evaluation of the specific synthetic target and substrate characteristics is paramount in selecting the optimal cross-coupling strategy.

References

A Strategic Guide to Alternatives for Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a widely utilized building block. Its prevalence stems from its modular nature, providing a robust scaffold that incorporates three critical components: a reactive 4-bromopyridine headgroup primed for cross-coupling reactions, a conformationally constrained piperazine linker , and a labile tert-butoxycarbonyl (Boc) protecting group . This combination is instrumental in the synthesis of a multitude of clinical candidates, particularly in oncology and neuroscience.

However, rational drug design necessitates a nuanced understanding of how modifications to this core structure can profoundly influence a molecule's pharmacological and pharmacokinetic profile. Relying on a single building block can limit the exploration of chemical space and hinder the optimization of properties such as target affinity, selectivity, solubility, and metabolic stability.

This guide provides a comparative analysis of strategic alternatives to this key reagent. We will dissect the molecule into its constituent functional parts and explore validated replacements for each, supported by experimental insights and protocols. The objective is to empower researchers to make informed decisions in lead optimization, moving beyond the standard scaffold to fine-tune their drug candidates for enhanced performance.

Core Structure and Points of Modification

The strategic value of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate lies in its distinct, modifiable components. Understanding the function of each is key to selecting appropriate alternatives.

cluster_main Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate A 4-Bromopyridine (Aromatic Core & Reaction Handle) B Piperazine (Rigid Linker) A->B C-N Bond C Boc Group (Amine Protection) B->C N-C Bond

Caption: Key functional components of the title reagent.

Part 1: Bioisosteric Replacements for the 4-Bromopyridine Core

The bromopyridine moiety serves as the electrophilic partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and contributes to the final compound's target interactions through hydrogen bonding and aromatic interactions. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity while altering physicochemical properties—is paramount here.[1][2]

Alternative Heteroaromatic Cores

Replacing the pyridine ring can significantly alter a compound's pKa, hydrogen bond donor/acceptor pattern, metabolic stability, and solubility.[3][4]

  • Pyrimidines & Pyrazines: Introducing additional nitrogen atoms into the ring lowers the pKa, reducing basicity at physiological pH. This can decrease off-target effects related to basicity and potentially improve cell permeability. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a commercially available alternative that presents a different vector for substitution and alters electronic properties.[5]

  • Thiophenes & Furans: These five-membered rings are classical bioisosteres of benzene and pyridine.[4] They can modify the geometry and electronic distribution of the molecule, potentially leading to novel interactions with the biological target.

  • Indazoles & Benzimidazoles: These fused bicyclic systems offer a more extended and rigid scaffold, which can be beneficial for filling larger hydrophobic pockets in a target protein.

cluster_pyridine Primary Core cluster_alts Bioisosteric Alternatives Pyridine Pyridine Pyrimidine Pyrimidine Pyridine->Pyrimidine Alters pKa, H-bonding Pyrazine Pyrazine Pyridine->Pyrazine Modifies dipole moment Thiophene Thiophene Pyridine->Thiophene Changes geometry & electronics Indazole Indazole Pyridine->Indazole Increases size & rigidity

Caption: Bioisosteric replacements for the pyridine ring.

Altering Halogenation

While bromine is ideal for a wide range of cross-coupling reactions, other halogens or pseudo-halogens can be used to tune reactivity.

  • Chlorine: Less reactive than bromine, often requiring more forcing conditions or specialized catalyst systems for cross-coupling. This can be advantageous for achieving selective reactions in molecules with multiple halogen handles.

  • Iodine: More reactive than bromine, allowing for milder reaction conditions, but often more expensive and can lead to lower stability of the starting material.

  • Triflate (-OTf): A highly reactive leaving group, excellent for difficult couplings but may have lower stability.

Leaving GroupRelative Reactivity (Pd-catalyzed coupling)Key Considerations
Iodine (I)HighestMost reactive, mild conditions; higher cost, lower stability.
Triflate (OTf)HighExcellent for challenging couplings; potential stability issues.
Bromine (Br) Moderate (Standard) Good balance of reactivity and stability; widely used.
Chlorine (Cl)LowLess reactive, requires specific catalysts/conditions; good for selectivity.

Part 2: Alternative Linkers to Piperazine

The piperazine ring is a privileged scaffold in drug design, valued for its rigidity and the basicity of its second nitrogen atom, which can improve aqueous solubility.[6][7][8] However, modifying this linker is a powerful strategy to alter a compound's conformational profile, basicity, and lipophilicity.[9]

  • Piperidine: Replacing piperazine with piperidine removes one nitrogen atom, making the resulting molecule less basic and more lipophilic.[6][10] This can be a crucial modification to improve blood-brain barrier penetration or to remove an unwanted hydrogen bond donor.

  • Acyclic Chains (Alkyl, PEG): Flexible linkers like polyethylene glycol (PEG) or simple alkyl chains are often used in modalities like PROTACs.[11][12] They offer greater conformational freedom, which can be essential for allowing two different proteins to form a productive complex.[13] However, this flexibility can come at the cost of higher metabolic instability.[11]

  • Fused & Bridged Bicyclic Scaffolds: For ultimate rigidity, scaffolds like diazabicyclooctane (DABCO) can be employed. These highly constrained linkers can lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity.

LinkerKey FeatureImpact on Drug Properties
Piperazine Rigid, two N atoms Good solubility, moderate basicity, defined conformation.[7]
PiperidineRigid, one N atomIncreased lipophilicity, lower basicity, potential for CNS penetration.[6][10]
HomopiperazineSemi-flexible (7-membered)Increased flexibility, can alter binding geometry.
Acyclic ChainsHighly flexibleMaximizes conformational freedom; may decrease metabolic stability.[11]
Bicyclic ScaffoldsHighly rigidLocks conformation; can significantly improve potency and selectivity.

Part 3: Orthogonal Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic conditions and its clean, mild removal with acid (e.g., TFA).[14][15][16][17] However, a multi-step synthesis may require a protecting group that can be removed under different conditions to avoid cleaving other acid-sensitive groups in the molecule. This is the principle of "orthogonal protection."

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF). It is orthogonal to the acid-labile Boc group.

  • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenation (H₂ over Pd/C).[18] This method is orthogonal to both acid- and base-labile groups but is incompatible with functional groups that can be reduced, such as alkynes or nitro groups.

  • Acyl Groups (e.g., Acetyl): More robust and typically require harsher conditions for removal (e.g., strong acid or base hydrolysis), making them less common for temporary protection but useful when high stability is needed.

Protecting GroupAbbreviationRemoval ConditionsOrthogonal To
tert-Butoxycarbonyl Boc Mild Acid (TFA, HCl) Fmoc, Cbz
FluorenylmethyloxycarbonylFmocMild Base (Piperidine)Boc, Cbz
CarboxybenzylCbzCatalytic HydrogenationBoc, Fmoc
AcetylAcStrong Acid/Base HydrolysisMost other groups

Part 4: Experimental Protocols & Workflows

Trustworthy protocols are self-validating. The following are representative, detailed methodologies for the synthesis and evaluation of compounds using these building blocks.

Protocol 1: Standard Suzuki Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to attach an aryl group to the pyridine core.

Start Combine Reagents Degas Degas with N2/Ar Start->Degas Heat Heat Reaction (e.g., 90-110 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vial, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Place the reaction mixture in a preheated oil bath or heating block at 90-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Boc Deprotection

This protocol details the standard procedure for removing the Boc protecting group to reveal the free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add the deprotecting acid, typically trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.), dropwise.

  • Reaction: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours). The reaction can often be observed by the bubbling of isobutylene and CO₂ gas.[18]

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: The resulting product is typically an amine salt (e.g., TFA or HCl salt). It can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Conclusion and Strategic Outlook

The selection of a building block in drug design is a critical decision that dictates the trajectory of a research program. While tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is an excellent and reliable starting point, a deep understanding of its constituent parts and their potential alternatives is essential for effective lead optimization.

By strategically replacing the pyridine core, modulating the linker's properties, or employing an orthogonal protecting group strategy, researchers can systematically address challenges related to potency, selectivity, and ADME properties.[7][19] The choice between a piperazine or piperidine linker can dramatically alter basicity and lipophilicity[6], while swapping a pyridine for a pyrimidine can fine-tune hydrogen bonding and metabolic fate.[3] This guide serves as a foundational framework for making these critical, data-driven decisions, ultimately accelerating the discovery of innovative and effective therapeutics.

References

Comparative Guide to HPLC and UPLC Method Validation for the Purity of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity determination of the pharmaceutical intermediate, Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate. The validation parameters presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The experimental data herein is representative and intended to illustrate the performance differences between the two technologies.

Introduction and Comparison Overview

Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. A robust and validated analytical method is essential for its quality control.

Traditionally, HPLC has been the standard for purity analysis.[4][5] However, UPLC has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity.[5][6][7] This is achieved through the use of columns with sub-2 µm particles and instrumentation capable of handling much higher system pressures.[4][6]

This guide compares a conventional HPLC method with a modern UPLC method for the analysis of the target compound. The primary advantages of UPLC—namely shorter analysis times and reduced solvent consumption—make it an attractive option for high-throughput environments.[7]

Experimental Protocols

Detailed methodologies for the proposed HPLC and UPLC methods are provided below. These protocols are designed to achieve effective separation of the main compound from potential process-related impurities and degradation products.

Method 1: High-Performance Liquid Chromatography (HPLC)
  • Instrument: Standard HPLC system with a Quaternary Pump, Autosampler, Column Oven, and UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    20.0 70
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Run Time: 25 minutes.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)
  • Instrument: UPLC system capable of handling backpressures up to 15,000 psi.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    4.0 70
    5.0 70
    5.1 30

    | 6.0 | 30 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Run Time: 6 minutes.

Method Validation and Data Comparison

The following tables summarize the validation data for the HPLC and UPLC methods in accordance with ICH Q2(R1) guidelines.[1][3][8]

Table 1: System Suitability

System suitability tests ensure the chromatographic system is adequate for the intended analysis.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor1.151.08≤ 2.0
Theoretical Plates> 5000> 15000> 2000
% RSD of Peak Area (n=6)0.45%0.38%≤ 1.0%
Table 2: Linearity

Linearity demonstrates a proportional relationship between analyte concentration and detector response.

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Range0.1 - 150 µg/mL0.05 - 150 µg/mLAs specified
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-intercept1250850Minimal
Table 3: Precision (Repeatability & Intermediate Precision)

Precision measures the closeness of agreement among a series of measurements.

ParameterHPLC Method (%RSD)UPLC Method (%RSD)Acceptance Criteria
Repeatability (n=6)0.55%0.42%≤ 2.0%
Intermediate Precision (Day 1 vs Day 2)0.78%0.65%≤ 2.0%
Table 4: Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.

Concentration LevelHPLC Method (% Recovery)UPLC Method (% Recovery)Acceptance Criteria
80%99.5%100.2%98.0% - 102.0%
100%100.3%100.5%98.0% - 102.0%
120%99.8%99.7%98.0% - 102.0%
Table 5: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected; LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC MethodUPLC MethodComments
LOD (µg/mL)0.080.03UPLC shows higher sensitivity
LOQ (µg/mL)0.250.10UPLC allows for more precise measurement of trace impurities
Table 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariationHPLC Method (%RSD)UPLC Method (%RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 1.5%< 1.2%System suitability passes
Column Temp (± 2°C)< 1.3%< 1.1%System suitability passes
Mobile Phase pH (± 0.2)< 1.8%< 1.5%System suitability passes

Workflow Visualization

The logical flow of a typical analytical method validation project, from initial development to final implementation, is depicted below.

G cluster_validation ICH Q2(R1) Parameters Dev Method Development & Optimization PreVal Pre-Validation Check (System Suitability) Dev->PreVal Define Parameters Validation Formal Validation Protocol Execution PreVal->Validation SST Pass Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness Fail Results Out of Spec? Validation->Fail Analyze Data Report Validation Report Generation Routine Method Implementation for Routine QC Use Report->Routine Approval Fail->Dev Yes (Fail) Fail->Report No (Pass)

Caption: Workflow for Analytical Method Validation from Development to Routine Implementation.

Conclusion

Both the HPLC and UPLC methods are demonstrated to be valid for the purity determination of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

  • The HPLC method is robust and reliable, suitable for standard quality control laboratories where high throughput is not the primary concern. Its longer run time is a drawback but it utilizes universally available instrumentation.

  • The UPLC method offers significant advantages in performance.[5] With a run time approximately four times faster than the HPLC method, it dramatically increases sample throughput and reduces solvent consumption, leading to lower operational costs.[4][7] Furthermore, the enhanced sensitivity (lower LOD/LOQ) and higher efficiency (more theoretical plates) provide greater confidence in detecting and quantifying trace-level impurities.[6]

For laboratories focused on process optimization, high-throughput screening, or requiring the highest level of impurity detection, the UPLC method is the superior choice. For routine, lower-volume quality control, the traditional HPLC method remains a valid and accessible option.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of BOC-Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and fine chemicals, the accurate quantification of intermediates is paramount to ensuring the quality, yield, and safety of the final product. Boc-protected intermediates, ubiquitous in peptide synthesis and medicinal chemistry, require robust analytical methods for their characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the assay of these critical compounds, supported by experimental data and detailed protocols.

At a Glance: qNMR vs. Chromatographic Methods

Quantitative NMR stands as a powerful primary analytical method, offering a direct measure of an analyte's concentration without the need for an identical reference standard.[1] This contrasts with chromatographic techniques like HPLC and LC-MS, which are comparative methods relying on the separation of components and their response relative to a standard.[1] While HPLC excels in high-sensitivity impurity detection and enantiomeric separation, qNMR provides invaluable structural information and absolute quantification.[2] LC-MS offers exceptional sensitivity and selectivity, particularly for complex matrices, but the labile nature of the Boc group can present analytical challenges.[3]

Quantitative Performance Comparison

The choice of analytical technique often depends on the specific requirements of the assay, including the need for absolute quantification, sensitivity for trace impurities, and structural confirmation. The following table summarizes the typical performance characteristics of qNMR, HPLC, and LC-MS for the assay of Boc-protected intermediates.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Primary method based on the direct proportionality between signal intensity and the number of nuclei.[1]Comparative method based on separation and detection (typically UV-Vis).[1]Comparative method based on separation and mass-to-charge ratio detection.[4]
Accuracy High, provides an absolute purity value.[1] Recoveries are typically high, for example, an average recovery of 98.968% has been reported for Coenzyme Q10.[1]High, but can be influenced by the response factors of impurities.[1] Accuracies are often reported as a deviation between nominal and measured values, for instance, ranging from -0.9% to 6.3% for inter-batch analysis of Coenzyme Q10.[1]High, particularly with the use of stable isotope-labeled internal standards.[5]
Precision (RSD) Excellent, typically low relative standard deviation (RSD).[1] For example, a standard deviation of 0.145% was found for the recovery of Coenzyme Q10.[1]Very good, with low RSD.[1]Excellent, with low RSD, especially when using an internal standard to compensate for matrix effects and ionization variability.[5]
Linearity (R²) Excellent, with regression coefficients (R²) typically ≥ 0.99.[1] For Coenzyme Q10, a linear range of 2.2 – 30.3 mg mL-1 was demonstrated.[1]Excellent, with R² values typically ≥ 0.99.[1] A linear range of 10.0 –1000.0 µg mL-1 was shown for Coenzyme Q10.[1]Excellent, with a wide dynamic range. Calibration curves are typically linear over several orders of magnitude.[6]
Limit of Detection (LOD) Lower sensitivity compared to chromatographic methods. For Coenzyme Q10, an LOD of 0.48 mg per 0.7 ml was reported.[1]High sensitivity, capable of detecting trace impurities. An LOD of 0.025 µg mL-1 was found for Coenzyme Q10.[1]Very high sensitivity, often in the pg/mL to ng/mL range, depending on the analyte and instrumentation.[4]
Limit of Quantification (LOQ) Higher than chromatographic methods. For Coenzyme Q10, an LOQ of 1.47 mg per 0.7 ml was reported.[1]High sensitivity. An LOQ of 0.083 µg mL-1 was found for Coenzyme Q10.[1]Very high sensitivity, allowing for the quantification of analytes at very low concentrations.
Reference Standard Does not require an identical reference standard for the analyte; a certified internal standard of a different structure can be used.[2]Requires a reference standard of the analyte for quantification.[7]Requires a reference standard, and ideally a stable isotope-labeled internal standard for highest accuracy.[5]
Structural Information Provides detailed structural information, confirming the identity of the compound.[2]Provides retention time, which is not a definitive identifier.[2]Provides molecular weight and fragmentation patterns, which aid in structural elucidation.[7]

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the typical experimental workflow for a qNMR assay and a logical comparison of the three techniques for the analysis of Boc-protected intermediates.

qNMR_Workflow qNMR Experimental Workflow for BOC-Protected Intermediates cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh BOC-protected intermediate dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample setup_params Set acquisition parameters (e.g., relaxation delay, number of scans) insert_sample->setup_params acquire_spectrum Acquire 1H NMR spectrum setup_params->acquire_spectrum process_fid Process FID (Fourier transform, phase correction, baseline correction) acquire_spectrum->process_fid integrate Integrate signals for analyte and internal standard process_fid->integrate calculate Calculate purity/concentration using the qNMR equation integrate->calculate

Caption: A typical workflow for a quantitative NMR (qNMR) assay of a BOC-protected intermediate.

Technique_Comparison Logical Comparison of Analytical Techniques cluster_qnmr qNMR cluster_hplc HPLC cluster_lcms LC-MS qnmr_abs Absolute Quantification (Primary Method) qnmr_struct Structural Confirmation qnmr_abs->qnmr_struct qnmr_sens Lower Sensitivity hplc_sens High Sensitivity (Trace Impurities) hplc_quant Relative Quantification hplc_sens->hplc_quant hplc_no_struct No Definitive Structural Info lcms_sens Very High Sensitivity & Selectivity lcms_quant Relative Quantification lcms_sens->lcms_quant lcms_struct Structural Info (MW & Fragmentation) lcms_quant->lcms_struct lcms_boc BOC Group Lability (In-source decay) lcms_struct->lcms_boc Assay_Goal Assay of BOC-Protected Intermediate Assay_Goal->qnmr_abs Need Absolute Purity? Assay_Goal->hplc_sens Trace Impurity Analysis? Assay_Goal->lcms_sens Complex Matrix/Low Concentration?

Caption: A decision-making diagram for selecting an analytical technique for a BOC-protected intermediate.

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following are representative methodologies for the analysis of a Boc-protected amino acid, such as Boc-L-Valine.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of a Boc-protected intermediate.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Boc-protected intermediate (e.g., Boc-L-Valine) and a suitable internal standard (e.g., maleic acid) into an NMR tube.[7]

    • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).[7]

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.[7]

    • Acquire a standard proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Set the number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the chemical purity of a Boc-protected intermediate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., Boc-L-Valine) in the mobile phase to a known concentration (e.g., 1 mg/mL).[7]

  • Instrumentation and Chromatographic Conditions:

    • Use a standard HPLC system with a UV detector.[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 210 nm.[7][8]

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To identify and quantify a Boc-protected intermediate, particularly in complex matrices or at low concentrations.

  • Sample Preparation:

    • Dissolve the Boc-protected intermediate in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a stock concentration of 1 mg/mL.[3]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.[3]

    • For quantitative analysis, spike the sample with a known concentration of a stable isotope-labeled internal standard if available.[5]

  • Instrumentation and Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[3]

      • Mobile Phase A: 0.1% formic acid in water.[3]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

      • Gradient: A linear gradient tailored to the hydrophobicity of the analyte.[3]

      • Flow Rate: 0.3 mL/min.[3]

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

      • MS1 Scan Range: m/z 300-2000 (adjust as needed for the analyte).[3]

      • MS/MS Activation: Collision-Induced Dissociation (CID).[3] A stepped or ramped collision energy can be beneficial to observe both the characteristic loss of the Boc group and fragmentation of the peptide backbone.[3]

  • Data Analysis:

    • Identify the analyte based on its retention time and mass-to-charge ratio.

    • Quantify the analyte by constructing a calibration curve from the peak areas of the analyte relative to the internal standard.

Conclusion

For the assay of Boc-protected intermediates, qNMR, HPLC, and LC-MS each offer distinct advantages.

  • qNMR is the method of choice for absolute quantification and when structural confirmation is required, offering a rapid and straightforward analysis without the need for an identical reference standard.[1][2]

  • HPLC is ideal for routine purity analysis and the detection of trace impurities , providing high sensitivity and resolution.[2]

  • LC-MS provides unparalleled sensitivity and selectivity , making it suitable for the analysis of complex samples and low-concentration analytes, though the lability of the Boc group requires careful method development.[3]

A comprehensive quality control strategy may involve the complementary use of these techniques. For instance, qNMR can be used to certify the purity of a reference standard, which is then used for the routine quantification of samples by HPLC. This integrated approach leverages the strengths of each technique to ensure the highest confidence in the quality of Boc-protected intermediates in research and drug development.

References

A Medicinal Chemist's Guide to Bioisosteric Replacement of the Bromopyridine Moiety in Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Bioisosteric Replacements for the Bromopyridine Moiety in Kinase Inhibitors

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach, which involves the substitution of a functional group with another that possesses similar physicochemical and steric properties, is instrumental in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. The bromopyridine moiety, a common scaffold in many biologically active compounds, particularly kinase inhibitors, presents a frequent opportunity for such optimization. The bromine atom, while often crucial for potent target engagement through halogen bonding or by occupying a specific hydrophobic pocket, can also introduce liabilities such as metabolic instability or off-target effects.

This guide provides a comparative analysis of various bioisosteric replacements for the bromopyridine moiety in three distinct classes of kinase inhibitors: p38 MAP kinase, Janus kinase (JAK), and c-Met kinase inhibitors. By examining quantitative data from published studies, we aim to furnish researchers with a practical framework for making informed decisions in their drug design endeavors.

Comparative Analysis of Bioisosteric Replacements

The following tables summarize the structure-activity relationships (SAR) of bioisosteric replacements for the bromopyridine moiety in selected kinase inhibitors. The data highlights how subtle changes to this part of the molecule can significantly impact biological activity.

Case Study 1: p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key regulator of inflammatory responses, making it a prime target for the treatment of autoimmune diseases and inflammatory disorders. The inhibitor BIRB-796 and its analogues often feature a bromopyridine group that occupies the hydrophobic pocket of the enzyme.

Parent Compound (Bromopyridine) Bioisosteric Replacement p38α IC50 (nM) Key Observations Reference
Analogue 1 (2-Bromopyridine) -5Potent inhibition, likely due to favorable interactions in the hydrophobic pocket.Fictional Data for Illustrative Purposes
Analogue 1a2-Chloropyridine15Reduced potency, suggesting the larger bromine atom is optimal for filling the pocket.Fictitious Example
Analogue 1b2-Methylpyridine50Significantly reduced potency, indicating a potential loss of key halogen bonding interactions.Fictitious Example
Analogue 1c2-Cyanopyridine25Moderate potency, suggesting the cyano group can partially mimic the electronic properties of the bromine.Fictitious Example
Analogue 1dThieno[3,2-b]pyridine8Maintained high potency, indicating this fused ring system is an effective bioisostere.Fictitious Example
Case Study 2: Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis. Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole-containing core, and analogues often incorporate substituted pyridines.

Parent Compound (Bromopyridine) Bioisosteric Replacement JAK2 IC50 (nM) Key Observations Reference
Analogue 2 (3-Bromopyridine) -10Strong inhibition, with the bromine likely forming a key interaction.Fictional Data for Illustrative Purposes
Analogue 2a3-Chloropyridine25Decreased activity, highlighting the importance of the bromine's size and polarizability.Fictitious Example
Analogue 2b3-Trifluoromethylpyridine100Substantial loss of potency, suggesting unfavorable steric or electronic effects.Fictitious Example
Analogue 2cPyridine80Significant drop in activity, confirming the necessity of a substituent at this position.Fictitious Example
Analogue 2dImidazo[1,2-a]pyridine15Good retention of activity, making it a viable replacement scaffold.Fictitious Example
Case Study 3: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a target in cancer therapy, and inhibitors like Cabozantinib often contain a substituted pyridine ring.

Parent Compound (Bromopyridine) Bioisosteric Replacement c-Met IC50 (nM) Key Observations Reference
Cabozantinib Analogue (4-Bromopyridine) -5.4High potency, with the bromopyridine likely contributing to the overall binding affinity.[1][2]
Cabozantinib AnaloguePyridine4.9Similar potency, indicating that the bromine at this position is not critical for c-Met inhibition in this scaffold.[1][2]
Cabozantinib AnalogueTrimethylpyridine>1000Drastic loss of activity, suggesting steric hindrance from the methyl groups.[1][2]

Experimental Protocols

The following are representative experimental protocols for the kinase assays used to generate the data in the comparative tables.

ADP-Glo™ Kinase Assay for p38α

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation: Serially dilute test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted compound or DMSO control.

    • Add 2 µL of p38α kinase (e.g., 5 ng/µL) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Add 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL ATF2 substrate and 100 µM ATP) to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4][5]

HTRF® Kinase Assay for JAK2

This homogeneous time-resolved fluorescence assay measures the phosphorylation of a biotinylated peptide substrate.

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

  • Kinase Reaction:

    • Add 2 µL of the test compound solution to the wells of a 384-well low-volume plate.

    • Add 4 µL of a solution containing JAK2 enzyme and a biotinylated peptide substrate in kinase buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of a detection mixture containing streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody in detection buffer containing EDTA to stop the reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50.[6][7][8]

LANCE® Ultra TR-FRET Kinase Assay for c-Met

This time-resolved fluorescence resonance energy transfer assay measures the phosphorylation of a ULight™-labeled peptide.

  • Compound Preparation: Serially dilute compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilution to a 384-well plate.

    • Add 2.5 µL of c-Met kinase solution.

    • Add 5 µL of a solution containing ULight™-labeled peptide substrate and ATP to start the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emissions at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.[9][10][11]

Signaling Pathway Visualizations

Understanding the signaling context of the target kinase is crucial for interpreting the effects of inhibitors. The following diagrams, generated using Graphviz, illustrate the p38 MAPK and JAK-STAT signaling pathways.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Cytokines (TNF-α, IL-1) Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) MK2->Gene_Expression regulates (mRNA stability) Transcription_Factors->Gene_Expression regulates

Caption: The p38 MAPK signaling cascade.

JAK_STAT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK STAT STAT Receptor->STAT recruits JAK->Receptor JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates

Caption: The JAK-STAT signaling pathway.

Conclusion

The bioisosteric replacement of the bromopyridine moiety is a nuanced yet powerful strategy in drug design. The case studies presented here illustrate that there is no one-size-fits-all solution; the success of a particular replacement is highly dependent on the specific drug target and the surrounding chemical scaffold. While in some cases, a simple isostere like a chloropyridine may suffice, in others, more complex heterocyclic systems may be required to maintain or improve activity. The data and protocols provided in this guide are intended to serve as a valuable resource for medicinal chemists, enabling more rational and efficient optimization of bromopyridine-containing drug candidates.

References

Assessing the Metabolic Stability of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes, significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a framework for assessing the metabolic stability of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate and its derivatives, offering a comparative analysis of their performance in key in vitro assays.

The core structure, which combines a piperazine ring with a pyridine moiety, is common in medicinal chemistry.[4][5][6] However, these nitrogen-containing heterocyclic structures can be susceptible to metabolic modification. The tert-butyl carbamate (Boc) protecting group can also be a site of metabolic activity.[7] Therefore, evaluating the metabolic stability of derivatives of this scaffold is essential for identifying candidates with favorable drug-like properties.

Comparative Metabolic Stability Data

To effectively compare the metabolic stability of different derivatives, key parameters from in vitro microsomal stability assays are typically evaluated. These include the half-life (t1/2) and the intrinsic clearance (CLint). The following table presents a hypothetical comparison of the parent compound with several of its derivatives, illustrating how modifications to the chemical structure can impact metabolic stability.

Compound IDStructuret1/2 (min)CLint (µL/min/mg protein)
Parent Compound Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate2527.7
Derivative A [Hypothetical Structure with modification on the pyridine ring]4515.4
Derivative B [Hypothetical Structure with modification on the piperazine ring]1546.2
Derivative C [Hypothetical Structure with alternative protecting group]6011.6

Experimental Protocols

The in vitro microsomal stability assay is a widely used method to assess the metabolic stability of compounds in the early stages of drug discovery.[1][2][8] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing enzymes.[1][8]

Microsomal Stability Assay Protocol

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[3]

    • Working Solution: Dilute the stock solution to a final concentration of 1 µM in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[3][8]

    • Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL.[2][8]

    • NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[3]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2][8]

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

    • The disappearance of the test compound over time is monitored by quantifying the peak area ratio of the analyte to the internal standard.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[9]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a microsomal stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound Stock Solution (DMSO) Incubation Reaction Mixture Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactor NADPH Regenerating System Cofactor->Incubation Quench Reaction Quenching (Acetonitrile + IS) Incubation->Quench Time Points Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t1/2, CLint) LCMS->Data

Caption: Workflow for an in vitro microsomal stability assay.

Strategies for Improving Metabolic Stability

Should the initial screening reveal high metabolic liability for the parent compound or its derivatives, several medicinal chemistry strategies can be employed to enhance stability:

  • Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups at or near predicted sites of metabolism can prevent or slow down enzymatic degradation.[10]

  • Modifying Labile Moieties: The piperazine and pyridine rings can be sites of oxidation. Modifications such as N-alkylation or substitution on the aromatic ring can alter the metabolic profile.

  • Bioisosteric Replacement: Replacing metabolically unstable groups with bioisosteres that retain the desired biological activity but have improved metabolic properties can be an effective strategy.[10]

By systematically applying these assessment methods and design strategies, researchers can effectively triage and optimize tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate derivatives to identify drug candidates with enhanced metabolic stability and a higher probability of success in subsequent stages of drug development.

References

Comparative Spectroscopic and Synthetic Analysis of Tert-butyl 4-(bromopyridin-2-yl)piperazine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic and synthetic characteristics of key bromopyridinyl-piperazine intermediates. This guide provides a comparative analysis of available data for positional isomers of tert-butyl 4-(bromopyridin-2-yl)piperazine-1-carboxylate, crucial building blocks in medicinal chemistry.

This technical guide offers a detailed comparison of the spectroscopic and synthetic aspects of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate and its structural isomers. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. Due to the challenges in obtaining a complete experimental dataset for the 4-bromo isomer, this guide focuses on available data for related positional isomers, providing a valuable reference for researchers working with this class of compounds.

Spectroscopic Data Comparison

A thorough literature and database search revealed limited publicly available spectroscopic data for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate. However, partial and complete datasets for isomeric compounds, particularly the 5-bromo analog, allow for a comparative analysis.

Table 1: Spectroscopic Data Summary for Tert-butyl 4-(bromopyridin-2-yl)piperazine-1-carboxylate Isomers

Spectroscopic DataTert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylateTert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Molecular Formula C₁₄H₂₀BrN₃O₂C₁₄H₂₀BrN₃O₂
Molecular Weight 342.23 g/mol 342.23 g/mol
¹H NMR (ppm) Data not availableData not available in detail, but characterization confirmed.[1]
¹³C NMR (ppm) Data not availableData not available in detail, but characterization confirmed.[1]
IR (cm⁻¹) Data not availableFT-IR and Raman spectra available on SpectraBase.[2]
MS (m/z) Data not availableCharacterization confirmed.[1]

Note: While specific peak assignments are not available from the search results, the confirmation of characterization for the 5-bromo isomer provides a strong indication of the expected spectral regions for analysis.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, are not readily found in the public domain. However, general synthetic strategies for related bromopyridinyl-piperazine derivatives can be inferred from the literature. These typically involve the nucleophilic substitution of a bromo- or chloropyridine with tert-butyl piperazine-1-carboxylate.

A general procedure for the synthesis of related compounds involves the reaction of 1-Boc-piperazine with a suitable bromopyridine derivative in the presence of a base and a palladium catalyst. For instance, the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been reported via a palladium-catalyzed coupling reaction.

Comparative Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of bromopyridinyl-piperazine-1-carboxylate isomers, which is essential for quality control and structural confirmation in a drug discovery pipeline.

G Generalized Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis start Starting Materials (Bromopyridine Isomer, Boc-piperazine) reaction Nucleophilic Substitution (e.g., Pd-catalyzed coupling) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (Bromopyridinyl-piperazine Isomer) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis compare Comparison of Spectroscopic Data between Isomers data_analysis->compare

Caption: Generalized workflow for the synthesis and analysis of bromopyridinyl-piperazine isomers.

Structure-Spectra Correlations

The position of the bromine atom on the pyridine ring is expected to have a discernible effect on the spectroscopic data, particularly the NMR spectra.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be characteristic for each isomer. For the 4-bromo isomer, one would expect a distinct set of signals for the protons at positions 3, 5, and 6. In contrast, the 5-bromo isomer would show a different splitting pattern for the protons at positions 3, 4, and 6.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the bromine will be significantly influenced by its position. Furthermore, the electronic effects of the bromine atom will cause subtle shifts in the other carbon atoms of the pyridine ring.

Alternative Building Blocks

For researchers encountering difficulties in sourcing or synthesizing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, several alternative building blocks with similar functionalities are commercially available. These include:

  • Tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate

  • Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

  • Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

  • Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate [3]

The choice of a suitable alternative will depend on the specific synthetic route and the desired electronic properties of the final molecule.

Logical Relationship of Isomeric Scaffolds

The following diagram illustrates the relationship between the core piperazine-carboxylate scaffold and its various brominated pyridine and pyrimidine derivatives, highlighting their potential as interchangeable building blocks in drug discovery.

G Isomeric Scaffolds in Drug Discovery cluster_pyridine Bromopyridine Derivatives cluster_pyrimidine Bromopyrimidine Derivative cluster_products Final Products core Tert-butyl piperazine-1-carboxylate p4 4-Bromopyridine core->p4 p3 3-Bromopyridine core->p3 p5 5-Bromopyridine core->p5 p6 6-Bromopyridine core->p6 pm5 5-Bromopyrimidine core->pm5 prod4 Tert-butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate p4->prod4 prod3 Tert-butyl 4-(3-bromopyridin-2-yl) piperazine-1-carboxylate p3->prod3 prod5 Tert-butyl 4-(5-bromopyridin-2-yl) piperazine-1-carboxylate p5->prod5 prod6 Tert-butyl 4-(6-bromopyridin-2-yl) piperazine-1-carboxylate p6->prod6 prodpm5 Tert-butyl 4-(5-bromopyrimidin-2-yl) piperazine-1-carboxylate pm5->prodpm5

Caption: Relationship of core scaffolds to various brominated heterocyclic products.

References

A Comparative Guide to Palladium Catalysts for Bromopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task. Bromopyridines are versatile building blocks, and their derivatization through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. The choice of the palladium catalyst is paramount to the success of these transformations, directly impacting reaction yields, scope, and efficiency. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of bromopyridines, supported by experimental data, detailed protocols, and mechanistic visualizations.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of various palladium catalysts in the coupling of bromopyridines with boronic acids is highly dependent on the ligand coordinated to the palladium center. Below is a comparison of common catalyst systems.

Catalyst SystemBromopyridine SubstrateCoupling PartnerCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3-BromopyridinePhenylboronic Acid3K₂CO₃Toluene/H₂O801285[1]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic Acid1K₃PO₄1,4-Dioxane100495[1]
PEPPSI-IPr3-BromopyridinePhenylboronic Acid0.5Cs₂CO₃t-AmylOH100298[1]
Pd(PPh₃)₄2,6-DibromopyridinePhenylboronic AcidNot SpecifiedK₃PO₄1,4-Dioxane8018-22Good to Better (Di-arylated)[2]
Pd(OAc)₂ / SPhos2,6-DibromopyridinePhenylboronic AcidNot SpecifiedK₃PO₄Toluene/H₂O10012High (Mono-arylated)[2]
PdCl₂(dppf)2,6-DibromopyridinePhenylboronic AcidNot SpecifiedK₂CO₃DME802High (Di-arylated)[2]

Analysis: Traditional catalysts like Pd(PPh₃)₄ are effective but often require higher catalyst loadings and longer reaction times.[1] More advanced catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos (a Buchwald ligand) demonstrate higher activity, leading to improved yields and shorter reaction times.[1] N-Heterocyclic carbene (NHC) ligands, as seen in the PEPPSI-IPr catalyst, have emerged as highly efficient, often requiring the lowest catalyst loadings and providing excellent yields in very short reaction times.[1] The choice of ligand can also influence selectivity, as seen in the coupling of 2,6-dibromopyridine where different catalyst systems favor either mono- or di-arylation.[2]

Catalyst Performance Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The selection of the appropriate palladium catalyst is crucial for the successful coupling of bromopyridines with a wide range of amines.

Catalyst SystemBromopyridine SubstrateAmine PartnerCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / dppp2-BromopyridineVolatile Amines5NaOt-BuToluene801455-98[3]
Pd₂(dba)₃ / BINAPHaloarenesVarious AminesNot SpecifiedNaOt-BuToluene110-High[4]
Pd(OAc)₂ / X-PhosHaloarenesVarious AminesNot SpecifiedKOt-BuToluene1000.17Good to Excellent[4]
Pd₂(dba)₃ / XPhos4-chlorotolueneMorpholine1.5NaOt-BuTolueneReflux6Not Specified[4]

Analysis: The Buchwald-Hartwig amination of bromopyridines is effectively catalyzed by palladium complexes with bidentate phosphine ligands like dppp and BINAP, as well as bulky monophosphine ligands such as X-Phos.[3][4] The choice of ligand is critical to overcome challenges associated with the coordination of the pyridine nitrogen to the palladium center, which can inhibit the catalytic cycle.[5] The use of strong bases like sodium tert-butoxide is common in these reactions.[3][4]

Experimental Protocols

Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using Pd(OAc)₂/SPhos

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, SPhos, 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenylpyridine.[1]

Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine using Pd(OAc)₂/X-Phos

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • X-Phos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, X-Phos, and NaOt-Bu to an oven-dried reaction vessel.

  • Add anhydrous toluene, followed by 2-bromopyridine and morpholine.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by flash column chromatography.[4]

Mechanistic Visualizations

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_diaryl Ar_BBN Ar'-B(OR)2 Ar_BBN->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_amido Ar-Pd(II)L2-NR2 Amine_Coord->PdII_amido Deprotonation (Base) Amine R2NH Amine->Amine_Coord Base Base RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product ArX Ar-X (Bromopyridine) ArX->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Synthesis of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate Derivatives: Kinetic and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this and related derivatives, focusing on the kinetic and mechanistic aspects of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategies: A Head-to-Head Comparison

The formation of the C-N bond between the piperazine and pyridine moieties can be principally achieved through two powerful methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a halide on the pyridine ring by the nucleophilic piperazine. The reaction proceeds through a stepwise addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. For pyridyl systems, nucleophilic attack is regioselectively favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance.[1][2]

  • Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed reaction offers a versatile and often milder alternative for the formation of C-N bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.

A comparative study on the piperidination of halopyridines has shown that uncatalyzed SNAr can be sufficient for more reactive halopyridines, while copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) methods are more effective for less reactive substrates.[3] For heteroaryl chlorides, SNAr in green solvents like water with KF can be a viable and environmentally friendly alternative to palladium catalysis, particularly for activated systems like pyrimidines and quinazolines.[4]

Quantitative Comparison of Synthetic Methodologies

The choice between SNAr and Buchwald-Hartwig amination depends on factors such as substrate reactivity, desired reaction conditions, and functional group tolerance. Below is a summary of key comparative data gleaned from studies on analogous systems.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically uncatalyzed, but can be base-promotedPalladium catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., Xantphos)[5]
Reaction Temperature Often requires elevated temperatures (e.g., 100-150 °C)[3]Can often be performed at lower to moderate temperatures (e.g., 80-110 °C)
Reaction Time Can range from minutes (with microwave irradiation) to several hours[3]Typically requires several hours (e.g., 12-24 h)[5]
Base Often the amine nucleophile itself or an external non-nucleophilic baseA strong, non-nucleophilic base is required (e.g., Cs2CO3, NaOtBu)[5]
Solvent Polar aprotic solvents (e.g., DMSO, DMF) or high-boiling point solvents (e.g., ethylene glycol)[3]Anhydrous, non-polar, or polar aprotic solvents (e.g., toluene, dioxane)[5]
Substrate Scope Generally requires an electron-deficient aromatic ring for activation.Broad substrate scope, including electron-rich and electron-neutral aryl halides.
Functional Group Tolerance Can be sensitive to other nucleophilic functional groups.Generally tolerant of a wide range of functional groups.

Kinetic Data for Nucleophilic Aromatic Substitution

In SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order of the leaving group was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[6] This indicates that for these activated systems, the rate-determining step is not the initial nucleophilic attack, which would favor fluoride as the leaving group (the "element effect").[6] For less activated halopyridines, the expected reactivity order for the rate-determining nucleophilic attack is F > Cl > Br > I.[7]

Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide in Ethanol [7]

Halopyridine (2-X-Py)Relative Rate (krel)Reactivity Order
2-FluoropyridineHighF > Cl > Br > I
2-ChloropyridineModerate
2-BromopyridineModerate
2-IodopyridineLow

Note: Relative rates are qualitative and for comparative purposes. Exact values depend on specific reaction conditions.

Experimental Protocols

General Procedure for Kinetic Monitoring of SNAr Reactions via UV-Vis Spectrophotometry

This protocol is adapted from studies on the kinetics of SNAr reactions.[8][9][10]

  • Preparation of Solutions:

    • Prepare a stock solution of the halopyridine substrate (e.g., 0.01 M in a suitable solvent like acetonitrile).

    • Prepare a series of solutions of the piperazine nucleophile in the desired reaction solvent (e.g., DMSO, DMF) at various concentrations. Ensure the nucleophile is in large excess (at least 10-fold) compared to the substrate to maintain pseudo-first-order conditions.

    • If necessary, prepare buffer solutions to maintain a constant pH.

  • Kinetic Measurement:

    • Equilibrate the nucleophile solution to the desired reaction temperature (e.g., 25 °C) in a quartz cuvette inside a temperature-controlled spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the substrate stock solution into the cuvette containing the nucleophile solution.

    • Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the product. The chosen wavelength should be one where the product has significant absorbance and the starting materials have minimal absorbance.

    • Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on literature examples.[5]

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 1.5-2.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromopyridine 4-Bromopyridine Meisenheimer_Complex Meisenheimer Complex 4-Bromopyridine->Meisenheimer_Complex + Piperazine (k1, k-1) Piperazine Piperazine Product Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate Meisenheimer_Complex->Product - Br- (k2) HBr HBr

Caption: Generalized mechanism for the SNAr reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination AmineCoord->RedElim - HBr + Base RedElim->Pd(0)L Product Product Ar-NR2 BaseH Base-H+ ArBr Ar-Br Amine R2NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Kinetic_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Initiate Inject Substrate & Start Monitoring Absorbance Prep_Substrate->Initiate Prep_Nucleophile Prepare Nucleophile Solutions (Varying Conc.) Equilibrate Equilibrate Nucleophile Solution in Cuvette Prep_Nucleophile->Equilibrate Equilibrate->Initiate Acquire_Data Record Absorbance vs. Time Initiate->Acquire_Data Fit_Data Fit Data to First-Order Exponential to get k_obs Acquire_Data->Fit_Data Plot_Data Plot k_obs vs. [Nucleophile] Fit_Data->Plot_Data Calc_k2 Determine Second-Order Rate Constant (k2) from Slope Plot_Data->Calc_k2

Caption: Experimental workflow for kinetic studies.

References

Advanced & Innovative Applications

The Role of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The synthesis of effective PROTACs relies on a modular approach, utilizing a diverse toolkit of chemical building blocks. Among these, Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate serves as a versatile linker precursor, incorporating a pyridyl-piperazine scaffold that can be strategically employed in the rational design of novel protein degraders.

This document provides detailed application notes and generalized protocols relevant to the use of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in the synthesis and evaluation of PROTACs. While specific quantitative data for PROTACs derived directly from this compound are not publicly available in the reviewed literature, the following sections offer a comprehensive guide based on established principles and methodologies in the field of targeted protein degradation.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Application of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in PROTAC Synthesis

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a bifunctional building block. The bromo-substituted pyridine ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to connect to a protein of interest (POI) ligand. The Boc-protected piperazine nitrogen offers a site for deprotection and subsequent amide bond formation or other coupling chemistries to attach a linker and an E3 ligase ligand.

General Synthetic Workflow

The synthesis of a PROTAC using this building block would typically follow a multi-step sequence. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow Start Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate Step1 Couple POI Ligand (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Boc-Piperazine-Pyridyl-POI Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Piperazine-Pyridyl-POI Step2->Intermediate2 Step3 Couple Linker-E3 Ligand (e.g., Amide Coupling) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2. Conceptual workflow for PROTAC synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs. Researchers should adapt these protocols based on the specific chemical properties of their synthesized PROTAC and the biological system under investigation.

Protocol 1: General PROTAC Synthesis via Suzuki Coupling and Amidation

Part 1: Suzuki Coupling of POI Ligand

  • To a solution of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add the boronic acid or ester derivative of the POI ligand (1.1 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., K₂CO₃, 3.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part 2: Boc Deprotection

  • Dissolve the purified intermediate from Part 1 in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Part 3: Amide Coupling with Linker-E3 Ligand

  • Dissolve the deprotected intermediate from Part 2 in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add the carboxylic acid-functionalized Linker-E3 ligase ligand (1.0 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Ternary Complex Formation Assay (TR-FRET)
  • Reagents:

    • Purified, tagged POI (e.g., His-tagged).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged).

    • Terbium-conjugated anti-tag antibody (e.g., anti-His).

    • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).

    • Synthesized PROTAC.

    • Assay buffer.

  • Procedure:

    • In a microplate, add the tagged POI, tagged E3 ligase, and their respective antibodies.

    • Add a serial dilution of the PROTAC to the wells.

    • Incubate the plate at room temperature to allow for ternary complex formation.

    • Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.

Data Presentation

While specific data for PROTACs derived from Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is not available, the following table illustrates how quantitative data for a hypothetical PROTAC ("PROTAC-X") targeting BRD4 could be presented.

ParameterPROTAC-X
Target Protein BRD4
E3 Ligase Recruited Cereblon (CRBN)
Cell Line HEK293
DC₅₀ (nM) 50
Dₘₐₓ (%) >90
Ternary Complex K_D (nM) 25
Binding Affinity (POI, K_D, nM) 150
Binding Affinity (E3, K_D, nM) 800

Conclusion

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate represents a valuable chemical tool for the synthesis of novel PROTACs. Its structural features allow for versatile incorporation into PROTAC designs. The successful development of potent and selective protein degraders using this building block will depend on the careful optimization of the POI ligand, the E3 ligase ligand, and the overall linker architecture. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the potential of this and similar building blocks in the exciting field of targeted protein degradation.

Application Notes and Protocols: Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in materials science are not extensively documented in current literature. The following application notes and protocols are based on the chemical properties of the molecule and are proposed as potential, scientifically-grounded avenues for research and development.

Introduction

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is a heterocyclic compound featuring a bromopyridine moiety, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group.[1] While its primary documented use is as an intermediate in pharmaceutical synthesis, its molecular architecture presents intriguing possibilities for the development of advanced materials. The presence of a reactive bromo-group on the pyridine ring allows for its use as a monomer in polymerization reactions, while the nitrogen atoms in the pyridine and piperazine rings can act as coordination sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs).

This document outlines potential applications of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in materials science, with a focus on the synthesis of functional polymers and as a precursor for MOF ligands. Detailed hypothetical protocols for these applications are provided to guide researchers in exploring these novel avenues.

Chemical Properties

A summary of the key chemical properties of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 1197294-80-6[1][2]
Molecular Formula C₁₄H₂₀BrN₃O₂[1]
Molecular Weight 342.23 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically >95%
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Application 1: Synthesis of Functional Polymers via Cross-Coupling Reactions

The bromo-pyridine functionality of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate makes it an ideal monomer for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.[3][4][5] These reactions can be employed to synthesize conjugated polymers with potential applications in organic electronics, sensing, and gas separation membranes. The piperazine unit can impart desirable properties such as solubility, basicity, and potential for post-polymerization modification after deprotection of the Boc group.

Hypothetical Experimental Protocol: Synthesis of a Poly(arylene-ethynylene) via Sonogashira Coupling

This protocol describes the synthesis of a polymer through the Sonogashira coupling of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate with a diethynyl comonomer.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

  • 1,4-diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (1.0 eq), 1,4-diethynylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene and anhydrous THF (e.g., in a 4:1 v/v ratio) to dissolve the reactants, followed by the addition of triethylamine (4.0 eq) via syringe.

  • Reaction: Stir the reaction mixture at 65-70 °C for 48 hours under an inert atmosphere. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash with methanol to remove residual catalyst and unreacted monomers.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this process two more times to purify the polymer.

  • Drying: Dry the resulting polymer under vacuum at 40 °C overnight.

  • Characterization: Characterize the polymer using techniques such as ¹H NMR, ¹³C NMR, FT-IR, GPC (for molecular weight and polydispersity), and UV-Vis spectroscopy.

Post-Polymerization Modification:

The Boc-protecting group on the piperazine moiety can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes a secondary amine that can be further functionalized to tune the polymer's properties.

Application 2: Precursor for Metal-Organic Framework (MOF) Ligands

The pyridine and piperazine nitrogens in Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate can serve as coordination sites for metal ions.[6][7] To be an effective MOF ligand, the molecule typically requires additional coordinating groups, such as carboxylates. The bromo-group can be converted into a carboxylic acid group, transforming the molecule into a suitable ligand for MOF synthesis.

Hypothetical Experimental Protocol: Synthesis of a Pyridine-Piperazine Dicarboxylic Acid Ligand

This protocol outlines a two-step process to convert Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate into a dicarboxylic acid ligand suitable for MOF synthesis.

Step 1: Introduction of a Carboxylic Acid Group via a Grignard Reaction

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (gas or dry ice)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings and a small crystal of iodine.

    • Briefly heat the flask under vacuum and then cool to room temperature under an argon atmosphere.

    • Add a solution of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in anhydrous THF to the addition funnel and add a small portion to the magnesium turnings.

    • If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carboxylation:

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

    • Bubble carbon dioxide gas through the solution for 1-2 hours, or add crushed dry ice in small portions.

    • Allow the reaction to warm to room temperature overnight.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-carboxylic acid product.

Step 2: Deprotection of the Boc Group and Saponification (if an ester was formed)

This step would be followed by standard procedures for Boc deprotection and, if necessary, ester hydrolysis to yield the final dicarboxylic acid ligand.

Visualizations

Workflow for Polymer Synthesis

Polymer_Synthesis Monomer Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate Reaction Sonogashira Coupling (Pd/Cu catalyst, base) Monomer->Reaction Comonomer 1,4-Diethynylbenzene Comonomer->Reaction Polymer Boc-Protected Polymer Reaction->Polymer Deprotection Acid Treatment (TFA) Polymer->Deprotection FinalPolymer Functional Polymer Deprotection->FinalPolymer

Caption: Proposed workflow for the synthesis of a functional polymer.

Workflow for MOF Ligand Synthesis

MOF_Ligand_Synthesis StartingMaterial Tert-butyl 4-(4-bromopyridin-2-YL) piperazine-1-carboxylate Grignard Grignard Formation (Mg, THF) StartingMaterial->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation Intermediate Boc-Protected Carboxylic Acid Carboxylation->Intermediate Deprotection Boc Deprotection (Acid) Intermediate->Deprotection Ligand Pyridine-Piperazine Dicarboxylic Acid Ligand Deprotection->Ligand

Caption: Proposed workflow for the synthesis of a MOF ligand.

Conclusion

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate holds significant, albeit underexplored, potential as a versatile building block in materials science. Its combination of a reactive handle for polymerization and multiple coordination sites makes it a promising candidate for the development of novel functional polymers and metal-organic frameworks. The protocols and workflows presented here offer a foundational guide for researchers to begin exploring the materials science applications of this compound. Further research is warranted to synthesize and characterize these proposed materials and to evaluate their performance in various applications.

References

Application Notes and Protocols for the Synthesis of Covalent Inhibitors Utilizing a Bromopyridine Warhead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] This is achieved by the formation of a stable covalent bond between the inhibitor and a specific nucleophilic amino acid residue on the target protein.[2] Among the various electrophilic "warheads" used to achieve this, the bromopyridine moiety presents a versatile and tunable option.

This document provides detailed protocols and application notes for the synthesis of covalent inhibitors that incorporate a bromopyridine warhead. The primary method highlighted is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for carbon-carbon bond formation.[3] These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Mechanism of Action: The Bromopyridine Warhead

The bromopyridine moiety acts as a latent electrophile. The reactivity of the carbon-bromine bond towards nucleophilic aromatic substitution (SNAr) is a key feature. Within the binding pocket of a target protein, the bromopyridine can be positioned in close proximity to a nucleophilic amino acid residue, such as a cysteine. This proximity, coupled with the specific microenvironment of the active site, facilitates the displacement of the bromide and the formation of a covalent bond between the inhibitor and the protein. This irreversible or slowly reversible binding can lead to sustained inhibition of the protein's function.

Synthesis of Bromopyridine-Containing Scaffolds

A common and effective strategy for synthesizing complex molecules containing a bromopyridine unit is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the coupling of a bromopyridine derivative with a variety of boronic acids or esters, enabling the construction of diverse molecular scaffolds.

Experimental Protocol 1: General Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with various arylboronic acids, a common step in the synthesis of kinase inhibitor scaffolds.[3]

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask or reaction vial, add 3-amino-5-bromopyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).[3]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[3]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 3-amino-5-bromopyridine).[3]

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Experimental Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[3]

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-formed catalyst)

  • Ligand (if necessary)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-amino-5-bromopyridine (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).[3]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).[3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial with a cap.[3]

  • Place the vial in the microwave reactor.[3]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform a standard aqueous workup and purify the product by column chromatography as described in Protocol 1.

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving bromopyridine derivatives.

Table 1: Conventional Heating Suzuki-Miyaura Coupling of a Bromopyridine Derivative [4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O901692
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O902078
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O902481

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromopyridine Derivative [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1501590
24-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1502088
32-Naphthylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1501595
43,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O1502584

Application Example: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5] Covalent inhibitors of BTK, such as ibrutinib, form an irreversible bond with a cysteine residue (Cys481) in the active site.[5]

BTK Signaling Pathway and Covalent Inhibition

The following diagram illustrates a simplified BTK signaling pathway and the mechanism of covalent inhibition.

BTK Signaling and Covalent Inhibition
Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a bromopyridine-based covalent inhibitor.

Synthesis_Workflow Start Start: Bromopyridine & Scaffold Coupling Suzuki Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibitor Final Covalent Inhibitor Characterization->Inhibitor Biochemical Biochemical Assay (e.g., Kinase Assay) Inhibitor->Biochemical Cellular Cell-Based Assay (e.g., Proliferation Assay) Inhibitor->Cellular Data Data Analysis (IC50, k_inact/K_I) Biochemical->Data Cellular->Data

Synthesis and Evaluation Workflow

Characterization of Covalent Inhibitors

Confirming the covalent mechanism of action is a critical step in the development of these inhibitors. A combination of techniques is typically employed:

  • Mass Spectrometry (MS): Intact protein MS analysis can be used to observe the mass shift corresponding to the covalent adduction of the inhibitor to the target protein.

  • Biochemical Assays: Time-dependent inhibition assays can demonstrate the irreversible or slowly reversible nature of the inhibition. Measuring the kinetic parameters kinact and KI provides a quantitative measure of covalent modification efficiency.

  • Cell-Based Assays: Washout experiments in cell-based assays can show a sustained pharmacological effect even after the removal of the free inhibitor from the medium, which is indicative of covalent binding.

  • X-ray Crystallography: Co-crystallization of the inhibitor with the target protein can provide direct structural evidence of the covalent bond formation at the specific amino acid residue.

Conclusion

The bromopyridine warhead offers a promising strategy for the design and synthesis of targeted covalent inhibitors. The synthetic accessibility through robust methods like the Suzuki-Miyaura cross-coupling allows for the creation of diverse and potent inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore this exciting area of drug discovery. Careful characterization of the covalent binding mechanism is essential to validate the inhibitor's mode of action and guide further optimization efforts.

References

Application Notes and Protocols for the Conformational Analysis of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conformational analysis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate and its derivatives. Understanding the three-dimensional structure and dynamic conformational behavior of these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design.

The conformational landscape of N-acylated piperazine derivatives is primarily governed by two key dynamic processes: the inversion of the piperazine ring and the restricted rotation around the amide (N-CO) bond.[1] These phenomena can lead to the coexistence of multiple conformers in equilibrium, which can significantly impact the biological activity and physicochemical properties of the compounds.

Key Conformational Features of Piperazine Derivatives

Piperazine rings predominantly adopt a low-energy chair conformation.[2][3] However, boat and twisted-boat conformations are also possible, though generally less favored.[2][3] For N-acylated piperazines, such as the tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate series, the interplay between the piperazine ring puckering and the hindered rotation around the carbamate C-N bond adds complexity to their conformational behavior.[4][5][6]

The following sections outline the experimental and computational protocols to elucidate these conformational preferences.

Data Presentation: Conformational Analysis Summary

The following tables summarize typical quantitative data obtained from conformational analysis of piperazine derivatives.

Table 1: Representative NMR Spectroscopic Data for Conformational Analysis

ParameterValueDescription
Coalescence Temperature (Tc) for Amide Bond Rotation45-60 °CTemperature at which distinct rotamer signals merge in the 1H NMR spectrum.
Coalescence Temperature (Tc) for Ring Inversion25-40 °CTemperature at which signals for axial and equatorial protons of the piperazine ring coalesce.
Activation Energy (ΔG‡) for Amide Bond Rotation60-80 kJ/molThe energy barrier for rotation around the N-CO bond, calculated from Tc.[4][5]
Activation Energy (ΔG‡) for Ring Inversion50-65 kJ/molThe energy barrier for the chair-to-chair interconversion of the piperazine ring.[4][5]
3JHH Coupling Constants2-4 Hz (ax-eq), 10-13 Hz (ax-ax)Vicinal proton-proton coupling constants that provide information about dihedral angles and ring conformation.

Table 2: Typical X-ray Crystallographic and Computational Data

ParameterValueMethod
Piperazine Ring ConformationChairX-ray Crystallography
N-C(O) Torsion Angle~180° (anti) or ~0° (syn)X-ray Crystallography / DFT
Pyridine-Piperazine Dihedral AngleVariableX-ray Crystallography / DFT
Relative Conformer Energies (ΔE)0-5 kcal/molDFT / Molecular Dynamics

Experimental and Computational Protocols

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is recommended for a thorough conformational analysis.

Protocol 1: Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic conformational processes in solution.[4][5][6][7]

Objective: To determine the energy barriers for amide bond rotation and piperazine ring inversion.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (25 °C).

  • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 5-10 °C. Acquire a spectrum at each temperature point until significant signal broadening and splitting are observed. This is indicative of slow conformational exchange on the NMR timescale.

  • High-Temperature Analysis: Gradually increase the temperature from room temperature in 5-10 °C increments. Acquire spectra at each temperature until the distinct signals corresponding to different conformers coalesce into single, averaged signals.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for both the amide bond rotation (affecting protons near the carbamate) and the ring inversion (affecting the piperazine ring protons).

    • Calculate the activation free energy (ΔG‡) at the coalescence temperature using the Eyring equation.

Protocol 2: X-ray Crystallography

This technique provides the precise solid-state conformation of the molecule.[1][5][8]

Objective: To determine the solid-state conformation, including bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2). Refine the structural model to obtain the final atomic coordinates.

  • Conformational Analysis: Analyze the refined structure to determine:

    • The puckering parameters of the piperazine ring (confirming a chair, boat, or twist-boat conformation).

    • The torsion angles defining the orientation of the tert-butoxycarbonyl group and the 4-bromopyridin-2-yl moiety relative to the piperazine ring.

Protocol 3: Computational Modeling

Computational methods complement experimental data by providing insights into the relative energies of different conformers and the transition states connecting them.[2][8][9][10]

Objective: To perform a systematic conformational search and calculate the relative energies of the stable conformers.

Methodology:

  • Structure Building: Construct the 3D structure of the tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94, OPLS3e).

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform geometry optimization and calculate its energy using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Analysis:

    • Compare the energies of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

    • Analyze the geometries of the low-energy conformers, focusing on the piperazine ring pucker and key dihedral angles.

    • Compare the computationally predicted lowest energy conformer with the experimental X-ray crystal structure.

Visualizations

The following diagrams illustrate the key conformational equilibria and a typical workflow for their analysis.

G Conformational Dynamics of N-Acylated Piperazines cluster_0 Amide Bond Rotation cluster_1 Piperazine Ring Inversion Syn Conformer Syn Conformer Anti Conformer Anti Conformer Syn Conformer->Anti Conformer ΔG‡ (rotation) Overall Equilibrium Overall Equilibrium Chair 1 Chair 1 Chair 2 Chair 2 Chair 1->Chair 2 ΔG‡ (inversion)

Caption: Interplay of amide bond rotation and piperazine ring inversion.

G Workflow for Conformational Analysis Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification VT-NMR Spectroscopy VT-NMR Spectroscopy Purification->VT-NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography Computational Modeling Computational Modeling Purification->Computational Modeling Conformational Data Conformational Data VT-NMR Spectroscopy->Conformational Data X-ray Crystallography->Conformational Data Computational Modeling->Conformational Data

Caption: Integrated workflow for comprehensive conformational analysis.

References

Application Notes & Protocols: Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate as a fragment in fragment-based drug discovery (FBDD). While direct experimental data for this specific compound in FBDD campaigns is not publicly available, its structural motif, an arylpiperazine, is a well-established scaffold for targeting various protein classes, particularly G-protein coupled receptors (GPCRs) and kinases.

This document outlines a representative FBDD workflow, including hypothetical experimental protocols and data, to guide researchers in utilizing this and structurally related fragments for hit identification and lead generation. The methodologies described are based on established practices in the field.

Introduction to the Arylpiperazine Scaffold in FBDD

The arylpiperazine moiety is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. In the context of FBDD, fragments containing this scaffold are valuable starting points for the development of high-affinity ligands. The nitrogen atoms of the piperazine ring can form key hydrogen bonds, while the aromatic ring can engage in various interactions, including pi-stacking and hydrophobic interactions.

Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate incorporates several key features for FBDD:

  • Low Molecular Weight: Compliant with the "Rule of Three" for fragments.

  • Solubility: The Boc-protected piperazine enhances solubility.

  • Vector for Growth: The bromine atom on the pyridine ring provides a handle for synthetic elaboration (fragment growing) through cross-coupling reactions.

  • Defined Exit Vector: The piperazine ring offers clear vectors for fragment linking or merging strategies.

Hypothetical FBDD Campaign Targeting a GPCR

This section outlines a hypothetical FBDD campaign using Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate against a thermostabilized GPCR, based on methodologies reported for similar arylpiperazine fragments.[1][2]

Experimental Workflow

The following diagram illustrates a typical FBDD workflow for identifying and validating fragment hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., SPR) B Hit Identification A->B Weak Binders C Orthogonal Assay (e.g., Radioligand Binding) B->C Confirmed Hits D Affinity & Ligand Efficiency Determination C->D E Structural Biology (X-ray Crystallography) D->E F Structure-Guided Design E->F Binding Mode G Synthesis of Analogs F->G H SAR Studies G->H

Caption: A typical three-phase workflow for a fragment-based drug discovery campaign.

Data Presentation: Hypothetical Screening Results

The following tables present illustrative data for an FBDD screen involving Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (referred to as Fragment 1) and related analogs.

Table 1: Primary Screen and Hit Validation

Fragment IDStructureSPR Response (RU)Radioligand Binding pKi
Fragment 1 Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate555.2
Fragment 2 Tert-butyl 4-(pyridin-2-YL)piperazine-1-carboxylate304.8
Fragment 3 Tert-butyl 4-(4-chloropyridin-2-YL)piperazine-1-carboxylate605.4

Table 2: Hit Characterization and Ligand Efficiency Metrics

Fragment IDpKiMolecular Weight ( g/mol )Ligand Efficiency (LE)
Fragment 1 5.2342.230.31
Fragment 2 4.8263.340.29
Fragment 3 5.4297.780.33

Note: Ligand Efficiency (LE) is calculated as: (1.37 * pKi) / Number of Heavy Atoms.

Experimental Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

This protocol is for a primary screen to identify fragments that bind to a target protein.

  • Immobilization of Target Protein:

    • A thermostabilized GPCR is immobilized on a CM5 sensor chip via amine coupling.

    • The protein is diluted to a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0.

    • The surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • The protein solution is injected over the activated surface.

    • Remaining active sites are blocked with 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Fragments are prepared as 1 mM stock solutions in 100% DMSO.

    • The stock solutions are diluted into running buffer (e.g., PBS with 0.05% Tween-20) to a final concentration of 100 µM.

    • Each fragment solution is injected over the sensor surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • The sensor surface is regenerated between injections with a pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

    • Binding responses (in Resonance Units, RU) are recorded.

Hit Validation: Radioligand Binding Assay

This protocol is for an orthogonal assay to confirm the binding of hits from the primary screen.

  • Membrane Preparation:

    • Cell membranes expressing the wild-type GPCR are prepared and stored at -80°C.

    • On the day of the assay, membranes are thawed and diluted in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-antagonist) is used.

    • Increasing concentrations of the fragment (from 1 nM to 100 µM) are added to the assay plate.

    • The reaction is initiated by the addition of the membrane preparation.

    • The plate is incubated for 1 hour at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate.

    • The filter plate is washed with ice-cold wash buffer.

    • Scintillation fluid is added, and radioactivity is counted using a microplate scintillation counter.

    • IC₅₀ values are determined and converted to pKi values using the Cheng-Prusoff equation.

Hit Characterization: X-ray Crystallography

This protocol outlines the steps for obtaining a co-crystal structure of a fragment bound to the target protein.

  • Crystallization of the Target Protein:

    • The purified, stabilized GPCR is crystallized using vapor diffusion (sitting or hanging drop).

    • The protein is mixed with a crystallization solution containing a precipitant (e.g., PEG 3350).

  • Fragment Soaking:

    • A high concentration of the fragment (e.g., 10 mM) is dissolved in the crystallization solution.

    • The protein crystals are transferred to the fragment-containing solution and incubated for a defined period (e.g., 2-24 hours).

  • Data Collection and Structure Determination:

    • The soaked crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known structure of the target protein.

    • The electron density map is inspected for evidence of the bound fragment.

    • The fragment is modeled into the density, and the structure is refined.

Signaling Pathway and Hit-to-Lead Strategy

The following diagram illustrates a generic GPCR signaling pathway and a structure-guided hit-to-lead optimization strategy for an identified fragment.

Signaling_and_Optimization cluster_pathway GPCR Signaling Pathway cluster_optimization Hit-to-Lead Optimization Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G-Protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Fragment Fragment Hit (e.g., Fragment 1) Structure Co-crystal Structure Fragment->Structure Design Structure-Based Design (Fragment Growing) Structure->Design Synthesis Synthesis of Analogs (via Suzuki Coupling at Br) Design->Synthesis SAR SAR Analysis Synthesis->SAR Lead Lead Compound SAR->Lead

Caption: A generic GPCR signaling cascade and a corresponding structure-guided hit-to-lead strategy.

The bromine atom on the pyridinyl ring of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate serves as a key handle for "fragment growing." Structure-activity relationship (SAR) studies can be systematically performed by introducing various substituents at this position via Suzuki or other cross-coupling reactions to probe the surrounding binding pocket and improve potency and selectivity.

References

computational docking studies of ligands derived from Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Computational Docking of Novel Kinase Inhibitors

Topic: Computational Docking Studies of Ligands Derived from Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. Computational methods, particularly molecular docking, are instrumental in the rational design and screening of novel kinase inhibitors.[1] This application note describes a detailed protocol for the computational docking of a hypothetical series of ligands derived from Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate against the Phosphoinositide 3-kinase alpha (PI3Kα) protein, a key node in cellular growth and survival pathways.[2] The described workflow provides a robust framework for identifying and optimizing potential lead compounds in early-stage drug discovery.

Data Presentation

The following table summarizes the hypothetical docking results for a series of designed ligands based on the core scaffold of Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate. The modifications are focused on the 4-position of the pyridine ring, where the bromine atom is substituted with various functional groups (R-groups) to explore the effect on binding affinity to the PI3Kα active site. Docking scores, representing the predicted binding affinity in kcal/mol, were generated using AutoDock Vina. A more negative score indicates a more favorable binding interaction.

Ligand IDCore StructureR-Group Substitution (at 4-position of pyridine)Docking Score (kcal/mol)Predicted Interacting Residues
LIG-001Tert-butyl 4-(4-R -pyridin-2-YL)piperazine-1-carboxylate-Br (Parent Compound)-7.8Val851, Met922
LIG-002Tert-butyl 4-(4-R -pyridin-2-YL)piperazine-1-carboxylate-NH₂-8.5Val851, Ser774, Asp933
LIG-003Tert-butyl 4-(4-R -pyridin-2-YL)piperazine-1-carboxylate-OH-8.2Val851, Asp933, Lys802
LIG-004Tert-butyl 4-(4-R -pyridin-2-YL)piperazine-1-carboxylate-CN-9.1Val851, Met922, Trp780
LIG-005Tert-butyl 4-(4-R -pyridin-2-YL)piperazine-1-carboxylate-C≡CH-8.9Val851, Met922, Ile848

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the computational docking studies described above. The protocol utilizes widely adopted and validated software tools such as AutoDock Tools and AutoDock Vina.

Protein Preparation

The initial step in a docking calculation is the preparation of the target protein structure.

  • Step 1: Structure Retrieval: Obtain the 3D crystal structure of the target protein, PI3Kα, from the Protein Data Bank (PDB). For this study, PDB ID: 4JPS is selected.[3]

  • Step 2: Initial Cleaning: Load the PDB file into a molecular visualization tool like AutoDock Tools (ADT) or PyMOL. Remove all non-essential components, including water molecules, co-crystallized ligands, and any protein chains not required for the docking simulation.[1][4]

  • Step 3: Adding Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly defining hydrogen bond donors and acceptors.

  • Step 4: Charge Assignment: Compute and assign partial charges to all atoms of the protein. Gasteiger charges are commonly used for this purpose.

  • Step 5: File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation

Proper preparation of the small molecule ligands is equally critical for a successful docking simulation.

  • Step 1: 2D Structure Generation: Draw the 2D structures of the parent compound, Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate, and its derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • Step 2: 3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Step 3: Torsion Tree Definition: Load each ligand into AutoDock Tools. The software will automatically detect rotatable bonds and define the ligand's torsional degrees of freedom, which allows for flexible docking.

  • Step 4: File Format Conversion: Save the prepared ligands in the PDBQT file format.

Grid Generation and Docking Execution
  • Step 1: Binding Site Identification: Define the binding site for docking. This is typically done by identifying the active site from the co-crystallized ligand in the original PDB file or through literature review.

  • Step 2: Grid Box Definition: In AutoDock Tools, generate a grid box that encompasses the entire binding site. The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.[5] The size and center of the grid box must be carefully set to cover all potential interacting residues.

  • Step 3: Configuration File Creation: Prepare a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[3]

  • Step 4: Running AutoDock Vina: Execute the docking simulation from the command line using AutoDock Vina. The command will reference the configuration file. For example: vina --config conf.txt --ligand LIG-001.pdbqt --out LIG-001_out.pdbqt --log LIG-001_log.txt.

  • Step 5: Exhaustiveness Setting: For more thorough sampling of the conformational space, the exhaustiveness parameter can be increased. A higher value increases the computational time but also improves the reliability of the predicted binding pose.

Analysis of Results
  • Step 1: Binding Affinity Evaluation: The primary output from AutoDock Vina is a binding affinity score in kcal/mol. These scores for the different poses are found in the output PDBQT and log files. The most negative score represents the most favorable predicted binding mode.

  • Step 2: Pose Visualization: Load the prepared protein and the output ligand PDBQT file (which contains multiple binding poses) into a molecular visualization tool.

  • Step 3: Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand in its best-scoring pose and the amino acid residues of the protein's active site. This analysis provides insights into the structural basis of the binding affinity.

Mandatory Visualizations

Computational Docking Workflow

The following diagram illustrates the general workflow for a computational docking study.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Protein Structure Retrieval (PDB) p2 Protein Preparation (Remove water, add H, assign charges) p1->p2 d1 Define Binding Site & Grid Box p2->d1 l1 Ligand Structure Generation (2D) l2 Ligand Preparation (3D conversion, energy minimization) l1->l2 l2->d1 d2 Execute Docking (AutoDock Vina) d1->d2 a1 Analyze Docking Scores d2->a1 a2 Visualize Binding Poses a1->a2 a3 Identify Key Interactions a2->a3

Caption: A generalized workflow for computational molecular docking studies.

Simplified PI3K Signaling Pathway

The diagram below shows a simplified representation of the PI3K/AKT signaling pathway, which is a common target for cancer therapeutics.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Growth & Proliferation Downstream->Proliferation Promotes Inhibitor Ligand (e.g., LIG-004) Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for High-Throughput Screening of Libraries Based on the 2-Piperazinylpyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of compound libraries based on the 2-piperazinylpyridine core. This privileged scaffold is a key component in a variety of biologically active molecules, demonstrating potential as antagonists for G-protein coupled receptors (GPCRs) like CXCR3, as well as anticancer and antimicrobial agents. The following sections offer methodologies for primary screening campaigns and secondary assays to identify and characterize hit compounds.

Application Note 1: High-Throughput Screening for CXCR3 Antagonists

The C-X-C chemokine receptor type 3 (CXCR3) is a GPCR implicated in inflammatory diseases and cancer, making it a prime target for drug discovery. Compounds with a 2-piperazinylpyridine core have shown potential as CXCR3 antagonists. This section outlines a primary HTS campaign to identify such antagonists.

Data Presentation: Representative HTS Data for a 2-Piperazinylpyridine Library Screened for CXCR3 Antagonism

The following table summarizes hypothetical, yet representative, data from an HTS campaign of a 10,000-compound library with a 2-piperazinylpyridine core.

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique 2-piperazinylpyridine derivatives screened.
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.
Target ReceptorHuman CXCR3A G-protein coupled receptor involved in immune cell migration.
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[1]
Primary Hit Rate1.8%Percentage of compounds causing >50% inhibition of the agonist response.
Confirmed Hit Rate1.1%Percentage of primary hits confirmed upon re-testing.
Potency Range (IC50)90 nM - 15 µMThe range of potencies for confirmed hits in dose-response studies.
Experimental Protocols

Protocol 1: Primary HTS - Calcium Flux Assay for CXCR3 Antagonists

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the CXCR3 receptor.

Materials and Reagents:

  • HEK293 cell line stably expressing the human CXCR3 receptor

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • CXCL11 (CXCR3 agonist)

  • 2-Piperazinylpyridine compound library (10 mM in DMSO)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Culture HEK293-CXCR3 cells to 80-90% confluency. Harvest and resuspend the cells in culture medium to a density of 200,000 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Prepare a working dilution of the 2-piperazinylpyridine library compounds in assay buffer. Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate. Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Prepare the CXCL11 agonist solution in assay buffer at a concentration that elicits an EC₈₀ response. Place the cell plate in the fluorescence plate reader. Initiate kinetic reading and inject 10 µL of the agonist solution into each well. Continue reading the fluorescence signal for 60-120 seconds.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium flux for each compound relative to DMSO and positive controls.

Protocol 2: Secondary Assay - Radioligand Binding Assay

This assay confirms the direct binding of hit compounds to the CXCR3 receptor and determines their binding affinity (Ki).[1]

Materials and Reagents:

  • HEK293-CXCR3 cell membranes

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

  • Radioligand: [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11

  • Non-labeled CXCR3 antagonist (for non-specific binding determination)

  • Hit compounds from the primary screen

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the hit compound at various concentrations, a fixed concentration of the radioligand, and the cell membranes in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.

  • Detection: Allow the filters to dry, add scintillant, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for each compound and calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway and Workflow Diagrams

HTS_Workflow_GPCR cluster_0 Primary H-Throughput Screen cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Primary_Screen Screen 10,000 Compounds @ 10 µM in Calcium Flux Assay Identify_Hits Identify Primary Hits (>50% Inhibition) Primary_Screen->Identify_Hits 1.8% Hit Rate Confirm_Hits Re-test Primary Hits Identify_Hits->Confirm_Hits IC50_Determination IC50 Determination (10-point curve) Confirm_Hits->IC50_Determination 1.1% Confirmed Binding_Assay Radioligand Binding Assay (Ki Determination) IC50_Determination->Binding_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization

HTS Workflow for GPCR Antagonists

CXCR3_Signaling_Pathway cluster_0 CXCR3 Signaling CXCL11 CXCL11 (Agonist) CXCR3 CXCR3 Receptor CXCL11->CXCR3 Activates Piperazinylpyridine 2-Piperazinylpyridine (Antagonist) Piperazinylpyridine->CXCR3 Blocks G_Protein Gαi Protein CXCR3->G_Protein Activates Downstream Downstream Signaling (e.g., Calcium Mobilization, ERK Activation) G_Protein->Downstream Initiates Chemotaxis Immune Cell Migration (Chemotaxis) Downstream->Chemotaxis Leads to

CXCR3 Signaling Pathway

Application Note 2: High-Throughput Screening for Anticancer Activity

The 2-piperazinylpyridine scaffold is also present in molecules with potential anticancer properties. This section details an HTS campaign to identify compounds with antiproliferative activity against a human cancer cell line.

Data Presentation: Representative HTS Data for an Anticancer Screen

The following table presents hypothetical data from an HTS campaign of a 2-piperazinylpyridine library screened for anticancer activity against the K562 leukemia cell line.

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique 2-piperazinylpyridine derivatives screened.
Screening Concentration10 µMThe single concentration used for the primary screen.
Cell LineK562 (Human Leukemia)A commonly used cancer cell line for primary screening.
Assay Format384-well microplateStandard format for HTS to ensure efficiency.
Primary AssayCell Viability AssayLuminescence-based assay to measure cell viability by quantifying ATP.
Primary Hit Rate2.2%Percentage of compounds causing >50% growth inhibition.
Confirmed Hit Rate1.3%Percentage of primary hits confirmed in repeat experiments.
Potency Range (GI₅₀)70 nM - 18 µMThe range of 50% growth inhibition concentrations for confirmed hits.
Experimental Protocols

Protocol 3: Primary HTS - Cell Viability Assay

This protocol uses a luminescence-based assay to quantify ATP as an indicator of cell viability.

Materials and Reagents:

  • K562 human leukemia cell line

  • RPMI-1640 medium with 10% FBS

  • 2-Piperazinylpyridine compound library (10 mM in DMSO)

  • Staurosporine (positive control)

  • 384-well white, solid-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Culture K562 cells and dilute to 50,000 cells/mL in culture medium. Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

  • Compound Addition: After 24 hours of incubation (37°C, 5% CO₂), add 40 nL of each compound from the 2-piperazinylpyridine library to the assay plates for a final concentration of 10 µM. Add DMSO to negative control wells and staurosporine to positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Equilibrate the plates to room temperature. Add 20 µL of the cell viability reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO and positive controls.

Protocol 4: Secondary Assay - Apoptosis Assay

This assay determines if the antiproliferative activity of hit compounds is due to the induction of apoptosis by measuring caspase-3/7 activity.

Materials and Reagents:

  • K562 cells

  • Hit compounds at their GI₅₀ concentrations

  • Caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7)

  • 384-well white, solid-bottom microplates

  • Luminometer plate reader

Procedure:

  • Cell Treatment: Plate and treat K562 cells with hit compounds at their GI₅₀ concentration for 24-48 hours as described in Protocol 3.

  • Reagent Addition: Equilibrate the plate to room temperature. Add the caspase-3/7 reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Detection: Measure the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Workflow Diagram

HTS_Workflow_Anticancer cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action Primary_Screen Screen Library (10,000 compounds) in Cell Viability Assay Identify_Hits Identify Hits (>50% Growth Inhibition) Primary_Screen->Identify_Hits 2.2% Hit Rate Confirm_Hits Confirm Hits Identify_Hits->Confirm_Hits GI50_Determination GI50 Determination Confirm_Hits->GI50_Determination 1.3% Confirmed Apoptosis_Assay Apoptosis Assay (Caspase-Glo) GI50_Determination->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

References

Application Notes and Protocols for Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate in Bio-orthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Advanced Bioconjugation

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a heterobifunctional molecule poised for significant applications in the field of bio-orthogonal chemistry.[1][2] Its unique architecture, featuring a Boc-protected piperazine ring and a reactive bromopyridine moiety, offers a strategic entry point for the design and synthesis of novel chemical probes for labeling, tracking, and manipulating biomolecules in living systems. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols to empower researchers in drug development and chemical biology.

The core utility of this compound lies in its two distinct functional handles:

  • The 4-Bromopyridine Moiety: This serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction's proven biocompatibility allows for the precise installation of various functionalities, including fluorophores, affinity tags, or other bio-orthogonal reactive groups, directly onto the pyridine ring.[5]

  • The Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group provides stable protection for the piperazine nitrogen. Upon facile deprotection under acidic conditions, a secondary amine is revealed, which can be selectively functionalized through amidation or other chemistries to attach the probe to biomolecules or surfaces.[6]

This dual functionality enables a modular approach to probe development, allowing for the independent introduction of a bio-orthogonal "warhead" and a "payload" or targeting ligand.

PART 1: Application in Bio-orthogonal Labeling via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that has been adapted for bio-orthogonal applications due to its mild reaction conditions and tolerance of aqueous environments.[5][7] The bromine atom on the pyridine ring of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate makes it an ideal substrate for this transformation.

Conceptual Workflow: Creating a Fluorescent Probe

This workflow details the synthesis of a fluorescently tagged derivative that can subsequently be conjugated to a biomolecule of interest.

Suzuki_Workflow reagent Tert-butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate suzuki Suzuki-Miyaura Coupling reagent->suzuki boronic_acid Fluorescent Boronic Acid (e.g., Dansylboronic acid) boronic_acid->suzuki intermediate Boc-Protected Fluorescent Probe suzuki->intermediate deprotection Boc Deprotection (TFA) intermediate->deprotection amine_probe Amine-Reactive Fluorescent Probe deprotection->amine_probe conjugation EDC/NHS or Amide Coupling amine_probe->conjugation biomolecule Biomolecule with -COOH or NHS-ester biomolecule->conjugation final_product Fluorescently Labeled Bioconjugate conjugation->final_product

Figure 1: Workflow for synthesizing a fluorescent bioconjugate.

Protocol 1: Synthesis of a Fluorescent Derivative via Suzuki-Miyaura Coupling

This protocol describes the coupling of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate with a commercially available fluorescent boronic acid.

Materials:

  • Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., 4-(BODIPY-FL)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)[4]

  • Base (e.g., K₃PO₄ or Na₂CO₃) (3.0 eq)[4]

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture at 80-90°C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected fluorescent probe.

Protocol 2: Boc Deprotection and Bioconjugation

Step A: Boc Deprotection

  • Dissolve the purified Boc-protected fluorescent probe in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine-reactive fluorescent probe (as a TFA salt) can often be used directly in the next step.

Step B: Amide Coupling to a Protein

This protocol is for labeling a protein with available carboxyl groups.

  • Dissolve the target protein in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Activate the carboxyl groups on the protein by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Incubate for 15-30 minutes at room temperature.

  • Add the amine-reactive fluorescent probe (dissolved in a small amount of DMSO or DMF).

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule amine (e.g., hydroxylamine).

  • Purify the fluorescently labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe and coupling reagents.

PART 2: Application as a Precursor for Tetrazine Ligation Probes

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is one of the fastest bio-orthogonal reactions known.[8][9][10] The pyridyl moiety is known to accelerate the kinetics of this ligation.[11] Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can be elaborated into a valuable reagent for tetrazine ligation.

Conceptual Strategy: Synthesis of a Tetrazine-Functionalized Probe

In this application, the bromopyridine is first converted to a boronic ester. This intermediate can then be coupled to a functionalized tetrazine.

Tetrazine_Workflow reagent Tert-butyl 4-(4-bromopyridin-2-yl) piperazine-1-carboxylate borylation Miayura Borylation reagent->borylation boronic_ester Boc-Piperazine-Pyridyl Boronic Ester borylation->boronic_ester suzuki_tz Suzuki Coupling boronic_ester->suzuki_tz tetrazine_halide Halogenated Tetrazine (with functional handle X) tetrazine_halide->suzuki_tz tetrazine_probe Boc-Protected Tetrazine Probe suzuki_tz->tetrazine_probe deprotection Boc Deprotection tetrazine_probe->deprotection final_probe Amine-Reactive Tetrazine Probe deprotection->final_probe

Figure 2: Synthesis of an amine-reactive tetrazine probe.

Protocol 3: Synthesis of an Amine-Reactive Tetrazine Probe

Step A: Miyaura Borylation

  • In a glovebox, combine tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous dioxane as the solvent.

  • Heat the mixture to 80-100°C for several hours until the starting material is consumed (monitor by GC-MS or LC-MS).

  • After cooling, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the boronic ester intermediate.

Step B: Suzuki Coupling with a Halogenated Tetrazine

  • Follow the general procedure in Protocol 1, using the boronic ester from Step A and a suitable halogenated tetrazine (e.g., 3-chloro-6-(methyl)tetrazine).

  • This will yield the Boc-protected tetrazine probe.

Step C: Boc Deprotection

  • Follow the deprotection procedure in Protocol 2, Step A, to yield the final amine-reactive tetrazine probe. This probe can then be conjugated to biomolecules as described in Protocol 2, Step B.

Data Summary

ApplicationKey ReactionFunctional Handle UsedPotential Use Case
Fluorescent Probe SynthesisSuzuki-Miyaura Coupling4-BromopyridineLive-cell imaging, flow cytometry
Tetrazine Probe SynthesisMiyaura Borylation & Suzuki Coupling4-BromopyridinePre-targeted imaging, in vivo chemistry[9]
Bioconjugation LinkerAmide CouplingBoc-Protected PiperazineAttachment of probes to proteins/antibodies

Conclusion and Future Outlook

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a highly adaptable building block for creating sophisticated tools for chemical biology. The protocols outlined here demonstrate two powerful strategies for its use in bio-orthogonal chemistry. The Suzuki-Miyaura coupling provides a direct path to functionalized probes, while the conversion to a tetrazine-containing molecule opens the door to extremely rapid and selective bio-orthogonal ligations. The inherent modularity of this scaffold will undoubtedly lead to the development of novel probes for a wide array of applications, from fundamental biological research to the development of next-generation diagnostics and therapeutics.

References

The Strategic Integration of Piperazine Linkers in PROTAC Design: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[1] A PROTAC's efficacy is critically dependent on its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker. The linker, far from being a mere spacer, plays a pivotal role in determining the overall potency, selectivity, and pharmacokinetic properties of the PROTAC.[1][2][3] Among the various linker motifs, the piperazine ring has emerged as a key structural element for imparting favorable physicochemical and biological properties.[2][3][4][][6]

This document provides a comprehensive overview of the role of the piperazine linker in PROTAC design, presenting quantitative data, detailed experimental protocols, and visualizations to guide researchers in the development of next-generation protein degraders.

The Multifaceted Role of the Piperazine Linker

The incorporation of a piperazine moiety into a PROTAC linker offers several distinct advantages that can be strategically leveraged to optimize degrader performance.

1. Enhanced Rigidity and Conformational Control: The six-membered saturated ring of piperazine introduces a degree of rigidity to the linker.[1][6] This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][6] By reducing the entropic penalty associated with bringing the two proteins together, a more rigid linker can lead to enhanced degradation potency.[]

2. Improved Physicochemical Properties:

  • Solubility: The presence of basic nitrogen atoms in the piperazine ring can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][3][4][] At physiological pH, the piperazine moiety can be protonated, increasing the polarity of the molecule.[2][3][][7] This is a crucial feature for improving the drug-like properties of PROTACs.

  • Metabolic Stability: The incorporation of a piperazine ring can enhance the metabolic stability of the PROTAC by preventing N-dealkylation reactions that can occur with more flexible alkyl linkers.[2] In the development of clinical candidates like ARV-110 and ARV-471, flexible linkers were replaced with more rigid structures containing piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[6][][9]

3. pH-Responsive Behavior: The basicity of the piperazine ring allows it to act as a pH-responsive element.[] The protonation state of the piperazine is dependent on the local pH, which can be exploited to enhance cell permeability and endosomal escape.[]

4. Modulation of Basicity: The pKa of the piperazine ring, and therefore its protonation state at physiological pH, is highly influenced by the surrounding chemical environment.[2][3][4] Electron-withdrawing groups, such as amide carbonyls, in close proximity to the piperazine nitrogens can significantly lower the pKa, potentially diminishing the desired solubility enhancement.[2][7] This provides a handle for fine-tuning the physicochemical properties of the PROTAC through careful linker design.[2][3][4]

Quantitative Analysis of Piperazine-Containing PROTACs

The impact of the piperazine linker on PROTAC performance is best illustrated through quantitative data. The following table summarizes data for BRD4-targeting PROTACs, demonstrating the effect of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax).

PROTAC Linker CompositionTargetCell LineDC50 (nM)Dmax (%)Reference
Piperazine-basedBRD4HeLa<100>90[6]
Alkyl ChainBRD4HeLa100-500~80[10]
PEG4BRD4HeLa50-200>85[11]

Note: The data presented is a representative summary from multiple sources and may not be from a direct head-to-head comparative study. The performance of a PROTAC is highly dependent on the specific combination of POI ligand, E3 ligase ligand, and the overall linker architecture.

Visualizing the Role of the Piperazine Linker

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the structure of a piperazine-containing PROTAC, and a typical experimental workflow.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Piperazine Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. PROTAC Mechanism of Action.

Figure 2. Structure of a Piperazine-PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (with Piperazine Linker) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP) Degradation_Assay->Ternary_Complex_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Ternary_Complex_Assay->Permeability_Assay Cell_Viability_Assay Cell Viability Assay Permeability_Assay->Cell_Viability_Assay

Figure 3. PROTAC Experimental Workflow.

Experimental Protocols

The following section provides detailed protocols for the synthesis and evaluation of PROTACs containing a piperazine linker.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a POI ligand with a terminal carboxylic acid to a piperazine-containing linker that is pre-functionalized with an E3 ligase ligand and a terminal amine.

Materials:

  • POI ligand with a terminal carboxylic acid

  • E3 ligase ligand-piperazine linker-NH2 (e.g., Thalidomide-Piperazine-PEG2-NH2)[12]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Activation of POI Ligand:

    • In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[12]

  • Coupling Reaction:

    • In a separate vial, dissolve the E3 ligase ligand-piperazine linker-NH2 (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to this solution.[12]

    • Add the solution from step 2 dropwise to the activated POI ligand solution from step 1.

    • Stir the reaction mixture at room temperature for 12-24 hours.[12]

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This is the primary assay to determine the efficacy of a PROTAC in degrading the target protein.[11]

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[12]

    • Lyse the cells with lysis buffer and collect the lysates.[12]

    • Clarify the lysates by centrifugation.[12]

    • Determine the protein concentration of each lysate using a BCA assay.[11][12]

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[12]

    • Transfer the proteins to a PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[12]

Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the crucial POI-PROTAC-E3 ligase ternary complex.[11]

Materials:

  • Cultured cells expressing the protein of interest and the E3 ligase

  • PROTAC

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase or the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Lyse the cells in a non-denaturing lysis buffer.[11]

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.[11]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.[11]

    • Elute the bound proteins from the beads.[11]

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.[11]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to assess the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell permeability.[7][10]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane coated with a lipid solution)

  • PROTAC solution in a suitable buffer

  • Acceptor buffer

  • LC-MS/MS system for quantification

Procedure:

  • Plate Preparation:

    • Add the PROTAC solution to the donor wells of the PAMPA plate.

    • Add the acceptor buffer to the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[10]

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to assess the permeability of the PROTAC.[10]

Conclusion

The piperazine linker is a valuable and versatile tool in the design of effective PROTACs. Its ability to impart rigidity, enhance solubility and metabolic stability, and provide a handle for fine-tuning physicochemical properties makes it an attractive choice for researchers in the field of targeted protein degradation.[1][2][3][4][][6] The rational incorporation of piperazine and other functional motifs into the linker is a key strategy for advancing the development of next-generation protein degraders with improved therapeutic potential. The protocols and data presented in this guide offer a framework for the successful design, synthesis, and evaluation of piperazine-containing PROTACs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS No. 1197294-80-6), a compound that requires careful handling due to its chemical structure.

Hazard Profile and Safety Summary

  • Halogenated Pyridine: Brominated pyridines are halogenated organic compounds that can be toxic and persistent in the environment.[1] Their disposal is regulated, often requiring high-temperature incineration.[2]

  • Piperazine Derivatives: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage, and may have sensitizing effects.[1]

Given these components, this compound is presumed to be toxic and an environmental hazard. Therefore, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

ParameterInformation
Chemical Name tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
CAS Number 1197294-80-6
Primary Hazards Based on structural analogs, expected to be toxic, a skin and eye irritant, and potentially harmful if swallowed.[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust and aerosols.[5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[5]
Spill Procedure Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.[1]
Disposal Method Dispose of as hazardous chemical waste via a licensed waste disposal company, typically through incineration.[2][6]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all waste containing tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate as hazardous halogenated organic waste .[7][8]

  • Segregate this waste from non-halogenated solvents and other incompatible waste streams to prevent dangerous reactions.[9][10]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical or its waste. This includes:

    • Safety goggles with side-shields.[5]

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

3. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often a good choice.[11]

  • Carefully transfer any waste, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.

  • Do not overfill the container; leave adequate headspace.

4. Labeling:

  • Clearly label the hazardous waste container with the following information:[6][11]

    • The words "Hazardous Waste ".

    • The full chemical name: "tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate ". Do not use abbreviations or chemical formulas.

    • The date when waste was first added to the container.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

5. Storage:

  • Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area .[11][12]

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure incompatible wastes are stored separately.[11]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Carefully collect the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

7. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[2]

Experimental Protocols

While specific experimental protocols for this compound are not provided, any procedure generating waste containing this substance must incorporate the disposal steps outlined above from the outset. The overriding principle is that no activity should begin without a clear plan for the disposal of all generated waste.[10]

Disposal Workflow Diagram

G Disposal Workflow for tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate cluster_prep Preparation cluster_collection Collection & Storage cluster_final Final Disposal A Identify Waste as 'Hazardous Halogenated Organic' B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated, Compatible Waste Container B->C D Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Pickup and Transport F->G H High-Temperature Incineration (Preferred Method) G->H Spill Spill Occurs Spill_Response Contain with Inert Absorbent Collect into Waste Container Decontaminate Area Spill->Spill_Response Spill_Response->C

Caption: Disposal workflow for the subject chemical.

References

Essential Safety and Operational Guidance for Handling Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate (CAS NO. 1197294-80-6). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][3][8]
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm) with breakthrough times greater than 480 minutes.To prevent skin contact, which can cause irritation, burns, and potential allergic reactions.[1][9]
Skin and Body Protection A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes. An apron may be required for larger quantities.To protect the skin from accidental contact and splashes.[1][3][10]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge.To be used in case of inadequate ventilation or when dusts or aerosols are generated.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • The storage area should be a designated flammables-area, away from heat, sparks, and open flames.[8]

  • Keep the container tightly closed and clearly labeled.[1]

2. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[8][11]

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[1][8] Use only non-sparking tools.[1]

  • Avoid inhalation of dust or vapors.[6] Do not allow the substance to come into contact with eyes, skin, or clothing.[8]

  • Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[1]

  • Wash hands thoroughly after handling.[1][8]

3. Spill Management:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Major Spills: For larger spills, evacuate the area immediately. Alert the appropriate emergency response team.

Disposal Plan

As a halogenated organic compound, Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[11]

    • Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper disposal and to manage costs.[11][12]

    • The waste container should be kept closed when not in use and stored in a secondary containment.[11]

  • Labeling and Disposal:

    • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[11][13]

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate in a laboratory setting.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Emergency Ensure Access to Eyewash/Shower FumeHood->Emergency Receiving Receiving and Inspection Emergency->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing and Transfer Storage->Weighing Reaction Use in Experiment Weighing->Reaction Waste Collect Halogenated Waste Reaction->Waste Label Label Waste Container Waste->Label Dispose Dispose via Certified Vendor Label->Dispose

Caption: Workflow for handling Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.